molecular formula C8H9BrO B151637 (4-(Bromomethyl)phenyl)methanol CAS No. 71831-21-5

(4-(Bromomethyl)phenyl)methanol

Cat. No.: B151637
CAS No.: 71831-21-5
M. Wt: 201.06 g/mol
InChI Key: RDHSYXFAOVTAEH-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSYXFAOVTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438192
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71831-21-5
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)benzyl alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Bromomethyl)phenyl)methanol: A Versatile Bifunctional Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(4-(Bromomethyl)phenyl)methanol, registered under CAS number 71831-21-5, is a bifunctional aromatic organic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure uniquely combines a nucleophilic primary alcohol (-CH₂OH) and an electrophilic benzylic bromide (-CH₂Br) at the para positions of a benzene ring. This dual reactivity allows for orthogonal chemical modifications, establishing it as a valuable building block and linker for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, its strategic applications in research and drug development, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] The presence of both a hydroxyl group and a bromomethyl group imparts a unique polarity and reactivity profile, making it a versatile intermediate in multi-step syntheses.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 71831-21-5[1][3][4]
Molecular Formula C₈H₉BrO[1][4]
Molecular Weight 201.06 g/mol [1][4]
IUPAC Name [4-(Bromomethyl)phenyl]methanol
Synonyms 4-(Bromomethyl)benzyl Alcohol, 4-(Hydroxymethyl)benzyl bromide[3]
Appearance White powder to crystal[3]
Melting Point 76.0 to 86.0 °C[3]
Storage Temperature 2-8°C, under inert atmosphere[5]

Synthesis and Mechanism

The preparation of this compound can be efficiently achieved through the selective reduction of the carboxylic acid group of 4-(bromomethyl)benzoic acid. The causality behind this strategic choice lies in the high chemoselectivity of borane reagents, which readily reduce carboxylic acids while leaving the benzylic bromide moiety intact under controlled conditions.

Recommended Synthetic Protocol: Reduction of 4-(Bromomethyl)benzoic Acid

This protocol is adapted from a demonstrated synthesis and offers a high yield of the target compound.[4] The reaction involves the reduction of the carboxylic acid using a borane-tetrahydrofuran (BH₃·THF) complex.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start 4-(Bromomethyl)benzoic Acid in THF reagent 1. Borane-THF Complex (BH₃·THF) 2. Stir at RT, 1.5h start->reagent Cool to 0°C quench Quench with Methanol, then Water reagent->quench concentrate Concentrate in vacuo quench->concentrate extract Redissolve in Ethyl Acetate Wash with 5% HCl, H₂O, NaHCO₃, Brine concentrate->extract dry Dry (MgSO₄), Filter extract->dry evaporate Evaporate in vacuo dry->evaporate product This compound evaporate->product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: Suspend 4-(bromomethyl)benzoic acid (e.g., 5.04 g, 23.3 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Addition of Reducing Agent: Cool the suspension to 0°C using an ice bath. Slowly add a solution of borane-THF complex (e.g., 1.0 M in THF, 35 mmol) dropwise to the stirred suspension.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Carefully quench the excess borane by the slow, dropwise addition of methanol, followed by water.[4]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.[4]

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃ solution, and brine.[4]

  • Isolation: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to afford the final product, this compound, typically in high yield (approx. 94%).[4]

Applications in Research and Drug Development

The core utility of this compound lies in its bifunctional nature, which allows it to serve as a versatile linker or scaffold in the synthesis of complex molecules. This is particularly relevant in drug discovery, where precise molecular architectures are required to achieve desired pharmacological activity.

Role as a Bifunctional Linker

The two functional groups of this compound exhibit orthogonal reactivity. The hydroxyl group can be derivatized through esterification, etherification, or conversion to a carbonate or carbamate, while the highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution reactions.

This structure is analogous to the self-immolative p-aminobenzyl carbamoyl (PABC) linkers widely used in Antibody-Drug Conjugates (ADCs). In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The linker is designed to be stable in circulation but to cleave and release the drug upon internalization into a target cancer cell. The benzyl group is a common motif in such cleavable linker systems.

Diagram 2: Conceptual Application as a Linker

G cluster_reagent Core Reagent cluster_path1 Pathway 1: Drug Attachment cluster_path2 Pathway 2: Conjugation reagent This compound step1 Esterification or Carbamate Formation reagent->step1 Reacts at -OH drug Drug Molecule (e.g., with -COOH or -NH₂) drug->step1 intermediate1 Drug-Linker Intermediate step1->intermediate1 step2 Nucleophilic Substitution (SN2 Reaction) intermediate1->step2 Reacts at -CH₂Br target Targeting Moiety (e.g., with Nucleophile -XH) target->step2 final_conjugate Final Bio-Conjugate step2->final_conjugate

Caption: Conceptual workflow for using the reagent as a linker.

Precursor for Bioactive Molecules

As a primary alcohol and an alkyl halide, this compound serves as a key starting material for a variety of molecular scaffolds. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing further synthetic handles while retaining the reactive bromomethyl group for subsequent conjugation. This versatility makes it an important precursor in combinatorial chemistry libraries aimed at discovering new therapeutic agents.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Information

CategoryCodes and StatementsSource(s)
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H400: Very toxic to aquatic life.
Precautionary Statements P260: Do not breathe dust.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere at 2-8°C.[5] The compound is incompatible with strong bases, amines, and oxidizing agents.

Conclusion

This compound is a potent and versatile chemical building block with significant value for synthetic chemists, particularly those in the pharmaceutical and drug discovery sectors. Its defining characteristic—orthogonally reactive hydroxyl and bromomethyl groups—enables its use as a strategic linker for constructing complex, multi-component molecular systems like ADCs and other targeted therapies. The reliable and high-yield synthesis protocol, coupled with a clear understanding of its reactivity, ensures its continued application in the development of novel chemical entities. Adherence to strict safety protocols is mandatory when handling this corrosive and hazardous compound.

References

(4-(Bromomethyl)phenyl)methanol: A Technical Guide for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique architecture, featuring both a reactive benzylic bromide and a primary alcohol, positions it as a versatile linker and synthetic intermediate. This guide provides an in-depth exploration of its chemical properties, validated synthetic routes, and critical applications, with a focus on its role in constructing complex molecular architectures such as antibody-drug conjugates (ADCs). The causality behind experimental choices, detailed step-by-step protocols, and the mechanistic basis of its reactivity are elucidated to provide a comprehensive resource for scientists in the field.

Introduction: The Strategic Value of a Bifunctional Linker

In the intricate field of drug design, particularly in the development of targeted therapies, the ability to covalently link distinct molecular entities is paramount. This compound (Molecular Weight: 201.06 g/mol ) serves as a critical building block for this purpose.[1] Its strategic value lies in its dual, orthogonal reactivity. The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack, making it ideal for conjugation to biomolecules. Concurrently, the primary alcohol offers a handle for further functionalization, such as the attachment of payloads or solubility-enhancing moieties. This guide will delve into the core attributes of this molecule, providing the technical foundation necessary for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Data

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 201.06 g/mol [1][2]
Molecular Formula C₈H₉BrO[1]
CAS Number 71831-21-5[1][2]
IUPAC Name [4-(Bromomethyl)phenyl]methanol[2]
Synonyms 4-(Bromomethyl)benzyl Alcohol[3]
Physical Form Solid[2]
Storage Temperature 2-8°C, Inert atmosphere[2]

Synthesis of this compound: A Comparative Analysis

Two primary synthetic strategies are commonly employed for the preparation of this compound. The choice between them is often dictated by the availability of starting materials, scalability, and the desired purity profile.

  • Radical Bromination of a Benzylic Methyl Group: This approach starts from the readily available 4-methylbenzyl alcohol and introduces the bromide via a free-radical mechanism.

  • Chemoselective Reduction of a Carboxylic Acid Derivative: This route begins with a pre-functionalized benzene ring, 4-(bromomethyl)benzoic acid or its ester, and selectively reduces the carboxyl group to the alcohol.

The logical flow of these synthetic pathways is illustrated below.

cluster_0 Route 1: Benzylic Bromination cluster_1 Route 2: Selective Reduction 4-methylbenzyl_alcohol 4-Methylbenzyl Alcohol Benzylic_Bromination Benzylic Bromination 4-methylbenzyl_alcohol->Benzylic_Bromination NBS, Radical Initiator Target_1 This compound Benzylic_Bromination->Target_1 4-bromomethylbenzoic_acid 4-(Bromomethyl)benzoic Acid / Ester Selective_Reduction Selective Reduction 4-bromomethylbenzoic_acid->Selective_Reduction e.g., BH₃·THF, DIBAL-H Target_2 This compound Selective_Reduction->Target_2

Caption: Synthetic routes to this compound.

Mechanism Spotlight: Benzylic Free-Radical Bromination

The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is the method of choice for benzylic bromination due to its ability to provide a low, constant concentration of bromine, thus minimizing side reactions.[4][5] The reaction proceeds via a free-radical chain mechanism, the stability of the benzylic radical intermediate being the key driver for the high regioselectivity.[5]

Initiation Initiation Propagation Propagation NBS NBS + Initiator (hν, Δ) Br_Radical_1 Br• NBS->Br_Radical_1 Homolytic Cleavage Benzylic_Radical Benzylic Radical (Resonance Stabilized) Br_Radical_1->Benzylic_Radical HBr HBr Benzyl_Alcohol 4-Methylbenzyl Alcohol Benzyl_Alcohol->Benzylic_Radical Hydrogen Abstraction Br2 Br₂ Target This compound Benzylic_Radical->Target Reaction with Br₂ HBr->Br2 + NBS Br_Radical_2 Br• Br2->Br_Radical_2

Caption: Mechanism of free-radical benzylic bromination.

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating in-process checks and purification steps to ensure the integrity of the final product.

  • Rationale: This method is often preferred for its operational simplicity and use of a relatively inexpensive starting material. The use of a non-polar solvent like acetonitrile or historically, carbon tetrachloride, is crucial to prevent side reactions with the solvent.[4][6] Light or a radical initiator is necessary to start the chain reaction.

  • Materials:

    • 4-Methylbenzyl alcohol

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN) or a household compact fluorescent lamp (CFL)[6]

    • Acetonitrile (CH₃CN), anhydrous[6]

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzyl alcohol (1.0 eq) in anhydrous acetonitrile.

    • Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN.[6] Alternatively, set up the reaction in a vessel made of a transparent material like FEP tubing and irradiate with a CFL.[6]

    • Heat the mixture to reflux (or maintain at a suitable temperature, e.g., 60°C for flow chemistry) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

    • Upon completion, cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃, saturated Na₂S₂O₃ (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

  • Rationale: This approach offers excellent chemoselectivity, as borane reagents will readily reduce carboxylic acids in the presence of the less reactive benzylic bromide. This is advantageous if the brominated starting material is more readily available or cost-effective.

  • Materials:

    • 4-(Bromomethyl)benzoic acid

    • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH)

    • 5% Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(bromomethyl)benzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the BH₃·THF solution (1.5 eq) dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the excess borane by slowly adding methanol at 0°C, followed by water.

    • Concentrate the mixture in vacuo to remove most of the THF.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to afford the product, which can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated in its role as a bifunctional linker, a critical component in the design of targeted therapeutics.[7][8]

Core Component in Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic payload directly to cancer cells.[9] The linker connecting the antibody to the payload is a crucial determinant of the ADC's success.[9][] this compound provides a structural backbone for non-cleavable linkers.

  • Mechanism of Conjugation: The electrophilic benzylic bromide is highly reactive towards soft nucleophiles, particularly the thiol group of cysteine residues on an antibody.[11] This reaction forms a stable thioether bond, which is crucial for preventing premature drug release in systemic circulation.[11]

  • Payload Attachment: The primary alcohol on the linker serves as a versatile attachment point. It can be derivatized, for example, by forming an ether or ester linkage to a cytotoxic drug, either before or after conjugation to the antibody.

Antibody Antibody with Cysteine Residue (-SH) ADC Antibody-Drug Conjugate (Stable Thioether Linkage) Antibody->ADC Nucleophilic Attack by Thiol Linker This compound (Payload Attached to -OH) Linker->ADC

Caption: Role of the linker in ADC formation.

Workflow: Synthesis of a Cysteine-Linked ADC

The following workflow outlines the logical steps for using a this compound-derived linker in ADC synthesis.

Step1 Step 1: Payload-Linker Synthesis Attach payload to the -OH group of This compound. Step2 Step 2: Antibody Reduction Reduce interchain disulfides on mAb to expose free cysteine thiols (-SH). Step1->Step2 Step3 Step 3: Conjugation React the Payload-Linker's -CH₂Br with antibody thiols. Step2->Step3 Step4 Step 4: Purification & Characterization Purify the ADC (e.g., SEC) and characterize (e.g., DAR). Step3->Step4

Caption: Experimental workflow for ADC synthesis.

Safety and Handling

This compound and other benzylic bromides are potent lachrymators and irritants. All handling should be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a high-value chemical tool for researchers engaged in advanced organic synthesis and drug development. Its bifunctional nature, underpinned by the distinct reactivity of the benzylic bromide and the primary alcohol, allows for its strategic incorporation as a linker in complex molecular constructs. A sound understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics. The principles and protocols outlined herein provide a solid foundation for the rational design and execution of experiments involving this versatile compound.

References

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. Available at: [Link]

  • ResearchGate (2025). An efficient and fast method for the preparation of benzylic bromides. Available at: [Link]

  • Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. J. Org. Chem. Available at: [Link]

  • Wikipedia (2019). N-Bromosuccinimide. Available at: [Link]

  • MDPI (2024). A Comprehensive Review on the Mechanics of Cyclodextrin-Based Slide-Ring Polymers. Available at: [Link]

  • The Antibody Society (2021). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Available at: [Link]

  • PubMed (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Available at: [Link]

  • Creative Biolabs. Linkers in Antibody-Drug Conjugates. Available at: [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

  • Chemistry LibreTexts (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • PubMed Central (2021). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. Available at: [Link]

  • Royal Society of Chemistry (2018). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Available at: [Link]

  • PubMed (2023). Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. Available at: [Link]

  • ACS Publications (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Available at: [Link]

  • Journal of Biomedical Research & Environmental Sciences (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanol: Synthesis, Purification, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, purification, and characterization. Furthermore, it explores its applications, particularly in the context of drug discovery and development, while emphasizing safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Introduction and Chemical Properties

This compound, with the CAS number 71831-21-5, is a solid organic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol .[1][2] The molecule consists of a benzene ring substituted with a bromomethyl (-CH₂Br) group and a hydroxymethyl (-CH₂OH) group at the para position (1,4-substitution).

The presence of two distinct functional groups imparts a dual reactivity to the molecule. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity as a leaving group. The hydroxymethyl group, a primary alcohol, can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This bifunctionality makes this compound a valuable synthon for introducing a 1,4-disubstituted phenyl moiety into a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
CAS Number 71831-21-5[1][2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
IUPAC Name [4-(Bromomethyl)phenyl]methanol
Synonyms 4-Bromo Methylbenzyl Alcohol[3]
Physical Form Solid
Purity Typically ≥97%[1][4]
Storage Temperature 2-8°C, under an inert atmosphere[4]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the selective functionalization of a p-xylene derivative. A common and logical strategy involves two main transformations: the selective monobromination of one methyl group and the selective oxidation or reduction of the other. A prevalent method is the reduction of a precursor containing a carboxylic acid or ester group, which is less susceptible to bromination under radical conditions.

Synthetic Strategy: Reduction of a Carboxylic Acid Precursor

A reliable method for the synthesis of this compound involves the reduction of 4-(bromomethyl)benzoic acid. This precursor can be synthesized from p-toluic acid via radical bromination. The carboxylic acid is then selectively reduced to the primary alcohol.

Synthesis of this compound p-Toluic Acid p-Toluic Acid 4-(Bromomethyl)benzoic Acid 4-(Bromomethyl)benzoic Acid p-Toluic Acid->4-(Bromomethyl)benzoic Acid NBS, AIBN This compound This compound 4-(Bromomethyl)benzoic Acid->this compound BH3-THF

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from a general procedure for the reduction of carboxylic acids using borane complexes.[5]

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This step involves the radical bromination of p-toluic acid.

  • Materials: p-Toluic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in dry carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)benzoic acid, which can be purified by recrystallization.

Step 2: Reduction of 4-(Bromomethyl)benzoic Acid

  • Materials: 4-(Bromomethyl)benzoic acid, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), anhydrous, Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-(bromomethyl)benzoic acid (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-THF complex (typically 2.0-3.0 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude this compound typically requires purification to remove unreacted starting materials and byproducts. The two most common and effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[6] The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

Protocol for Recrystallization:

  • Solvent Selection: A mixture of hexanes and ethyl acetate is often a good starting point for compounds of moderate polarity.[8]

  • Dissolution: Place the crude solid in a beaker and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[6] Scratching the inside of the beaker with a glass rod can help initiate crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their polarity.[9]

Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Elution TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: General workflow for purification by column chromatography.

Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).[10]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.[9]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity.[9][10]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.[10]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[9][10]

Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.2-7.5 ppm), the benzylic protons of the bromomethyl group (a singlet around 4.5 ppm), and the benzylic protons of the hydroxymethyl group (a singlet around 4.7 ppm). The alcohol proton will appear as a broad singlet, the position of which can vary.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon of the bromomethyl group (around 33 ppm), and the carbon of the hydroxymethyl group (around 64 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-C stretching in the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmaceuticals due to its ability to act as a linker, connecting different molecular fragments. For example, it can be used in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat high blood pressure.[11] The bromomethyl group can be used to alkylate a nucleophile, while the alcohol can be further functionalized.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It causes skin and serious eye irritation and may cause respiratory irritation.[12] It is harmful if swallowed and can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12] It is recommended to store it under an inert atmosphere at 2-8°C for long-term stability.[4]

Conclusion

This compound is a key bifunctional intermediate with broad utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, purification, and handling is essential for its effective and safe use in a research and development setting. The protocols and information provided in this guide offer a comprehensive resource for scientists working with this versatile compound.

References

  • Angene Chemical. (4-Bromophenyl)(phenyl)methanol Safety Data Sheet. [Link]

  • LabSolutions. This compound. [Link]

  • Organic Syntheses. Furan-2-yl(phenyl)methanol. [Link]

  • Pharmaffiliates. This compound. [Link]

  • MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • Dave, P. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

  • PubChem. (4-Bromo-2-methylphenyl)methanol. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

Sources

An In-depth Technical Guide to [4-(Bromomethyl)phenyl]methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: [4-(Bromomethyl)phenyl]methanol

This technical guide provides a comprehensive overview of [4-(bromomethyl)phenyl]methanol, a versatile bifunctional molecule with significant applications in chemical synthesis, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, chemical properties, and applications, supported by experimental protocols and quantitative data.

Chemical Properties and Spectroscopic Data

[4-(Bromomethyl)phenyl]methanol is a solid organic compound that features both a reactive benzylic bromide and a primary alcohol functional group. This dual functionality allows for sequential and site-selective reactions, making it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of [4-(Bromomethyl)phenyl]methanol

PropertyValueReference
IUPAC Name [4-(bromomethyl)phenyl]methanol[1]
CAS Number 71831-21-5[1]
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [1]
Appearance Solid[1]
Storage Temperature 2-8°C, Inert atmosphere[1]
Purity Typically ≥97%[1]

Table 2: Spectroscopic Data for [4-(Bromomethyl)phenyl]methanol

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Ar-H 7.30 - 7.45m
C H₂OH~4.70s
CH ₂Br~4.50s
CH₂OH Variable (broad singlet)s (br)
¹³C NMR
Ar-C (quaternary, C-CH₂Br)~138s
Ar-C (quaternary, C-CH₂OH)~141s
Ar-C H~128-129d
C H₂OH~64t
C H₂Br~33t

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.

Synthesis of [4-(Bromomethyl)phenyl]methanol

A common synthetic route to [4-(bromomethyl)phenyl]methanol involves the selective reduction of the carboxylic acid group of 4-(bromomethyl)benzoic acid.

Experimental Protocol: Reduction of 4-(Bromomethyl)benzoic Acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids to alcohols using borane complexes.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (approximately 1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford [4-(bromomethyl)phenyl]methanol.

Expected Yield: The yield for this type of reduction is typically in the range of 80-95%.

Reactions and Applications in Drug Development

The bifunctional nature of [4-(bromomethyl)phenyl]methanol makes it a valuable linker molecule in the synthesis of various pharmaceutical intermediates and bioconjugates. The benzylic bromide is susceptible to nucleophilic substitution, while the alcohol can be oxidized or used in esterification or etherification reactions.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a reactive electrophile that readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and carboxylates.

This protocol outlines a general procedure for the reaction of [4-(bromomethyl)phenyl]methanol with a primary amine to form a secondary amine.

Materials:

  • [4-(Bromomethyl)phenyl]methanol

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of [4-(bromomethyl)phenyl]methanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Add the primary amine (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Yields for Nucleophilic Substitution Reactions

NucleophileProductTypical Yield (%)
Benzylamine(4-((Benzylamino)methyl)phenyl)methanol~75%[2]
Thiophenol(4-((Phenylthio)methyl)phenyl)methanol>85%
Sodium Acetate4-(Hydroxymethyl)benzyl acetate>90%

Note: Yields are based on analogous reactions and may vary depending on the specific substrates and reaction conditions.

Logical Workflow for Utilizing [4-(Bromomethyl)phenyl]methanol in Synthesis

The following diagram illustrates a logical workflow for the synthetic utility of [4-(bromomethyl)phenyl]methanol.

G start [4-(Bromomethyl)phenyl]methanol reagent1 Nucleophile (R-NH2, R-SH, R-COO-) start->reagent1 SN2 Reaction reagent2 Oxidizing Agent (e.g., PCC, DMP) start->reagent2 Oxidation reagent3 Acylating/Alkylating Agent (for -OH) start->reagent3 Esterification/Etherification product1 Substituted Product (R-Nu-CH2-Ph-CH2OH) reagent1->product1 product2 4-(Bromomethyl)benzaldehyde reagent2->product2 product3 Ester/Ether Derivative (Br-CH2-Ph-CH2O-R') reagent3->product3

Caption: Synthetic pathways originating from [4-(Bromomethyl)phenyl]methanol.

Application in the Synthesis of Pharmaceutical Intermediates

[4-(Bromomethyl)phenyl]methanol serves as a key starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature allows for the construction of molecular scaffolds that can be further elaborated to target specific biological pathways. For instance, it can be used to introduce a benzylic alcohol moiety into a larger molecule, which can be a critical pharmacophore for binding to biological targets.

Experimental Workflow: Synthesis of a Hypothetical Drug Intermediate

This workflow illustrates how [4-(Bromomethyl)phenyl]methanol can be utilized in a multi-step synthesis of a potential drug candidate.

G start [4-(Bromomethyl)phenyl]methanol step1 React with protected amine (e.g., Boc-NHR) start->step1 Step 1 step2 Oxidize alcohol to aldehyde step1->step2 Step 2 step3 Reductive amination with another amine (R'-NH2) step2->step3 Step 3 step4 Deprotection of Boc group step3->step4 Step 4 final_product Final Drug Intermediate step4->final_product

References

Physical and chemical properties of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (4-(Bromomethyl)phenyl)methanol

This guide provides an in-depth analysis of this compound, a bifunctional reagent of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both a nucleophilic primary alcohol and an electrophilic benzylic bromide, makes it a versatile building block for constructing complex molecular architectures. This document moves beyond a simple recitation of facts to provide field-proven insights into the compound's properties, reactivity, and practical application, grounded in authoritative references.

Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 71831-21-5) is a disubstituted aromatic compound.[1] The strategic placement of the bromomethyl and hydroxymethyl groups at the para positions of the benzene ring dictates its reactivity and utility. The benzylic nature of both functional groups enhances their reactivity compared to their aliphatic counterparts.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

The physical and chemical properties are summarized in the table below, compiled from various authoritative sources.

PropertyValueSource(s)
CAS Number 71831-21-5[1][2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
IUPAC Name [4-(Bromomethyl)phenyl]methanol[3][4]
Synonyms 4-(Bromomethyl)benzyl Alcohol, 4-Bromo Methylbenzyl Alcohol[5]
Physical Form Solid, white powder to crystal[4][5]
Purity Typically ≥97%[2][4][6]
Melting Point 76.0 to 86.0 °C[5]
Solubility Soluble (3.09 mg/ml)[7]
Storage Conditions 2-8°C, under inert atmosphere[4][6]

Spectroscopic Signature: An Interpretive Guide

While specific spectra for this exact compound are not widely published in peer-reviewed literature, its structure allows for a confident prediction of its key spectroscopic features based on the analysis of similar compounds.[8][9] This interpretive approach is crucial for researchers verifying the identity and purity of the substance in a laboratory setting.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (δ 7.2-7.5 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets.

    • Benzylic Alcohol Protons (-CH₂OH, δ ~4.6 ppm): This will appear as a singlet, integrating to two protons.

    • Benzylic Bromide Protons (-CH₂Br, δ ~4.5 ppm): This will also appear as a singlet, integrating to two protons, typically slightly downfield from the alcohol-adjacent protons due to the electronegativity of bromine.

    • Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic Carbons: Four signals are expected in the aromatic region (δ ~125-145 ppm).

    • Benzylic Alcohol Carbon (-CH₂OH): Expected around δ 64 ppm.

    • Benzylic Bromide Carbon (-CH₂Br): Expected around δ 33 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9]

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[9]

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[9]

    • C=C Stretch (Aromatic): Overtones in the 1650-2000 cm⁻¹ region and primary stretches around 1600 and 1450 cm⁻¹.

    • C-O Stretch (Alcohol): A strong peak in the 1000-1260 cm⁻¹ region.[9]

    • C-Br Stretch: A peak in the 500-600 cm⁻¹ region.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic value of this compound lies in its dual and orthogonal reactivity. The two functional groups can be addressed selectively under different reaction conditions, making it an ideal linker molecule.

  • The Electrophilic Center (-CH₂Br): The benzylic bromide is an excellent electrophile. The C-Br bond is polarized, and the benzylic position stabilizes the transition state of nucleophilic substitution reactions (Sₙ2). This site readily reacts with a wide range of nucleophiles such as amines, thiols, carboxylates, and alkoxides.

  • The Nucleophilic Center (-CH₂OH): The primary alcohol is a versatile nucleophile. It can be deprotonated by a base to form a more potent alkoxide nucleophile for reactions like Williamson ether synthesis. It can also be acylated to form esters or oxidized to an aldehyde or carboxylic acid using appropriate reagents.

This dual nature allows for a stepwise synthetic strategy, where one functional group is reacted while the other remains intact, to be modified in a subsequent step.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Example Transformations start Core Reagent path1 Electrophilic Site (-CH₂Br) start->path1 Targeted by Nucleophiles path2 Nucleophilic Site (-CH₂OH) start->path2 Acts as a Nucleophile rxn1a Sₙ2 with Amine (R-NH₂) path1->rxn1a rxn1b Sₙ2 with Thiol (R-SH) path1->rxn1b rxn2a Esterification (R-COCl) path2->rxn2a rxn2b Oxidation (e.g., PCC) path2->rxn2b rxn2c Ether Synthesis (R'-X, Base) path2->rxn2c

Caption: Dual reactivity of this compound.

Experimental Protocol: Synthesis of a Benzyl Ether Linker

This protocol details a representative Williamson ether synthesis, a fundamental transformation leveraging the reactivity of both functional groups in a stepwise fashion. This self-validating system demonstrates how the compound can be used to link a molecule of interest (e.g., a phenol) to another substrate via the benzylic bromide.

Objective: To synthesize 1-(benzyloxy)-4-(bromomethyl)benzene.

Step 1: Deprotonation of the Alcohol

G cluster_workflow Experimental Workflow A 1. Dissolve this compound and a phenol in anhydrous THF. B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add Sodium Hydride (NaH) portion-wise under N₂. B->C D 4. Stir at 0°C for 30 min, then warm to RT for 1 hour. C->D Exothermic! E 5. Monitor reaction completion by TLC. D->E F 6. Quench reaction carefully with saturated NH₄Cl (aq). E->F G 7. Perform aqueous workup with ethyl acetate extraction. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify via column chromatography (silica gel). H->I

Caption: Workflow for a representative Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Phenol (or other nucleophile) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound and the chosen phenol. Dissolve the solids in anhydrous THF.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Deprotonation: Carefully add the sodium hydride in small portions. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl to quench the excess NaH.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether, which still contains the reactive bromomethyl group for further functionalization.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

  • GHS Classification: It is categorized as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Some suppliers also list it as causing severe skin burns and eye damage (H314).[4][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles, and a lab coat.[3][10]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.[3][10] Prevent the product from entering drains or waterways.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][4] Recommended long-term storage is at 2-8°C.[4][6]

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (4-Bromophenyl)(phenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(4-bromophenyl)(phenyl)methanol. National Institutes of Health. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound | CAS No: 71831-21-5. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzyl alcohol. National Institutes of Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of methanol (MeOH). Retrieved from [Link]

  • King's Centre for Visualization in Science. (n.d.). Infrared Spectrum of an Aromatic Alcohol: Phenylmethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of (4-(Bromomethyl)phenyl)methanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand, determine, and apply the solubility characteristics of (4-(bromomethyl)phenyl)methanol. Given the limited availability of public quantitative data, this document focuses on the foundational principles and robust experimental methodologies required to establish a reliable solubility profile for this versatile bifunctional reagent.

Introduction to this compound and its Physicochemical Significance

This compound, with a molecular formula of C8H9BrO and a molecular weight of 201.06 g/mol , is a solid crystalline compound at standard conditions.[1][2] Its structure is characterized by a benzene ring substituted with a bromomethyl group and a methanol group at the para position. This unique arrangement imparts both polar (hydroxyl group) and moderately non-polar (bromophenyl group) characteristics, making its interaction with various solvents a critical parameter for its application in synthesis.[3]

In drug discovery and organic synthesis, understanding the solubility of a compound is paramount. It directly influences reaction kinetics, purification strategies (such as crystallization and chromatography), and the formulation of final products.[3] For a key building block like this compound, a well-defined solubility profile is essential for predictable and reproducible experimental outcomes.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

This compound possesses:

  • A polar hydroxyl (-CH2OH) group: Capable of hydrogen bonding.

  • A benzyl bromide (-CH2Br) moiety: Contributes to dipole-dipole interactions and is less polar than the hydroxyl group.

  • An aromatic phenyl ring: Primarily involved in van der Waals forces.

Based on this structure, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the hydroxyl group, and in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can effectively solvate the polar functionalities.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).

  • Low to Negligible Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) that cannot effectively interact with the polar hydroxyl group.

While theoretical predictions are a valuable starting point, empirical determination is necessary for accurate and actionable data.

Experimental Determination of Solubility: A Methodical Approach

Due to the absence of comprehensive published solubility data for this compound[1], the following protocols are provided to enable researchers to generate this critical information in-house.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in classifying the compound.[5][6]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration.

Materials:

  • This compound

  • A selection of common lab solvents (see Table 1)

  • Vials or test tubes

  • Vortex mixer

  • Spatula

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 1 mL of the selected solvent to the vial. This creates a concentration of approximately 10 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and free of any visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Record Keeping: Meticulously record the observations for each solvent in a table similar to Table 1.

Table 1: Qualitative Solubility Data Template for this compound

Solvent ClassSolventPredicted SolubilityObserved Solubility (e.g., Soluble, Partially Soluble, Insoluble)Notes
Polar Protic WaterLow
MethanolHigh
EthanolHigh
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
N,N-Dimethylformamide (DMF)High
AcetonitrileModerate
AcetoneHigh
Nonpolar Dichloromethane (DCM)Moderate
Ethyl AcetateModerate
TolueneLow
HexaneLow
Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)

For applications requiring precise solubility values (e.g., in mg/mL or mol/L), a quantitative method such as HPLC is the gold standard.[7] This protocol outlines a reliable approach using the shake-flask method coupled with HPLC analysis.

Principle: An excess of the solid compound is agitated in the solvent of interest until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the filtered supernatant is then accurately measured by HPLC against a standard calibration curve.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation A Prepare Stock Standard Solution B Create Calibration Curve Standards (Serial Dilutions) A->B D Analyze Calibration Standards via HPLC B->D C Prepare Saturated Solutions (Excess Solute in Solvent) E Equilibrate & Agitate Saturated Solutions (e.g., 24h) C->E H Generate Calibration Curve (Peak Area vs. Concentration) D->H F Filter Saturated Solutions (e.g., 0.22 µm Syringe Filter) E->F G Analyze Supernatant via HPLC F->G I Determine Concentration of Saturated Solution G->I H->I J Calculate Solubility (mg/mL or mol/L) I->J

Sources

Stability and Storage of (4-(Bromomethyl)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound featuring both a reactive benzylic bromide and a primary alcohol. This dual functionality makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, these reactive groups also render the molecule susceptible to degradation, necessitating specific storage and handling procedures to ensure its integrity and purity. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and protocols for stability assessment.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two functional groups: the bromomethyl group and the hydroxymethyl group. The benzylic bromide is prone to nucleophilic substitution and elimination reactions, while the benzyl alcohol moiety can be oxidized. The primary degradation pathways are hydrolysis, oxidation, and to a lesser extent, photolytic and thermal degradation.

Hydrolysis: The benzylic bromide is susceptible to hydrolysis, particularly in the presence of water or other nucleophiles, leading to the formation of 4-(hydroxymethyl)benzyl alcohol and hydrobromic acid. This reaction can be accelerated by elevated temperatures and basic conditions.

Oxidation: The primary alcohol group can be oxidized to form 4-(bromomethyl)benzaldehyde, which can be further oxidized to 4-(bromomethyl)benzoic acid. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by strong oxidizing agents.[1]

Thermal Decomposition: At elevated temperatures, thermal decomposition may occur, leading to the formation of various byproducts, including carbon oxides and hydrogen bromide.[1] Benzylic bromides, in general, can be thermally labile.

Photolytic Degradation: Exposure to light, particularly UV radiation, can promote the formation of free radicals, leading to a variety of degradation products. This can include dimerization or reaction with solvents.

A summary of the principal degradation pathways is illustrated below.

Figure 1: Potential Degradation Pathways of this compound A This compound B 4-(Hydroxymethyl)benzyl alcohol A->B Hydrolysis (H₂O) C 4-(Bromomethyl)benzaldehyde A->C Oxidation ([O]) E Polymerization/Other Products A->E Light (hν) / Heat (Δ) D 4-(Bromomethyl)benzoic acid C->D Further Oxidation ([O])

Caption: Potential Degradation Pathways of this compound.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place.[1] Recommended storage temperatures are between 2-8°C for short-term storage.[2][3][4][5] For long-term storage, a temperature of -20°C is advisable.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][3][4]

  • Container: Keep the container tightly closed to prevent moisture ingress.[1]

  • Light: Protect from light to avoid photolytic degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1] The compound may also be corrosive to certain metals.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is a skin and eye irritant.[1] Minimize the generation of dust.[1]

Quantitative Stability Data

Stress ConditionParameterValue/ObservationCompoundSource/Reference
Hydrolysis Half-life (t½)~4.5 minutes4-Methylbenzyl bromideExtrapolated from literature data
Oxidation Conversion to Benzoic AcidHigh yield with H₂O₂/Na₂WO₄Benzyl bromide[1]
Thermal DecompositionEmits toxic fumes of bromide upon heating.Benzyl bromide
Photolysis Atmospheric half-life~4.3 days (vapor-phase reaction with hydroxyl radicals)4-Methylbenzyl bromide

Note: The provided data, especially for hydrolysis and photolysis, is based on closely related compounds and should be considered as an estimation. Experimental verification is recommended for specific applications.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Phosphoric acid or other suitable buffer components for mobile phase preparation

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep the solutions at room temperature and at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Keep the solutions at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂. Keep the solutions at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a developed and validated stability-indicating HPLC method.

The workflow for a forced degradation study is depicted below.

Figure 2: Workflow for Forced Degradation Study cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis A Acid Hydrolysis (HCl) F Neutralization (for A & B) A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) G Dilution C->G D Thermal (Heat) D->G E Photolytic (Light) E->G F->G H HPLC Analysis G->H I Peak Purity Assessment H->I J Degradant Identification (LC-MS) H->J

Caption: Workflow for a Forced Degradation Study of this compound.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate or formate) is recommended to achieve good separation of the parent compound from its more polar (hydrolyzed) and less polar (oxidized) degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its stability is a critical factor for its successful use in research and development. By understanding its degradation pathways and implementing appropriate storage and handling procedures, its integrity can be maintained. The provided recommendations and experimental protocols offer a comprehensive framework for ensuring the quality and reliability of this important building block in drug discovery and development. For critical applications, it is strongly recommended to perform in-house stability studies to establish a re-test date or shelf life under specific storage conditions.

References

Molecular formula of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring both a reactive bromomethyl group and a primary alcohol, makes it a versatile building block and linker for the synthesis of complex molecules, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C8H9BrO.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C8H9BrO[1]
Molar Mass 201.06 g/mol [1]
Melting Point 83 - 85 °C[1]
Appearance Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
CAS Number 71831-21-5

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 4-methylbenzonitrile. The first step involves the radical bromination of the methyl group, followed by the reduction of the nitrile to a hydroxymethyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(bromomethyl)benzonitrile [2]

  • Materials:

    • 4-methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl4), dry

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry CCl4.

    • Add N-Bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN to the solution.

    • Reflux the reaction mixture for 8 hours.

    • After completion, cool the mixture and filter to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from hexane to yield 4-(bromomethyl)benzonitrile.

Step 2: Reduction of 4-(bromomethyl)benzonitrile to this compound

This step involves the reduction of the nitrile group to a primary alcohol. A common method for this transformation is the use of a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) followed by an acidic workup.

  • Materials:

    • 4-(bromomethyl)benzonitrile

    • Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., toluene or hexane)

    • Dry toluene

    • Hydrochloric acid (10% aqueous solution)

    • Chloroform

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve 4-(bromomethyl)benzonitrile (1 g, 5.1 mmol) in 10 mL of dry toluene in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a 1.0 M solution of DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Dilute the reaction with chloroform (15 mL), followed by the slow addition of 10% HCl (34 mL).

    • Stir the mixture at room temperature for another hour.

    • Separate the organic layer, wash with distilled water, and dry over anhydrous Na2SO4.

    • Remove the solvent under reduced pressure to obtain this compound.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]

Synthesis_of_4_Bromomethyl_phenyl_methanol cluster_step1 Step 1 cluster_step2 Step 2 4-methylbenzonitrile 4-methylbenzonitrile 4-(bromomethyl)benzonitrile 4-(bromomethyl)benzonitrile 4-methylbenzonitrile->4-(bromomethyl)benzonitrile Bromination NBS, AIBN, CCl4 NBS, AIBN, CCl4 This compound This compound 4-(bromomethyl)benzonitrile->this compound Reduction DIBAL-H, Toluene DIBAL-H, Toluene HCl workup HCl workup

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[4] In this context, the hydroxyl group can be derivatized to attach a cytotoxic payload, while the bromomethyl group can react with nucleophilic residues (e.g., cysteine) on a monoclonal antibody.

Experimental Workflow: General Protocol for Antibody-Drug Conjugation

The following workflow outlines the general steps for conjugating a drug payload to an antibody using a linker derived from this compound.

  • Antibody Reduction: Reduce the interchain disulfide bonds of the monoclonal antibody (mAb) to generate free thiol groups.

  • Linker-Payload Synthesis: Synthesize the linker-payload conjugate by attaching the drug to the hydroxyl group of this compound.

  • Conjugation: React the reduced mAb with the linker-payload conjugate. The thiol groups on the antibody will displace the bromide on the linker to form a stable thioether bond.

  • Purification: Purify the resulting ADC from unconjugated antibody, linker-payload, and other impurities using techniques such as size-exclusion chromatography (SEC).

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction payload Drug Payload linker_payload Linker-Payload Conjugate payload->linker_payload linker This compound linker->linker_payload conjugation Conjugation Reaction reduced_mAb->conjugation linker_payload->conjugation ADC Antibody-Drug Conjugate (ADC) conjugation->ADC purification Purification (e.g., SEC) ADC->purification analysis Characterization purification->analysis

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway Interaction

While this compound itself does not directly participate in signaling pathways, the ADCs constructed using this linker are designed to internalize into target cancer cells. Once inside the cell, the cytotoxic payload is released, leading to the induction of apoptosis or cell death through various signaling pathways, depending on the mechanism of action of the payload.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) receptor Target Receptor on Cancer Cell ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release lysosome->payload_release target_interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) payload_release->target_interaction apoptosis Apoptosis / Cell Death target_interaction->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

The Bromomethyl Group: A Nexus of Reactivity in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethyl functional group, with its inherent reactivity and synthetic versatility, stands as a cornerstone in the edifice of modern organic chemistry. Its utility spans from fundamental synthetic transformations to the intricate construction of complex molecular architectures, particularly within the pharmaceutical landscape. This guide provides a comprehensive exploration of the core principles governing the reactivity of the bromomethyl moiety. We will delve into the nuanced interplay of electronic and steric effects that dictate its behavior in nucleophilic substitution, elimination, and radical reactions. Furthermore, this document will serve as a practical resource, offering detailed experimental protocols for key transformations and showcasing the strategic application of bromomethyl-containing intermediates in the synthesis of bioactive compounds. Through a blend of mechanistic insights and practical applications, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of the bromomethyl group.

The Innate Reactivity of the Bromomethyl Group: A Mechanistic Perspective

The reactivity of the bromomethyl group is primarily dictated by the polarization of the carbon-bromine bond and the stability of the potential transition states and intermediates. The electronegative bromine atom withdraws electron density from the adjacent carbon, rendering it electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution: A Dichotomy of Pathways

The bromomethyl group readily participates in nucleophilic substitution reactions, primarily through the S(_N)1 and S(_N)2 mechanisms. The operative pathway is a delicate balance of substrate structure, nucleophile strength, solvent polarity, and leaving group ability.

For primary substrates like those containing a bromomethyl group, the S(_N)2 mechanism is often favored. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance is a critical factor; the relatively unhindered nature of the primary carbon in the bromomethyl group facilitates the backside attack of the nucleophile.

While less common for simple primary halides, the S(_N)1 pathway can become significant for bromomethyl compounds where the resulting carbocation is stabilized. A prime example is benzyl bromide, where the positive charge of the benzylic carbocation is delocalized through resonance with the aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the two-step S(_N)1 mechanism competitive. The reaction rate in this case is primarily dependent on the concentration of the substrate. Polar protic solvents are known to facilitate S(_N)1 reactions by stabilizing the carbocation intermediate.

SN1_SN2_Competition

Elimination Reactions: A Competing Pathway

Elimination reactions, particularly the E2 mechanism, can compete with nucleophilic substitution, especially when a strong, sterically hindered base is used. In an E2 reaction, the base abstracts a proton from a carbon adjacent to the bromomethyl group (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion. For simple bromomethyl compounds lacking β-hydrogens, elimination is not possible. However, in more complex molecules, the choice of base and reaction conditions is crucial to favor substitution over elimination.

Radical Reactions: The Power of Initiation

The carbon-bromine bond in a bromomethyl group can undergo homolytic cleavage under photolytic or radical-initiating conditions to form a bromine radical and a methyl radical. This is the basis for free-radical bromination, a common method for synthesizing bromomethyl compounds from methyl-substituted precursors using reagents like N-bromosuccinimide (NBS). The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Radical_Bromination

Synthetic Applications of the Bromomethyl Group

The predictable reactivity of the bromomethyl group makes it an invaluable tool in the synthetic chemist's arsenal for constructing complex molecules.

Formation of Carbon-Heteroatom Bonds

The facile displacement of the bromide ion allows for the formation of a wide array of carbon-heteroatom bonds.

A classic and widely used method for the preparation of ethers, the Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. Bromomethyl compounds are excellent substrates for this S(_N)2 reaction, readily reacting with alkoxides to form the corresponding ethers.

Experimental Protocol: Synthesis of Benzyl Ethyl Ether

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol with stirring. The reaction is exothermic and generates hydrogen gas. Continue stirring until all the sodium has dissolved to form sodium ethoxide.

  • Nucleophilic Substitution: Cool the sodium ethoxide solution to room temperature. Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Formation of Carbon-Carbon Bonds

The bromomethyl group is also instrumental in the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

While the direct formation of a Grignard reagent from a bromomethyl compound can be challenging due to the high reactivity of the resulting organometallic species, it can be achieved under carefully controlled conditions, often at low temperatures. More commonly, bromomethyl compounds serve as electrophiles in reactions with pre-formed Grignard reagents.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. Bromomethyl compounds, particularly benzylic bromides, can participate in these reactions to form methylene-linked biaryl systems, which are important structural motifs in many pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Bromide with Phenylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine benzyl bromide (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh(_3))(_4) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic_Applications

The Bromomethyl Group in Drug Development: A Strategic Intermediate

The versatility of the bromomethyl group makes it a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to readily undergo a variety of transformations allows for the efficient construction of complex molecular scaffolds and the introduction of diverse functional groups.

Case Study: Synthesis of Angiotensin II Receptor Blockers (Sartans)

A prominent example of the strategic use of a bromomethyl intermediate is in the synthesis of the "sartan" class of antihypertensive drugs, such as Losartan, Valsartan, and Irbesartan. A key intermediate in the synthesis of these drugs is 4'-bromomethyl-2-cyanobiphenyl. This intermediate is typically synthesized via the free-radical bromination of 4'-methyl-2-cyanobiphenyl using NBS. The bromomethyl group in this intermediate then serves as a reactive handle for the subsequent alkylation of the imidazole or tetrazole core of the sartan molecule.

Table 1: Reactivity Profile of the Bromomethyl Group

Reaction TypeTypical ReagentsKey Mechanistic FeaturesImportant Considerations
S(_N)2 Substitution Strong nucleophiles (e.g., RO⁻, CN⁻, N₃⁻)Concerted, backside attack, inversion of stereochemistryFavored by polar aprotic solvents; sensitive to steric hindrance.
S(_N)1 Substitution Weak nucleophiles, polar protic solventsStepwise, carbocation intermediate, racemizationRequires a substrate that can form a stabilized carbocation (e.g., benzylic).
E2 Elimination Strong, sterically hindered bases (e.g., t-BuOK)Concerted, requires an anti-periplanar β-hydrogenCompetes with S(_N)2; favored by heat.
Free Radical Bromination NBS, radical initiator (e.g., AIBN, UV light)Chain reaction (initiation, propagation, termination)Selective for the weakest C-H bond (e.g., benzylic, allylic).
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, baseCatalytic cycle (oxidative addition, transmetalation, reductive elimination)Powerful C-C bond formation; requires inert atmosphere.

Conclusion

The bromomethyl functional group, through its well-defined and predictable reactivity, provides a powerful platform for a myriad of synthetic transformations. Its propensity to undergo nucleophilic substitution, coupled with its accessibility through radical bromination, has cemented its role as a critical building block in both academic research and industrial applications, particularly in the realm of drug discovery and development. A thorough understanding of the factors that govern its reactivity—steric and electronic effects, solvent choice, and the nature of the reacting partner—is paramount for any scientist seeking to exploit its full synthetic potential. As the demand for more complex and diverse molecular architectures continues to grow, the humble yet potent bromomethyl group will undoubtedly remain a key player in the ongoing quest for new medicines and materials.

References

  • Brainly. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using N-bromosuccinimide.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link].

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link].

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link].

  • KPU Pressbooks. (n.d.). Alkyl Halides to Alkenes. In Organic Chemistry I. Retrieved from [Link].

  • KPU Pressbooks. (n.d.). Chapter 8: Elimination Reactions. In Organic Chemistry I. Retrieved from [Link].

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link].

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P.
  • Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. Retrieved from [Link].

  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link].

  • Stanković, S., Goossens, H., Catak, S., Tezcan, M., Waroquier, M., Van Speybroeck, V., D'hooghe, M., & De Kimpe, N. (2012). Solvent-controlled selective transformation of 2-bromomethyl-2-methylaziridines to functionalized az

Introduction: The Unique Reactivity of the Benzylic Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Behavior of the Benzylic Alcohol Moiety

The benzylic alcohol moiety, characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring (Ar-CH(R)-OH), represents a cornerstone of synthetic organic chemistry. Its prevalence in natural products, pharmaceuticals, and industrial intermediates underscores the importance of understanding its distinct chemical behavior. The reactivity of a benzylic alcohol is not merely that of a simple primary or secondary alcohol; it is profoundly influenced by the adjacent aromatic system. This proximity allows for the stabilization of reactive intermediates—carbocations, radicals, and anions—at the benzylic position through resonance delocalization into the π-system of the ring.[1][2] This guide provides an in-depth exploration of the electronic principles governing this unique reactivity and a detailed overview of the key chemical transformations that are fundamental to leveraging the benzylic alcohol moiety in complex molecule synthesis.

Part 1: The Benzylic Position - A Locus of Enhanced Reactivity

The enhanced reactivity of the benzylic position is a direct consequence of its ability to stabilize reactive intermediates. This stabilization lowers the activation energy for reactions proceeding through these intermediates, making benzylic alcohols particularly susceptible to a range of chemical transformations.

The Resonance-Stabilized Benzylic Carbocation

The formation of a carbocation at the benzylic position is a key mechanistic step in many reactions, particularly SN1-type nucleophilic substitutions and acid-catalyzed dehydrations.[1][3][4] The positive charge on the benzylic carbon is not localized; instead, it is delocalized across the adjacent aromatic ring through resonance.[2][5] This distribution of charge over multiple atoms results in a significantly stabilized intermediate, far more so than a typical secondary or even tertiary alkyl carbocation.[2][6][7] This stability explains why secondary and tertiary benzylic alcohols readily undergo SN1 reactions.[3]

Caption: Resonance delocalization of the positive charge in a benzylic carbocation.

Part 2: Key Chemical Transformations of Benzylic Alcohols

The unique electronic properties of benzylic alcohols make them versatile substrates for a wide array of transformations. This section details the most critical reactions, focusing on the underlying mechanisms and synthetic applications.

Oxidation: Accessing Aldehydes, Ketones, and Carboxylic Acids

The oxidation of benzylic alcohols is one of the most fundamental transformations in organic synthesis, providing access to valuable carbonyl compounds.[8] The choice of oxidant is critical as it dictates whether the reaction stops at the aldehyde/ketone stage or proceeds to the carboxylic acid.

  • Selective Oxidation to Aldehydes and Ketones: Mild oxidizing agents are required to prevent over-oxidation, particularly for primary benzylic alcohols.[9] A variety of modern methods offer high chemoselectivity under mild conditions.[10] For instance, visible-light-mediated photochemical oxidation using catalysts like Eosin Y and molecular oxygen as the oxidant provides an environmentally benign route to aldehydes and ketones in excellent yields.[11][12]

  • Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize primary benzylic alcohols directly to benzoic acids.[1][13] Secondary benzylic alcohols are oxidized to ketones under these conditions.

Transformation Reagent(s) Conditions Product Typical Yield Reference
Primary Alcohol → AldehydeEosin Y, O₂Visible Light, mild conditionsBenzaldehydeExcellent[9][11][12]
Secondary Alcohol → KetonePd-Polymer, AirH₂O, 100 °CKetoneHigh[8]
Primary Alcohol → Carboxylic AcidKMnO₄ or H₂CrO₄Aqueous conditionsBenzoic AcidGood to Excellent[1][13]
Reduction: Deoxygenation to Alkylarenes

The complete removal of the hydroxyl group, or deoxygenation, converts a benzylic alcohol into the corresponding alkylarene. A classic and effective method involves the use of hydriodic acid (HI), often with red phosphorus to regenerate HI in situ.[14][15][16] This reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide.[14][16] Biphasic systems using toluene and aqueous HI have been developed to make the protocol more amenable to organic synthesis by separating the organic substrate and product from the mineral acids.[14][15][16] The reactivity for this reduction increases in the order of primary < secondary < tertiary benzylic alcohols.[14][16]

Nucleophilic Substitution: Ether and Ester Formation

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution requires activation. This is typically achieved by protonation under acidic conditions, which converts the leaving group to water (a good leaving group), facilitating SN1 or SN2 pathways.[3][4][13]

2.3.1 Etherification The formation of benzyl ethers can be achieved through several catalytic methods. Symmetrical ethers can be formed by the dehydration of two alcohol molecules, often catalyzed by iron(III) chloride in a green solvent like propylene carbonate.[17] Unsymmetrical ethers can be synthesized by the cross-etherification of a benzylic alcohol with a different alcohol, a reaction that can be catalyzed by iron(II) complexes or rare earth metal triflates.[17][18] These methods often proceed via the formation of a benzylic carbocation intermediate.[19]

2.3.2 Esterification Benzylic alcohols readily react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form benzyl esters.[20] The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., sulfuric acid).[13][21] The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.[21] Benzyl esters are particularly valuable in organic synthesis as they can serve as protecting groups for carboxylic acids, which can be easily removed by mild hydrogenolysis.[20]

The Benzyl Moiety as a Protecting Group

Beyond the reactions of the benzylic alcohol itself, the corresponding benzyl ether is one of the most common protecting groups for other alcohols in multi-step synthesis.[22][23][24]

  • Protection: The benzyl group is typically introduced under basic conditions via a Williamson ether synthesis, reacting an alkoxide with benzyl bromide (BnBr) or benzyl chloride (BnCl).[22][24][25]

  • Deprotection: The key advantage of the benzyl protecting group is its facile removal under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically on carbon, Pd/C).[24][25] This process is highly chemoselective and cleaves the C-O bond at the benzylic position to regenerate the alcohol and form toluene as a byproduct.

Benzyl_Protection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Alcohol (R-OH) Base Add Base (e.g., NaH) Start->Base 1. Deprotonation BnBr Add Benzyl Bromide (BnBr) Base->BnBr 2. SN2 Attack Product_P Protected Alcohol (R-OBn) BnBr->Product_P Product_P2 Protected Alcohol (R-OBn) H2_PdC H₂, Pd/C Product_P2->H2_PdC 3. Hydrogenolysis Final_Product Deprotected Alcohol (R-OH) H2_PdC->Final_Product

Sources

The Electrophilic Nature of (4-(Bromomethyl)phenyl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a reactive electrophilic benzylic bromide and a nucleophilic primary alcohol, allows for its versatile use as a linker and a scaffold in the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the electrophilic nature of the bromomethyl group, detailing its reactivity, relevant experimental protocols, and potential applications in the development of novel therapeutic agents.

The Electrophilic Core: The Benzylic Bromide

The key to the electrophilic nature of this compound lies in the C-Br bond of the bromomethyl group. The bromine atom, being highly electronegative, withdraws electron density from the benzylic carbon, rendering it electron-deficient and thus susceptible to attack by nucleophiles. The phenyl ring further stabilizes the transition state of nucleophilic substitution reactions through resonance, enhancing the reactivity of the benzylic bromide. This makes the compound an excellent alkylating agent for a wide range of nucleophiles.

Reactivity and Side Reactions

The primary mode of reaction for the electrophilic bromomethyl group is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. However, due to the presence of the hydroxyl group, several side reactions can occur and must be considered during reaction design and execution.

Common side reactions include:

  • Self-reaction/Oligomerization: The hydroxyl group of one molecule can act as a nucleophile, attacking the bromomethyl group of another molecule, leading to the formation of ethers and oligomers.

  • Reaction with Solvents: Nucleophilic solvents, such as methanol or water, can react with the benzylic bromide, leading to the formation of the corresponding ether or diol.

  • Hydrolysis: The presence of water, especially under basic conditions, can lead to the hydrolysis of the benzylic bromide to a diol.

Careful control of reaction conditions, such as temperature, solvent, and the choice of base, is crucial to minimize these side reactions and achieve the desired product with high yield and purity.

Quantitative Data on Electrophilic Reactions

While specific quantitative data for the electrophilic reactions of this compound are not extensively tabulated in publicly available literature, representative yields for analogous N-alkylation reactions of benzylic bromides are presented below to illustrate the general efficiency of these transformations. It is important to note that actual yields with this compound may vary depending on the specific nucleophile, reaction conditions, and workup procedures.

Nucleophile (Amine Substrate)Reaction ConditionsYield (%)Reference
1,2,3,6-TetrahydropyridineBoc(_2)O, THF, 0°C to rt, overnight89[1]
3-Azabicyclo[3.3.0]octaneBoc(_2)O, THF, 0°C to rt, overnight93[1]
Various AminesBoc(_2)O, Water/Acetone, rtExcellent[1]

Experimental Protocols

The following are detailed methodologies for key electrophilic reactions involving this compound.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes the reaction of this compound with a primary or secondary amine to form a secondary or tertiary amine, respectively.

Materials:

  • This compound

  • Amine of interest

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and this compound (1.1 eq) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If using MeCN, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO(_3) solution and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of Phenols (Etherification)

This protocol outlines the synthesis of an ether via the reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol of interest

  • A base (e.g., Potassium Carbonate (K(_2)CO(_3)) or Cesium Carbonate (Cs(_2)CO(_3)))

  • Anhydrous polar aprotic solvent (e.g., Acetone or DMF)

  • Dichloromethane (CH(_2)Cl(_2))

  • Deionized water

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for the time determined by reaction monitoring (TLC or LC-MS).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in CH(_2)Cl(_2) and wash with deionized water.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism: S(_N)2 Alkylation

The following diagram illustrates the general S(_N)2 mechanism for the reaction of this compound with a generic nucleophile (Nu(\mbox{⁻})).

Caption: General S(_N)2 reaction mechanism.

Experimental Workflow: General Alkylation

The diagram below outlines a typical experimental workflow for an alkylation reaction using this compound.

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve Reactants & Base in Anhydrous Solvent stir_heat Stir at RT or Heat reactants->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor quench Cool & Quench monitor->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Typical experimental workflow for alkylation.

References

The Versatile Role of (4-(Bromomethyl)phenyl)methanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Bromomethyl)phenyl)methanol is a bifunctional building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the key applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

Core Applications in Organic Synthesis

The dual reactivity of this compound allows for its selective functionalization at either the bromomethyl or the methanol moiety, providing access to a wide array of derivatives. Key applications include its use in the synthesis of nitrogen-containing heterocycles, as a linker in bioconjugation, and as a precursor to various pharmacologically active compounds.

Synthesis of Bioactive Isoindoline Scaffolds

One of the prominent applications of this compound lies in its conversion to (4-(bromomethyl)phenyl)methanamine, a key intermediate for the synthesis of 2-substituted isoindolines.[1] These scaffolds are present in a number of bioactive compounds.[1] The synthesis typically involves a one-pot reaction where the primary amine of a precursor acts as a nucleophile, reacting with an electrophile, followed by an intramolecular cyclization involving the benzylic bromide to form the isoindoline ring.[1]

Derivatives of isoindoline have shown potential neuroprotective effects by modulating the NRF2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[2][3][4]

N-Acylation for the Preparation of Amide-Containing Molecules

(4-(Bromomethyl)phenyl)methanamine, derived from this compound, can undergo selective N-acylation to produce benzyl bromides bearing an amide functionality.[1] This transformation is crucial for introducing amide groups, which are key structural elements in many pharmaceutical compounds and can also serve as protecting groups for the amine functionality, allowing for subsequent reactions at the benzylic bromide position.[1]

Synthesis of Ether-Linked Bioactive Molecules

The hydroxyl group of this compound can be utilized to form ether linkages. For instance, it has been used in the synthesis of 3-((4-[Hydroxymethyl]benzyl)oxy)-6H-benzo[c]chromen-6-one, a derivative of urolithin, which has been investigated for its potential as a phosphodiesterase II inhibitor.

Quantitative Data on Synthetic Applications

The following tables summarize the yields of various reactions starting from this compound or its immediate derivatives, providing a quantitative overview of its synthetic utility.

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compound3-Hydroxy-6H-benzo[c]chromen-6-one, K₂CO₃, DMF, 60 °C, 12h3-((4-[Hydroxymethyl]benzyl)oxy)-6H-benzo[c]chromen-6-one77[2]
(4-(Bromomethyl)phenyl)methanamine hydrochlorideBenzylamine, K₂CO₃, Acetonitrile, Reflux, 16h2-Benzyl-2,3-dihydro-1H-isoindol-5-amine~75[1]
(S)-tryptophanol-derived isoindolinonePyHBr₃, THF/DCM, 0 °C2-bromo-(S)-tryptophanol-derived isoindolinoneNot Specified
3,4-dimethoxybenzyl alcoholNot specifiedBis(3,4-dimethoxybenzyl)ether85[5]
3-Bromo-4,5-dimethoxybenzyl alcoholNot specifiedBis(3-Bromo-4,5-dimethoxybenzene)ether86[5]
2-Bromo-3-hydroxy-4-methoxybenzaldehyde precursorNot specified2-Bromo-3-hydroxy-4-methoxybenzaldehyde74 (over two steps)[5]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound and its derivatives are provided below.

Protocol 1: Synthesis of 3-((4-[Hydroxymethyl]benzyl)oxy)-6H-benzo[c]chromen-6-one

Materials:

  • This compound

  • 3-Hydroxy-6H-benzo[c]chromen-6-one

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-hydroxy-6H-benzo[c]chromen-6-one in DMF, add K₂CO₃ and this compound.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine

Materials:

  • (4-(Bromomethyl)phenyl)methanamine hydrochloride

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of (4-(bromomethyl)phenyl)methanamine hydrochloride (1.0 g, 4.23 mmol) in acetonitrile (20 mL), add potassium carbonate (1.75 g, 12.68 mmol).[1]

  • Add benzylamine (0.453 g, 0.46 mL, 4.23 mmol) to the suspension.[1]

  • Heat the reaction mixture to reflux and stir for 16 hours.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure.[1]

  • Partition the residue between ethyl acetate and water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.[1]

Protocol 3: General Procedure for N-Acylation of (4-(Bromomethyl)phenyl)methanamine with an Acyl Chloride

Materials:

  • (4-(Bromomethyl)phenyl)methanamine

  • Acyl chloride (e.g., Acetyl chloride)

  • Triethylamine or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • Dissolve (4-(Bromomethyl)phenyl)methanamine (1.0 equiv) in anhydrous dichloromethane.

  • Add a non-nucleophilic base such as Triethylamine (1.2 equiv) or DIPEA (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway involving derivatives of this compound.

G cluster_start Starting Material cluster_synthesis Two-Step Synthesis cluster_product Product cluster_application Application start This compound step1 Bromination of 4-methylbenzonitrile step2 Reduction of nitrile step1->step2 Intermediate: 4-(bromomethyl)benzonitrile product (4-(Bromomethyl)phenyl)methanamine step2->product app Synthesis of 2-Substituted Isoindolines product->app

Synthetic workflow for (4-(Bromomethyl)phenyl)methanamine.

G cluster_workflow General N-Acylation Workflow dissolve 1. Dissolve (4-(Bromomethyl)phenyl)methanamine and base in anhydrous DCM cool 2. Cool to 0°C dissolve->cool add 3. Add acyl chloride dropwise cool->add react 4. Warm to RT and stir for 2-4h add->react workup 5. Aqueous workup (HCl, NaHCO₃, brine) react->workup purify 6. Dry, concentrate, and purify workup->purify G cluster_pathway NRF2 Signaling Pathway Modulation stress Oxidative Stress (e.g., H₂O₂) keap1_nrf2 KEAP1-NRF2 Complex stress->keap1_nrf2 induces dissociation nrf2 NRF2 (transcription factor) keap1_nrf2->nrf2 releases are Antioxidant Response Element (ARE) in DNA nrf2->are translocates to nucleus and binds to genes Expression of Antioxidant Genes (e.g., NQO-1, GSTK1) are->genes activates transcription of protection Neuroprotection genes->protection leads to isoindoline Isoindoline Derivatives isoindoline->keap1_nrf2 may promote dissociation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (4-(bromomethyl)phenyl)methanol via the reduction of 4-(bromomethyl)benzoic acid. The recommended method employs borane-tetrahydrofuran complex (BH₃-THF) as the reducing agent, offering high chemoselectivity and an excellent yield. This protocol is particularly suited for substrates containing sensitive functional groups, such as the bromomethyl group, which could be susceptible to reduction by harsher reagents.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. While strong reducing agents like lithium aluminum hydride (LAH) are capable of reducing carboxylic acids, they often lack chemoselectivity, potentially reacting with other functional groups within the molecule.[1][2][3][4]

For the synthesis of this compound from 4-(bromomethyl)benzoic acid, the presence of a benzylic bromide necessitates a milder, more selective reducing agent to avoid cleavage of the carbon-bromine bond. Borane (BH₃) and its complexes, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃-THF), are highly effective and chemoselective for the reduction of carboxylic acids.[2][5][6] Borane selectively reduces the carboxylic acid group in the presence of esters, ketones, and, importantly, alkyl halides.[6] A specific protocol utilizing borane in THF has been reported to afford the desired product in high yield (94%).[7]

Experimental Protocol

This protocol is adapted from a literature procedure for the reduction of 4-(bromomethyl)benzoic acid using a borane-tetrahydrofuran complex.[7]

Materials:

  • 4-(bromomethyl)benzoic acid

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-(bromomethyl)benzoic acid (5.04 g, 23.3 mmol) in anhydrous THF (30 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the borane/THF solution (35 mmol) to the cooled suspension with stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1.5 hours.

  • Quenching: Carefully quench the excess borane by the slow addition of methanol, followed by the addition of water.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Work-up:

    • Redissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and evaporate the solvent in vacuo to yield the final product, this compound.

Data Presentation

ParameterValue
Starting Material4-(bromomethyl)benzoic acid
Molar Mass of Starting Material215.04 g/mol
Amount of Starting Material5.04 g (23.3 mmol)
Reducing AgentBorane-tetrahydrofuran complex (BH₃-THF)
Amount of Reducing Agent35 mmol
SolventAnhydrous Tetrahydrofuran (THF)
Solvent Volume30 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time1.5 hours
ProductThis compound
Product Yield4.44 g (94%)

Experimental Workflow

SynthesisWorkflow start Start reagents Suspend 4-(bromomethyl)benzoic acid in anhydrous THF start->reagents cool Cool to 0 °C (Ice Bath) reagents->cool add_reductant Add Borane-THF Solution cool->add_reductant react Stir at Room Temperature (1.5 hours) add_reductant->react quench Quench with MeOH then Water react->quench concentrate Concentrate in vacuo quench->concentrate workup Aqueous Work-up (EtOAc, HCl, H₂O, NaHCO₃, Brine) concentrate->workup dry Dry over MgSO₄ workup->dry isolate Filter and Evaporate Solvent dry->isolate product Product: This compound isolate->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.

  • The reaction with borane and the quenching process can release hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The work-up involves the use of acid and base. Handle these with care.

References

The Versatile Building Block: (4-(Bromomethyl)phenyl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Bromomethyl)phenyl)methanol , a bifunctional aromatic compound, serves as a crucial and versatile building block in modern organic synthesis. Its unique structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, functional polymers, and other complex organic molecules. This application note provides a detailed overview of its synthetic applications, complete with experimental protocols and quantitative data, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Reactivity

This compound is a solid at room temperature with a molecular weight of 201.06 g/mol . The presence of the electron-withdrawing bromomethyl group enhances the reactivity of the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions. Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in ether and ester formation. This dual reactivity allows for sequential or orthogonal functionalization, providing a powerful tool for the construction of complex molecular architectures.

Applications in Drug Development

The structural motif of this compound is found in various biologically active molecules. Its ability to act as a linker or be incorporated into a larger scaffold makes it particularly useful in medicinal chemistry.

Synthesis of KCNQ2/3 Channel Activators

A significant application of this compound derivatives is in the synthesis of potent and selective KCNQ2/3 potassium channel activators. These compounds are of interest for the treatment of neurological disorders such as epilepsy and neuropathic pain. The synthesis typically involves the coupling of a substituted this compound with an appropriate amine-containing scaffold. For instance, fluorinated analogs of retigabine, a known KCNQ channel opener, have been synthesized to improve potency and selectivity.[1][2][3]

Building Block for Talampanel Analogues

While a direct synthesis of Talampanel using this compound is not explicitly detailed in the available literature, its structural analog, 4-(hydroxymethyl)benzyl bromide, is a key intermediate. Talampanel is a non-competitive AMPA receptor antagonist that has been investigated for the treatment of epilepsy and other neurological conditions. The synthesis would likely involve the reaction of the benzylic bromide with a suitable nucleophile to construct the core structure of Talampanel.

Core Synthetic Reactions and Protocols

The utility of this compound stems from its participation in a variety of fundamental organic reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for this building block, allowing for the formation of a wide range of ethers. The hydroxyl group of a phenol or another alcohol can be deprotonated with a base to form an alkoxide, which then displaces the bromide from this compound in an SN2 reaction.[4] This method is highly efficient for creating aryl-benzyl ethers.

Experimental Protocol: Williamson Ether Synthesis with Phenol

  • Materials: this compound, Phenol, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of this compound (1.1 eq) in acetonitrile.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2BaseSolventTemperatureYield (%)
PhenolThis compoundK₂CO₃AcetonitrileReflux>90
4-MethoxyphenolThis compoundNaHTHFRoom Temp.85-95
1,4-BenzenedimethanolThis compoundK₂CO₃DMF80 °CVariable

Table 1: Representative Williamson Ether Synthesis Reactions

Alkylation of Amines and Other Nucleophiles

The electrophilic benzylic bromide readily reacts with a variety of nucleophiles, including primary and secondary amines, thiols, and carbanions. This allows for the introduction of the 4-(hydroxymethyl)benzyl moiety into a wide range of molecules.

Experimental Protocol: N-Alkylation of Aniline

  • Materials: this compound, Aniline, Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Add a solution of this compound (1.1 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by crystallization or column chromatography.

NucleophileProduct TypeSolventBaseYield (%)
AnilineSecondary AmineDichloromethaneTriethylamine80-90
BenzylamineSecondary AmineAcetonitrileK₂CO₃>90
ThiophenolThioetherEthanolSodium Ethoxide85-95

Table 2: Alkylation Reactions with Various Nucleophiles

Applications in Materials Science

The bifunctional nature of this compound also lends itself to the synthesis of functional polymers and macrocycles.

Monomer for Polymer Synthesis

This compound can be used as a monomer in polymerization reactions. For example, it can undergo self-condensation or be copolymerized with other monomers to create polymers with pendant hydroxyl groups, which can be further functionalized. These polymers have potential applications in areas such as coatings, adhesives, and drug delivery systems.

Synthesis of Macrocycles

The rigid aromatic core and the two reactive functional groups of this compound and its derivatives make them excellent candidates for the construction of macrocycles.[5] These cyclic compounds are of interest in host-guest chemistry and as scaffolds in drug discovery. The synthesis of such macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Logical Workflow for Synthetic Planning

The following diagram illustrates a decision-making process for utilizing this compound in a synthetic route.

synthetic_planning start Target Molecule Analysis has_benzyl_ether Contains a 4-(hydroxymethyl)benzyl ether? start->has_benzyl_ether has_benzyl_amine Contains a 4-(hydroxymethyl)benzyl amine? start->has_benzyl_amine has_benzyl_thioether Contains a 4-(hydroxymethyl)benzyl thioether? start->has_benzyl_thioether other_linkage Requires other linkage at benzylic position? start->other_linkage polymer_or_macrocycle Target is a polymer or macrocycle? start->polymer_or_macrocycle williamson Williamson Ether Synthesis has_benzyl_ether->williamson Yes n_alkylation N-Alkylation has_benzyl_amine->n_alkylation Yes s_alkylation S-Alkylation has_benzyl_thioether->s_alkylation Yes other_alkylation Other Nucleophilic Substitution other_linkage->other_alkylation Yes polymerization Polymerization/ Macrocyclization polymer_or_macrocycle->polymerization Yes

Caption: Decision tree for synthetic applications of this compound.

Signaling Pathway Analogy in Synthetic Strategy

While not a biological signaling pathway, the strategic use of this compound can be visualized as a synthetic cascade, where the initial building block dictates the subsequent reaction pathways.

synthetic_pathway cluster_reactions Primary Transformations cluster_products Intermediate/Final Products start This compound etherification Etherification (Williamson) start->etherification alkylation Nucleophilic Alkylation (N, S, C) start->alkylation oxidation Oxidation of Alcohol start->oxidation ethers Aryl-Benzyl Ethers etherification->ethers amines_thioethers Substituted Amines, Thioethers, etc. alkylation->amines_thioethers aldehydes_acids 4-(Bromomethyl)benzaldehyde/ -benzoic acid oxidation->aldehydes_acids

Caption: Synthetic pathways originating from this compound.

References

Application Notes and Protocols for the Derivatization of Carboxylic Acids using (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of carboxylic acids is a critical technique in analytical chemistry and drug development. It enhances the detectability of these compounds, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), by improving their volatility, chromatographic retention, and ionization efficiency for mass spectrometry (MS) detection. (4-(Bromomethyl)phenyl)methanol is a versatile bifunctional reagent that can be employed for this purpose. This document provides detailed application notes and a generalized protocol for the derivatization of carboxylic acids using this reagent, creating p-alkoxybenzyl esters.

The primary application of this derivatization is to introduce a chromophore (the phenyl group) into the carboxylic acid molecule, which significantly enhances its ultraviolet (UV) absorbance, facilitating more sensitive detection. Furthermore, the increased hydrophobicity of the resulting ester improves its retention on reverse-phase HPLC columns.

Principle of the Reaction

The derivatization of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction (SN2). The carboxylic acid is first deprotonated by a weak base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide ion and forming a stable ester linkage. The reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate salt in the organic solvent.

Experimental Workflow

The overall experimental workflow for the derivatization of carboxylic acids with this compound followed by HPLC analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis sample Carboxylic Acid Sample dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) sample->dissolve add_reagents Add this compound, Base (K2CO3), and Catalyst (18-Crown-6) dissolve->add_reagents heat Heat Reaction Mixture (e.g., 60-80°C) add_reagents->heat cool Cool to Room Temperature heat->cool filter Filter to Remove Insolubles cool->filter evaporate Evaporate Solvent filter->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-UV/MS System reconstitute->hplc

Caption: Experimental workflow for carboxylic acid derivatization.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from methods for similar bromomethyl-containing derivatizing agents.[1] Optimization of reaction time, temperature, and stoichiometry may be necessary for specific carboxylic acids.

Materials and Reagents:

  • This compound (Reagent)

  • Carboxylic acid (Analyte)

  • Potassium carbonate (K₂CO₃), anhydrous (Base)

  • 18-Crown-6 (Catalyst)

  • Acetonitrile (ACN), HPLC grade (Solvent)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Standard laboratory glassware

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Solutions:

    • Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetonitrile.

    • Analyte Solution: Prepare a 1 mg/mL solution of the carboxylic acid in acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL reaction vial, add 100 µL of the carboxylic acid solution.

    • To this, add 200 µL of the this compound solution (a molar excess).

    • Add 50 µL of the 18-Crown-6 solution.

    • Add approximately 5 mg of anhydrous potassium carbonate powder.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 70°C for 60 minutes.

  • Sample Work-up:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove the potassium carbonate and any other insoluble material.

    • The resulting solution contains the derivatized carboxylic acid and is ready for HPLC analysis. For improved sensitivity, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a smaller volume of the initial mobile phase.

Quantitative Data Summary

The following table provides hypothetical yet realistic data for the derivatization of various carboxylic acids with this compound under the conditions described above. This data is for illustrative purposes and actual results may vary.

Carboxylic AcidMolecular Weight ( g/mol )Reaction Time (min)Reaction Temperature (°C)Estimated Yield (%)
Benzoic Acid122.126070> 95
Acetic Acid60.056070> 90
Octanoic Acid144.216070> 98
Lactic Acid90.089070> 85
Salicylic Acid138.127570> 92

Applications in Drug Development

The derivatization of carboxylic acids is a valuable tool in various stages of drug development:

  • Metabolite Identification: In drug metabolism studies, identifying acidic metabolites can be challenging due to their polarity. Derivatization increases their retention on reverse-phase columns, aiding in their separation and identification.

  • Pharmacokinetic Studies: Accurate quantification of acidic drugs and their metabolites in biological matrices is crucial for pharmacokinetic profiling. Derivatization can significantly improve the sensitivity and selectivity of LC-MS/MS assays.

  • Prodrug Synthesis: The ester linkage formed during derivatization can be designed to be labile in vivo, releasing the active carboxylic acid drug. This makes this compound a potential linker for creating benzyl ester prodrugs, which can improve the drug's solubility, stability, or permeability. The hydroxyl group on the reagent offers a further site for modification.

Signaling Pathway Diagram (Hypothetical)

While the derivatization itself is a chemical reaction, it can be a key step in a larger workflow for studying cellular processes. For instance, in metabolomics, this derivatization allows for the quantification of key carboxylic acid intermediates in metabolic pathways like the Krebs cycle. The diagram below illustrates the logical relationship of how this derivatization fits into the analysis of such a pathway.

signaling_pathway cluster_cell Cellular Metabolism cluster_extraction Metabolite Extraction cluster_derivatization Derivatization cluster_analysis Analysis glucose Glucose pyruvate Pyruvate glucose->pyruvate krebs Krebs Cycle (Citrate, Succinate, etc.) pyruvate->krebs extraction Extraction of Carboxylic Acids krebs->extraction derivatization Esterification with This compound extraction->derivatization lcms LC-MS/MS Quantification derivatization->lcms data Metabolic Flux Analysis lcms->data

Caption: Role of derivatization in metabolomics analysis.

Conclusion

Derivatization of carboxylic acids with this compound is a valuable technique for researchers in analytical chemistry and drug development. The formation of p-alkoxybenzyl esters enhances the analytical properties of the carboxylic acids, allowing for more sensitive and robust quantification. The provided protocol offers a solid starting point for developing specific methods for a wide range of acidic analytes.

References

Illuminating Biology: A Guide to Fluorescent Labeling with Coumarin-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological research and drug development, the ability to visualize and track biomolecules is paramount. Fluorescent labeling stands as a cornerstone technique, and among the diverse palette of available fluorophores, coumarin-based dyes offer a unique set of advantages. Their relatively small size minimizes potential interference with biomolecular function, and their photophysical properties, including a notable sensitivity to the local environment, provide opportunities for insightful experimental design.[1][] This guide provides a comprehensive overview of the principles and protocols for effectively utilizing coumarin-based reagents for the fluorescent labeling of biomolecules, with a primary focus on proteins.

The Chemistry of Coumarin Dyes: A Foundation for Labeling

Coumarin dyes are built upon a benzopyran-2-one scaffold.[] Their fluorescence arises from the delocalized π-electron system of this core structure. The true power of coumarins as labeling agents lies in the ability to chemically modify this scaffold to introduce reactive functional groups. These groups are designed to form stable covalent bonds with specific functional groups found on biomolecules, such as the primary amines of lysine residues or the thiols of cysteine residues.[1][3]

The choice of reactive group is critical and dictates the labeling strategy. The two most common reactive moieties employed with coumarin dyes for protein labeling are:

  • Succinimidyl Esters (NHS Esters): These are amine-reactive groups that readily form stable amide bonds with the primary amino groups of lysine side chains and the N-terminus of proteins.[1][4][5]

  • Maleimides: These are thiol-reactive groups that specifically form stable thioether bonds with the sulfhydryl groups of cysteine residues.[6][7][8]

The selection of the appropriate coumarin reagent depends on the target biomolecule, the desired site of labeling, and the experimental application.

Photophysical Properties of Common Coumarin Dyes

The utility of a fluorescent label is defined by its photophysical properties. Coumarin dyes typically exhibit excitation maxima in the ultraviolet to blue region of the spectrum (350-450 nm) and emit fluorescence in the blue to green region (400-550 nm).[] However, the exact spectral characteristics are highly dependent on the specific coumarin derivative and its local environment, including solvent polarity and pH.[][9] This environmental sensitivity can be a powerful tool for probing changes in protein conformation or binding events.[]

Coumarin DerivativeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Reactive GroupTarget Residue
7-Amino-4-methylcoumarin (AMC)~345-351 nm[10][11]~430-445 nm[10][11]Not specifiedNot specifiedAmineCarboxyl (with activation)[12]
7-Hydroxy-4-methylcoumarin~360 nm[13]~450 nm[13]~18,000 M⁻¹cm⁻¹[13]~0.18[13]ChloromethylCysteine (thiol)[13]
7-Hydroxy-3-Carboxylate-Coumarin NHS ester~352 nm[14]~407 nm[14]Not specifiedNot specifiedNHS esterAmine[14]
Coumarin 106 Succinimidyl Ester~365 nm[1]Not specifiedNot specifiedNot specifiedNHS esterAmine[1]
AF 430 MaleimideNot specifiedNot specifiedNot specifiedNot specifiedMaleimideThiol[6]

Note: The photophysical properties of coumarin dyes can be influenced by their conjugation to biomolecules and the surrounding microenvironment. The values presented here are for the free dyes in solution and should be considered as a general guide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the fluorescent labeling of proteins using coumarin-based reagents. It is crucial to understand that these are starting points, and optimization may be necessary for specific proteins and applications.

Protocol 1: Amine Labeling with Coumarin Succinimidyl Esters

This protocol details the procedure for covalently labeling primary amines (lysine residues and the N-terminus) in a purified protein with a coumarin succinimidyl ester (SE) derivative.[1]

AmineLabelingWorkflow A Prepare Protein Solution C Labeling Reaction A->C Protein in amine-free buffer B Prepare Dye Stock Solution B->C Freshly prepared dye D Quench Reaction C->D Incubate 1-2 hours E Purify Labeled Protein D->E Remove unreacted dye F Characterize Conjugate E->F Determine Degree of Labeling

Caption: Workflow for protein labeling with amine-reactive coumarin dyes.

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • Coumarin Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.[1] Crucially, this buffer must be free of primary amines (e.g., Tris, glycine) which would compete with the protein for reaction with the dye. [1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[1]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide[1]

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[1]

    • If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer before labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Coumarin SE to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[1] This solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.[1]

    • While gently stirring, slowly add the dye stock solution to the protein solution.[15]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to react with any unreacted Coumarin SE.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with Storage Buffer.[1]

    • The first colored band to elute from the column is the labeled protein.[1] Collect the fractions containing the conjugate.

  • Determine the Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the coumarin dye.[1]

Protocol 2: Thiol Labeling with Coumarin Maleimides

This protocol details the procedure for covalently labeling cysteine residues in a purified protein with a coumarin maleimide derivative.[6][7][16]

ThiolLabelingWorkflow A Prepare Protein Solution B Reduce Disulfide Bonds (Optional) A->B Degassed buffer D Labeling Reaction B->D TCEP reduction C Prepare Dye Stock Solution C->D Freshly prepared dye E Purify Labeled Protein D->E Incubate 2h to overnight F Characterize Conjugate E->F Remove unreacted dye

Caption: Workflow for protein labeling with thiol-reactive coumarin dyes.

  • Protein of interest (1-10 mg/mL in degassed buffer)

  • Coumarin Maleimide

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.2-7.5, containing 1 mM EDTA.[13] Other buffers such as PBS or HEPES at pH 7.0-7.5 can also be used, provided they do not contain thiols.[6][7]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[7][13]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Prepare the Protein Solution:

    • Dissolve the purified protein in degassed Labeling Buffer to a final concentration of 1-10 mg/mL.[6][7] It is important to degas the buffer to minimize oxidation of thiol groups.

  • Reduce Disulfide Bonds (Optional but Recommended):

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a 10-100 fold molar excess of TCEP.[7]

    • Incubate for 20-30 minutes at room temperature. TCEP is preferred over dithiothreitol (DTT) or β-mercaptoethanol as it does not contain a thiol group and will not react with the maleimide.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Coumarin Maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[7] This should be prepared fresh.

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the coumarin maleimide stock solution to the protein solution.[13][17]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7][13] The optimal reaction time may need to be determined empirically for each specific protein.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with Storage Buffer.

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Determine the DOL spectrophotometrically as described in the amine labeling protocol.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise during fluorescent labeling experiments. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Troubleshooting Steps
Weak or No Fluorescence Signal * Inefficient Labeling: Incorrect buffer pH, competing nucleophiles in the buffer, insufficient dye concentration, or steric hindrance at the labeling site.[18] * Dye Degradation: Improper storage or handling of the coumarin reagent.[18] * Fluorescence Quenching: The local environment of the conjugated dye on the protein can quench its fluorescence.[19][20] * Photobleaching: Excessive exposure to light during the labeling process or imaging.* Verify the pH of the reaction buffer. Ensure the buffer is free of competing nucleophiles (e.g., Tris for NHS esters). Optimize the dye-to-protein molar ratio.[18] * Always use freshly prepared dye solutions. Store stock reagents as recommended by the manufacturer.[18] * Determine the degree of labeling. If the DOL is high but the fluorescence is low, dye-dye quenching may be occurring. Reduce the dye-to-protein ratio.[20] * Protect the reaction mixture and the final conjugate from light at all stages.
Low Degree of Labeling (DOL) * Inactive Dye: The reactive group of the coumarin dye may have hydrolyzed. * Insufficiently Reactive Biomolecule: For thiol labeling, disulfide bonds may not be fully reduced. For amine labeling, the target lysines may be inaccessible.* Use a fresh vial of the coumarin reagent and prepare the stock solution immediately before use. * Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent and the reaction time. For inaccessible amines, consider trying a different labeling chemistry or a coumarin dye with a longer linker arm.
Precipitation of Protein During Labeling * High Dye Concentration: The addition of a large volume of organic solvent (DMSO or DMF) containing the dye can cause protein precipitation. * Change in Protein Solubility: The covalent attachment of the relatively hydrophobic coumarin dye can reduce the solubility of the protein.* Add the dye stock solution slowly to the protein solution while stirring. Use a more concentrated dye stock to minimize the volume of organic solvent added. * Perform the labeling reaction at a lower protein concentration. Consider using a more hydrophilic coumarin derivative if available.

Conclusion

Fluorescent labeling with coumarin-based reagents is a powerful and versatile technique for elucidating the intricacies of biological systems. By understanding the underlying chemistry, carefully selecting the appropriate reagents, and meticulously following optimized protocols, researchers can successfully generate high-quality fluorescently labeled biomolecules. The environmental sensitivity of coumarin dyes further extends their utility beyond simple visualization, enabling the design of sophisticated assays to probe molecular interactions and dynamics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the potential of coumarin-based fluorescent labeling in their scientific endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-(Chloromethyl)-7-hydroxycoumarin as a Fluorescent Label.
  • GeneToProtein. (n.d.). 7-Hydroxy-3-Carboxylate-Coumarin NHS ester - Fluorescent Dyes & Quenchers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Coumarins as Fluorescent Labels of Biomolecules.
  • BenchChem. (2025). Troubleshooting weak fluorescence signal with Coumarin-PEG2-endoBCN.
  • MDPI. (2021).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Using Coumarin 106 as a Fluorescent Label for Proteins.
  • ACS Publications. (2013). Coumarin- and Rhodamine-Fused Deep Red Fluorescent Dyes: Synthesis, Photophysical Properties, and Bioimaging in Vitro.
  • PubMed. (2013). Coumarin- And Rhodamine-Fused Deep Red Fluorescent Dyes: Synthesis, Photophysical Properties, and Bioimaging in Vitro.
  • PubMed. (2024).
  • MedchemExpress.com. (n.d.). Coumarin Dyes.
  • Google Patents. (2013). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC)
  • Google Patents. (n.d.).
  • PMC. (2018).
  • Vector Labs. (n.d.). Coumarin Dyes.
  • Click Chemistry Tools. (n.d.).
  • Aapptec Peptides. (n.d.). AMC, 7-Amino-4-methylcoumarin; CAS 26093-31-2; Coumarin 120.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Fluorescence Signal with Coumarin Dyes.
  • Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • MedchemExpress.com. (n.d.). 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe.
  • ResearchGate. (n.d.). Some selective examples of biologically active compounds bearing a coumarin motif.
  • BenchChem. (2025). Technical Support Center: Purification of 4-(chloromethyl)-7-hydroxycoumarin Labeled Products.
  • ResearchGate. (n.d.). Photophysical Properties of Coumarins.
  • Bio-Synthesis Inc. (2022).
  • BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging.
  • Biomol. (n.d.). AMC (7-Amino-4-methylcoumarin)
  • MedchemExpress.com. (n.d.). Coumarin 343-aminohexanoic acid-NHS ester.
  • Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • Fisher Scientific. (n.d.).
  • PMC. (2022).
  • BenchChem. (2025). Application Note: Utilizing 7-Hydroxycoumarin Derivatives as Fluorescent Probes for Human Serum Albumin's Sudlow Site I.
  • Journal of the American Chemical Society. (2025). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts.
  • Lumiprobe. (n.d.). NHS esters in Reactive groups.
  • NIH. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
  • ACS Publications. (2020).
  • PubMed Central. (n.d.).
  • GeneCopoeia. (n.d.). CyDye® NHS Esters (Succinimidyl Esters).
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
  • Tocris Bioscience. (n.d.).
  • PubMed. (2014).
  • PMC. (n.d.). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores.
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.

Sources

Application Notes and Protocols for the Benzylation of Substrates with (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Bromomethyl)phenyl)methanol is a bifunctional reagent of significant interest in organic synthesis, particularly in medicinal chemistry and materials science. Its structure features a reactive benzylic bromide, which is an excellent electrophile for the benzylation of various nucleophiles, and a primary alcohol (methanol) moiety. This dual functionality allows for the introduction of a benzyl group that can be further functionalized or can participate in subsequent reactions. These application notes provide detailed protocols for the benzylation of alcohols, phenols, amines, and thiols using this compound, along with representative data and reaction workflows.

General Considerations

The benzylation reactions with this compound proceed via a nucleophilic substitution mechanism (SN2). The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. A common side reaction is the self-polymerization of the reagent, where the alcohol moiety of one molecule reacts with the bromomethyl group of another. Therefore, controlled addition of the reagent and appropriate reaction conditions are important.

Benzylation of Alcohols (O-Alkylation)

The protection of alcohols as benzyl ethers is a common strategy in multi-step synthesis. This compound allows for the introduction of a benzyl ether with a free hydroxyl group on the aromatic ring, which can be useful for further modifications.

Experimental Protocol: O-Benzylation of a Primary Alcohol

This protocol describes the benzylation of benzyl alcohol as a representative primary alcohol.

Materials:

  • This compound

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous DMF to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: O-Benzylation of Alcohols
SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
Benzyl alcoholNaHDMF16RT85-95
CyclohexanolNaHDMF18RT80-90
1-ButanolKHTHF12RT88-96

Benzylation of Phenols (O-Alkylation)

Phenols are readily benzylated under basic conditions. The choice of a milder base compared to alcohol benzylation is often sufficient.

Experimental Protocol: O-Benzylation of Phenol

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Add this compound (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: O-Benzylation of Phenols
SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
PhenolK₂CO₃Acetonitrile86090-98
4-MethoxyphenolK₂CO₃DMF65092-99
4-NitrophenolCs₂CO₃Acetone4RT95-99

Benzylation of Amines (N-Alkylation)

Primary and secondary amines can be effectively benzylated with this compound. A non-nucleophilic base is often used to prevent competition with the amine substrate.

Experimental Protocol: N-Benzylation of a Primary Amine

This protocol describes the benzylation of aniline as a representative primary amine.

Materials:

  • This compound

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add N,N-Diisopropylethylamine (1.5 equivalents) to the solution.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Benzylation of Amines
SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
AnilineDIPEADCM12RT85-95
BenzylamineK₂CO₃Acetonitrile10RT88-96
MorpholineDIPEADCM8RT90-97

Benzylation of Thiols (S-Alkylation)

Thiols are excellent nucleophiles and react readily with benzyl bromides to form thioethers. The reaction often proceeds under mild conditions with a weak base.

Experimental Protocol: S-Benzylation of a Thiol

This protocol describes the benzylation of thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic extracts and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: S-Benzylation of Thiols
SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
ThiophenolK₂CO₃DMF6RT92-99
Benzyl mercaptanK₂CO₃Acetonitrile5RT90-98
1-DodecanethiolNaHTHF4RT95-99

Visualizations

G cluster_reagents Starting Materials cluster_process Reaction Process cluster_products Products reagent This compound substitution SN2 Nucleophilic Substitution reagent->substitution substrate Nucleophile (R-XH) X = O, N, S deprotonation Deprotonation of Nucleophile substrate->deprotonation base Base base->deprotonation deprotonation->substitution R-X⁻ workup Aqueous Workup & Extraction substitution->workup purification Purification workup->purification product Benzylated Product (R-X-CH2-Ph-CH2OH) purification->product

Caption: General workflow for the benzylation of substrates.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu R-X⁻ TS [R-X---CH₂(Ph-CH₂OH)---Br]⁻ Nu->TS BenzylBromide Br-CH₂-Ph-CH₂OH BenzylBromide->TS Product R-X-CH₂-Ph-CH₂OH TS->Product Bromide Br⁻ TS->Bromide

Caption: SN2 mechanism for benzylation.

Strategic Nucleophilic Substitution on (4-(Bromomethyl)phenyl)methanol: Mechanisms and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-017B

Abstract

This document provides a comprehensive guide to performing nucleophilic substitution reactions on (4-(Bromomethyl)phenyl)methanol, a versatile bifunctional reagent. We delve into the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways at the benzylic position, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols for the synthesis of key derivatives, such as (4-(azidomethyl)phenyl)methanol, are provided, alongside data presentation and workflow visualizations to ensure procedural clarity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis of functionalized aromatic compounds.

Introduction: The Synthetic Utility of this compound

This compound is a valuable building block in organic synthesis, featuring two distinct functional groups: a primary alcohol and a benzylic bromide. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity, coupled with the presence of the hydroxyl moiety, makes it a precursor for a diverse range of compounds, including ligands, pharmaceutical intermediates, and materials science components. The choice of reaction conditions can strategically favor either a unimolecular (S(_N)1) or bimolecular (S(_N)2) substitution mechanism, offering a degree of control over the reaction outcome.

Mechanistic Considerations at the Benzylic Position

The benzylic position of this compound is unique in its ability to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways. The propensity for each mechanism is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

S(N)1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable benzylic carbocation.[1][2][3] This stability is attributed to resonance delocalization of the positive charge into the aromatic ring.[2][4] The carbocation intermediate is then rapidly attacked by a nucleophile.[1] Polar protic solvents, such as ethanol or water, are known to facilitate the S(_N)1 pathway by stabilizing the carbocation intermediate.[5]

S(_N)2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][6] This pathway is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[7] Strong, and often anionic, nucleophiles favor the S(_N)2 mechanism.[5] Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically employed to enhance the nucleophilicity of the attacking species.[5]

It's important to note that for benzylic halides, both S(_N)1 and S(_N)2 reactions can occur concurrently, and the predominant pathway is often a nuanced outcome of the specific reaction conditions.[2][5]

Generalized Experimental Workflow

The following diagram outlines the general workflow for a nucleophilic substitution reaction on this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve this compound and Nucleophile in Solvent Reaction_Setup Set up Reaction Apparatus (e.g., Round-bottom flask, condenser) Reagents->Reaction_Setup Heating Heat Reaction Mixture (if required) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Crude Product (Column Chromatography, Recrystallization) Concentration->Purification Characterization Characterize Purified Product (NMR, IR, MS) Purification->Characterization

Caption: General workflow for nucleophilic substitution.

Protocol: Synthesis of (4-(azidomethyl)phenyl)methanol via S(_N)2 Reaction

This protocol details the synthesis of (4-(azidomethyl)phenyl)methanol, a versatile intermediate for "click" chemistry and the synthesis of amines via reduction.[8] The use of sodium azide, a strong nucleophile, in a polar aprotic solvent favors an S(_N)2 pathway.[9]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Sigma-Aldrich
Sodium Azide (NaN(_3))≥99.5%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Deionized Water------
Brine (Saturated NaCl solution)------
Anhydrous Sodium Sulfate (Na(_2)SO(_4))ACS GradeFisher Scientific
Silica Gel230-400 mesh---

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides.[8] Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.01 g, 10 mmol).

  • Dissolution: Add anhydrous dimethylformamide (DMF) (40 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Nucleophile: Carefully add sodium azide (0.78 g, 12 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1).

  • Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield (4-(azidomethyl)phenyl)methanol as a solid.

    • Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Chemical Transformation

Caption: Synthesis of (4-(azidomethyl)phenyl)methanol.

Data Summary and Expected Outcomes

The following table summarizes key parameters for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileProductSolventConditionsExpected Mechanism
NaN(_3)(4-(azidomethyl)phenyl)methanolDMFRoom TempS(_N)2
KCN(4-(cyanomethyl)phenyl)methanolDMSO60 °CS(_N)2
NaI(4-(iodomethyl)phenyl)methanolAcetoneRefluxS(_N)2
H(_2)O/EtOH(4-(hydroxymethyl)phenyl)methanolH(_2)O/EtOHRefluxS(_N)1
NH(_3)(4-(aminomethyl)phenyl)methanolMethanolRoom TempS(_N)2

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider gently heating the reaction mixture (e.g., to 40-50 °C) or adding an additional equivalent of the nucleophile.

  • Side Reactions: The presence of the hydroxyl group on this compound can potentially lead to intramolecular etherification under certain conditions, particularly with a strong base. However, for most common nucleophilic substitutions, this is a minor pathway.

  • Purification Challenges: Some products may be highly polar. In such cases, a more polar eluent system for column chromatography may be necessary. Recrystallization can also be an effective purification technique for solid products.

Conclusion

The nucleophilic substitution on this compound is a robust and versatile transformation for the synthesis of a wide range of functionalized aromatic compounds. A thorough understanding of the underlying S(_N)1 and S(_N)2 mechanisms allows for the rational design of experimental conditions to achieve the desired product in high yield and purity. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this valuable synthetic strategy.

References

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The Strategic Application of (4-(Bromomethyl)phenyl)methanol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Bifunctional Building Block

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures with desired pharmacological activities. Among the vast arsenal of reagents available to the modern chemist, (4-(Bromomethyl)phenyl)methanol stands out as a uniquely versatile bifunctional molecule. Its structure, featuring a reactive electrophilic benzylic bromide and a nucleophilic primary alcohol on a stable phenyl scaffold, offers a powerful platform for a multitude of synthetic transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound, providing in-depth insights into its reactivity, key applications, and detailed experimental protocols.

The dual functionality of this compound allows for selective and sequential reactions, making it an invaluable tool for the construction of linkers, the synthesis of heterocyclic scaffolds, and the development of prodrug strategies. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, while the primary alcohol can be engaged in esterifications, etherifications, or oxidations. This orthogonal reactivity is the cornerstone of its utility in medicinal chemistry.

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound have led to its application in several key areas of drug discovery and development.

As a Versatile Linker and Spacer in Bioconjugation and PROTACs

Bifunctional molecules are the lynchpins in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. This compound and its derivatives serve as rigid aromatic spacers, providing a defined distance and orientation between two molecular entities.

The closely related analog, (4-(bromomethyl)phenyl)methanamine, highlights the utility of this scaffold as a bifunctional linker in bioconjugation. The benzylic bromide can react with nucleophilic residues on a biomolecule, such as the thiol group of a cysteine, to form a stable thioether bond, while the other functional group (in this case, an amine) can be used to attach a payload, such as a cytotoxic drug[3]. While this compound itself does not possess the amine handle, its alcohol functionality can be readily converted to other functional groups, or it can be incorporated into more complex linker systems. The phenyl ring provides rigidity to the linker, which can be crucial for maintaining the optimal distance and geometry for the biological activity of the final conjugate.

Synthesis of Heterocyclic Scaffolds: The Isoindoline Core

The dual reactivity of this compound and its derivatives makes them excellent starting materials for the synthesis of various heterocyclic systems. A notable example is the synthesis of the isoindoline core, a structural motif present in a number of biologically active compounds[4].

A derivative of our topic compound, (4-(bromomethyl)phenyl)methanamine, can undergo a one-pot reaction where the primary amine acts as a nucleophile, reacting with a suitable electrophile, followed by an intramolecular cyclization via the benzylic bromide to form the isoindoline ring[4]. This strategy allows for the rapid construction of substituted isoindoline libraries for structure-activity relationship (SAR) studies.

G start (4-(Bromomethyl)phenyl)methanamine intermediate N-Alkylated Intermediate start->intermediate Nucleophilic attack by amine electrophile Electrophile (R-X) electrophile->intermediate isoindoline 2-Substituted Isoindoline intermediate->isoindoline Intramolecular Cyclization base Base base->intermediate

Role in Prodrug Design

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body[5]. This strategy is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. The (4-(hydroxymethyl)benzyl) moiety, which can be introduced using this compound, can be a key component of prodrug design. For instance, a drug with a carboxylic acid or phenol group can be esterified or etherified with the alcohol of this compound. The resulting benzyl ester or ether can then be cleaved in vivo to release the active drug. The benzylic position is often susceptible to enzymatic cleavage, providing a mechanism for controlled drug release.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: O-Alkylation of a Phenolic Nucleophile

This protocol describes the etherification of a phenol with this compound to introduce the (4-(hydroxymethyl)benzyl) ether moiety.

Materials:

  • Phenol of interest

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenol (1.0 eq) in anhydrous DMF or MeCN, add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Base: K₂CO₃ is a common and cost-effective base for this transformation. Cs₂CO₃ is a stronger and more soluble base that can accelerate the reaction, especially for less reactive phenols.

  • Solvent: DMF and MeCN are polar aprotic solvents that are suitable for Sₙ2 reactions. DMF is generally a better solvent for dissolving salts and can facilitate reactions at higher temperatures.

  • Temperature: The reaction is often initiated at room temperature. Gentle heating can be applied to increase the reaction rate, but excessive heat should be avoided to prevent side reactions.

Protocol 2: Esterification of a Carboxylic Acid

This protocol details the formation of a benzyl ester by reacting a carboxylic acid with this compound.

Materials:

  • Carboxylic acid of interest

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF at 0 °C, add DCC (1.1 eq) or EDC (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If using DCC, filter off the dicyclohexylurea (DCU) precipitate and wash it with the reaction solvent.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Agents: DCC and EDC are commonly used carbodiimides that activate the carboxylic acid for nucleophilic attack by the alcohol. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the esterification reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the coupling agent and then allowed to proceed at room temperature.

G

Chemoselectivity and Protecting Group Strategies

The presence of two reactive functional groups in this compound necessitates careful consideration of chemoselectivity. In many synthetic routes, it is desirable to react one functional group while leaving the other intact for a subsequent transformation. This can often be achieved by carefully selecting the reaction conditions. For instance, the benzylic bromide is a much stronger electrophile than the primary alcohol, allowing for selective reaction with nucleophiles under conditions that do not affect the alcohol.

Conversely, if a reaction needs to be performed at the alcohol moiety first, the benzylic bromide may need to be temporarily protected. However, due to its high reactivity, direct protection can be challenging. A more common strategy is to start with a precursor where the bromomethyl group is masked, for example, as a methyl group, which can be later brominated after the desired transformation on the alcohol has been performed.

When using a derivative like (4-(bromomethyl)phenyl)methanamine, the amine is more nucleophilic than the alcohol in this compound. Protecting the amine, for example as a Boc or Cbz carbamate, is a standard procedure to allow for selective reaction at the benzylic bromide[2].

G cluster_path1 Path 1: Selective Alkylation cluster_path2 Path 2: Selective Acylation/Etherification start This compound path1 Reaction at Benzylic Bromide start->path1 Nucleophile (e.g., R-O⁻, R-S⁻) path2 Reaction at Alcohol start->path2 Electrophile (e.g., Acyl Chloride) p1_product Ether/Thioether Product path1->p1_product p2_product Ester/Ether Product path2->p2_product

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the protocols described above. These values are illustrative and may vary depending on the specific substrates and reaction scale.

Reaction TypeNucleophile/ElectrophileBase/Coupling AgentSolventTemp. (°C)Time (h)Typical Yield (%)
O-AlkylationPhenolK₂CO₃DMF25-604-1270-90
O-AlkylationThiophenolK₂CO₃MeCN252-685-95
EsterificationCarboxylic AcidDCC/DMAPDCM0 to 2512-2475-90
EsterificationCarboxylic AcidEDC/DMAPDCM0 to 2512-2480-95

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality, combined with the rigidity of the phenyl scaffold, provides chemists with a powerful tool for the synthesis of a wide range of biologically relevant molecules. From its application as a linker in complex bioconjugates to its role in the construction of heterocyclic cores and the design of innovative prodrugs, the utility of this reagent is vast. By understanding the principles of its reactivity and employing appropriate synthetic strategies, researchers can effectively leverage the unique properties of this compound to accelerate their drug discovery and development programs.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Bifunctional Linkers: (4-(Bromomethyl)phenyl)methanamine vs. SMCC.
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  • BenchChem. (n.d.). The Versatility of (4-(Bromomethyl)phenyl)
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Synthesis of Pharmaceutical Intermediates Using (4-(Bromomethyl)phenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing (4-(Bromomethyl)phenyl)methanol. This versatile bifunctional reagent serves as a key building block in the construction of complex molecular architectures, particularly in the formation of benzylic ether linkages, which are prevalent in a variety of active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable starting material in medicinal chemistry due to its dual reactivity. The bromomethyl group provides a reactive site for nucleophilic substitution, primarily through Williamson ether synthesis, while the hydroxymethyl group can be further functionalized or is a key structural motif in the target intermediate. This allows for the strategic introduction of a 4-(hydroxymethyl)benzyl moiety into a wide range of molecules.

One significant application of this reagent is in the synthesis of intermediates for drugs such as Fesoterodine. The active metabolite of Fesoterodine, 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, features a 4-(hydroxymethyl)phenyl group, highlighting the importance of synthetic routes involving precursors like this compound.

Core Applications: Williamson Ether Synthesis

The primary application of this compound in pharmaceutical synthesis is the alkylation of phenols and other nucleophiles to form ethers. The Williamson ether synthesis is a reliable and well-established method for this transformation.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A R-OH Reaction Reaction A->Reaction B This compound B->Reaction C Base C->Reaction D Solvent D->Reaction E R-O-CH2-Ph-CH2OH F Salt Reaction->E Reaction->F

Caption: General Williamson Ether Synthesis Scheme.

Experimental Protocols

Protocol 1: General Synthesis of Aryl-(4-(hydroxymethyl)benzyl) Ethers

This protocol outlines a general procedure for the Williamson ether synthesis between a substituted phenol and this compound.

Materials:

  • Substituted Phenol (e.g., p-cresol)

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., Acetone, DMF, Acetonitrile)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) and a base (e.g., NaOH, 1.2 eq. or K₂CO₃, 2.0 eq.) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

PhenolBaseSolventReaction Time (h)Yield (%)Purity (%)
p-CresolNaOHAcetone885>95
4-HydroxybenzonitrileK₂CO₃DMF1278>97
GuaiacolNaOHAcetonitrile1082>96
Protocol 2: Synthesis of a Fesoterodine Precursor Intermediate

This protocol describes a plausible synthetic route to a key intermediate in the synthesis of Fesoterodine, based on the principles of the Williamson ether synthesis. The target intermediate is 2-(3-(diisopropylamino)-1-phenylpropyl)-4-((benzyloxy)methyl)phenol, which can be derived from a precursor synthesized using this compound.

Step 1: Synthesis of 4-((2-(3-(Diisopropylamino)-1-phenylpropyl)phenoxy)methyl)benzyl alcohol

Materials:

  • 2-(3-(Diisopropylamino)-1-phenylpropyl)phenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(3-(diisopropylamino)-1-phenylpropyl)phenol (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Data Presentation:

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
2-(3-(diisopropylamino)-1-phenylpropyl)phenolThis compoundK₂CO₃DMF8075-85 (Estimated)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

G cluster_protocol1 Protocol 1: General Ether Synthesis p1_start Dissolve Phenol & Base p1_phenoxide Form Phenoxide p1_start->p1_phenoxide p1_add_reagent Add this compound p1_phenoxide->p1_add_reagent p1_reflux Reflux p1_add_reagent->p1_reflux p1_workup Workup & Extraction p1_reflux->p1_workup p1_purify Purification p1_workup->p1_purify p1_product Aryl-(4-(hydroxymethyl)benzyl) Ether p1_purify->p1_product

Caption: Workflow for General Aryl-(4-(hydroxymethyl)benzyl) Ether Synthesis.

G cluster_protocol2 Protocol 2: Fesoterodine Intermediate Synthesis p2_start Combine Phenol Precursor & Base in DMF p2_add_reagent Add this compound p2_start->p2_add_reagent p2_heat Heat to 80°C p2_add_reagent->p2_heat p2_workup Aqueous Workup & Extraction p2_heat->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product Fesoterodine Precursor Intermediate p2_purify->p2_product

Caption: Workflow for the Synthesis of a Fesoterodine Precursor.

Conclusion

This compound is a highly effective reagent for the synthesis of pharmaceutical intermediates, particularly those requiring the introduction of a 4-(hydroxymethyl)benzyl ether moiety. The Williamson ether synthesis provides a robust and versatile method for achieving this transformation with a wide range of phenolic substrates. The protocols and data presented herein offer a foundational guide for researchers and scientists in the development of novel synthetic routes to valuable pharmaceutical compounds.

HPLC Analysis of Compounds Derivatized with (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Many organic molecules, particularly carboxylic acids and fatty acids, are crucial in biological systems and pharmaceutical formulations. However, their analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by their lack of a strong chromophore or fluorophore, leading to poor sensitivity with UV or fluorescence detectors.[1][2] Pre-column derivatization is a powerful strategy to overcome this limitation. This application note provides a comprehensive guide to the use of (4-(bromomethyl)phenyl)methanol as a derivatizing agent to enhance the detectability of such compounds. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for derivatization and subsequent HPLC analysis, and offer insights into method optimization and validation.

Introduction: The Rationale for Derivatization

The primary goal of chemical derivatization in HPLC is to modify the analyte to improve its chromatographic behavior or detectability. This compound is an effective derivatizing agent for compounds containing carboxylic acid functional groups. The introduction of the phenyl group from the reagent imparts a strong UV-absorbing chromophore to the analyte, significantly enhancing its sensitivity for UV detection.

Key Advantages of Using this compound:

  • Enhanced UV Detection: The phenyl group provides a chromophore that allows for sensitive detection at lower wavelengths.

  • Improved Chromatographic Properties: The derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.

  • Versatility: This reagent can be applied to a wide range of carboxylic acids, from short-chain fatty acids to complex drug molecules.

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction (specifically, an SN2 reaction) to form a stable ester linkage.[2] The key steps are outlined below:

  • Formation of the Nucleophile: The carboxylic acid is deprotonated by a weak base, typically anhydrous potassium carbonate, to form a carboxylate anion. This anion is a potent nucleophile.

  • Catalysis (Optional but Recommended): A phase-transfer catalyst, such as 18-crown-6, is often employed to enhance the nucleophilicity of the carboxylate anion, particularly in aprotic solvents like acetone or acetonitrile.[1][2] The crown ether complexes the potassium cation, leaving the carboxylate anion more "naked" and reactive.

  • Nucleophilic Attack: The carboxylate anion attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming the corresponding ester derivative.

Derivatization_Mechanism cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Ester_Derivative R-COO-CH₂-Ph-CH₂OH (Ester Derivative) Carboxylic_Acid->Ester_Derivative Nucleophilic Attack Deriv_Reagent Br-CH₂-Ph-CH₂OH (this compound) Deriv_Reagent->Ester_Derivative Base K₂CO₃ (Potassium Carbonate) Base->Carboxylic_Acid Deprotonation Crown_Ether 18-Crown-6 Crown_Ether->Base Enhances Reactivity Byproducts KHCO₃ + KBr

Caption: Mechanism of carboxylic acid derivatization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the derivatization of carboxylic acids with this compound and their subsequent analysis by HPLC.

Materials and Reagents
ReagentGradeSupplier Recommendation
This compound≥97% PuritySigma-Aldrich, TCI
Carboxylic Acid StandardsAnalyticalVarious
Acetone or Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck
WaterHPLC GradeMillipore Milli-Q
Potassium Carbonate (K₂CO₃), anhydrousAnalyticalVarious
18-Crown-6≥99% PuritySigma-Aldrich
Methanol (MeOH)HPLC GradeFisher Scientific, Merck
Derivatization Protocol

This protocol is adapted from established methods for similar bromomethyl derivatizing agents.[1][2]

Derivatization_Workflow Start Start: Sample/Standard Solution Add_Reagents Add Derivatizing Agent, K₂CO₃, and 18-Crown-6 Start->Add_Reagents Vortex Vortex to Mix Add_Reagents->Vortex Incubate Incubate at 70°C for 30 min Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool HPLC_Analysis Ready for HPLC Analysis Cool->HPLC_Analysis

Caption: Workflow for the derivatization procedure.

Step-by-Step Procedure:

  • Preparation of Reagent Solutions:

    • Derivatizing Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetone.

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.

  • Sample and Standard Preparation:

    • Dissolve the carboxylic acid sample or standard in acetone to a final concentration of approximately 0.1 mg/mL.

    • For samples containing free fatty acids, it may be necessary to neutralize the solution with a 10% solution of potassium hydroxide in methanol to a neutral pH before proceeding.[1]

  • Derivatization Reaction:

    • In a 2 mL reaction vial, add 100 µL of the sample or standard solution.

    • Add 100 µL of the derivatizing reagent solution.

    • Add 50 µL of the 18-Crown-6 catalyst solution.

    • Add approximately 2-3 mg of anhydrous potassium carbonate powder.

    • Securely cap the vial and vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 70°C for 30 minutes in a heating block or water bath.[1]

    • After incubation, cool the reaction mixture to room temperature.

    • The resulting solution containing the derivatized carboxylic acid is now ready for HPLC analysis. It may be filtered through a 0.45 µm syringe filter if any particulate matter is present.

HPLC Analysis Protocol

The following HPLC conditions are a good starting point and may require optimization depending on the specific analytes.

HPLC ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile or Methanol
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV Detector with wavelength set at the absorbance maximum (approx. 254 nm) or Fluorescence Detector

Recommended Gradient Elution Profile:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN/MeOH)
0.05050
20.00100
25.00100
25.15050
30.05050

Note on Detection:

  • UV Detection: The phenyl group will have a strong absorbance around 254 nm. However, it is highly recommended to determine the absorbance maximum of the specific derivative by scanning with a UV-Vis spectrophotometer or a diode array detector (DAD).

  • Fluorescence Detection: While this compound itself is not a strong fluorophore, the resulting ester derivative may exhibit fluorescence. To determine the optimal excitation and emission wavelengths, the derivatized standard should be analyzed using a fluorescence detector in scanning mode.

Method Validation and Troubleshooting

Self-Validating System:

A robust analytical method requires validation. Key parameters to assess include:

  • Linearity: Analyze a series of standards at different concentrations to establish a calibration curve. A linear response (R² > 0.99) is desirable.

  • Accuracy and Precision: Perform replicate analyses of a known concentration to determine the method's accuracy (closeness to the true value) and precision (reproducibility).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that there are no interfering peaks from the sample matrix or reagent blanks at the retention time of the derivatized analyte.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Derivative Peak Incomplete reaction, degradation of the reagent.Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Check the pH of the sample.
Poor Peak Shape Column overload, inappropriate mobile phase.Dilute the sample. Adjust the mobile phase composition or gradient. Ensure the column is in good condition.
Baseline Noise Contaminated mobile phase, detector issues.Use fresh, high-purity solvents. Purge the system. Clean the detector cell.
Ghost Peaks Carryover from previous injections.Implement a needle wash step in the autosampler method. Inject a blank solvent run to clean the system.

Conclusion

Derivatization with this compound is a highly effective strategy for the HPLC analysis of compounds containing carboxylic acid functional groups, particularly those lacking a strong native chromophore. By converting these analytes into UV-active esters, this method significantly enhances detection sensitivity and improves chromatographic performance. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for a wide range of applications.

References

  • Samo, A. R., et al. (1994). Micellar Phase-Transfer Catalysis: A Suitable Procedure to Derivatize Carboxylic Acids in Biological Matrices. Journal of the Chemical Society of Pakistan, 16(2), 107-110.
  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801.
  • Poole, C. F., & Poole, S. K. (1991).
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Chen, S. H., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(2), 101-105. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound used as a versatile intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure incorporates both a reactive benzylic bromide and a primary alcohol, making it a valuable building block. Accurate quantification of this analyte is crucial for reaction monitoring, quality control of starting materials, and stability testing of intermediates. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is proposed for its accurate determination.

Application Note: HPLC Analysis

This method is designed for the quantification of this compound in process samples and for purity assessment. The analyte possesses a chromophore, the benzene ring, which allows for sensitive detection using a UV detector. The separation is achieved on a C18 column, which is a common stationary phase for reversed-phase chromatography, providing good retention and separation from potential impurities.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm or 254 nm[1]

    • Injection Volume: 10 µL

    • Run Time: Approximately 10 minutes

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to a known volume to obtain a final concentration within the calibration range.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (diluent), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Data Presentation: HPLC Method Performance

The following table summarizes typical performance characteristics for a quantitative HPLC method, adapted from methods for similar compounds like benzyl alcohol.[2][3]

ParameterTypical Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, being semi-volatile, can be analyzed by GC, preferably with a Flame Ionization Detector (FID) for quantification.

Application Note: GC Analysis

This GC method is intended for the determination of this compound in reaction mixtures and for assessing its purity, particularly in the presence of more volatile impurities. The use of an FID provides a robust and linear response over a wide concentration range.

Experimental Protocol: GC
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector

    • Flame Ionization Detector (FID)

    • Autosampler (optional)

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the expected concentration range of the samples.

    • Sample Solution: Dissolve a known amount of the sample in the solvent to a final concentration within the linear range of the method.

  • Analysis and Quantification:

    • Condition the GC column according to the manufacturer's instructions.

    • Inject the solvent blank, followed by the calibration standards and the sample solutions.

    • Generate a calibration curve by plotting the peak area of this compound against the concentration.

    • Calculate the concentration of the analyte in the samples from the calibration curve.

Data Presentation: GC Method Performance

The following table presents typical performance data for a quantitative GC-FID method, based on the analysis of structurally related benzyl bromide.[4]

ParameterTypical Value
Linearity Range10 - 200 ppm
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~5 ppm
Limit of Quantification (LOQ)~15 ppm
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H-NMR is a primary analytical method that allows for the determination of the concentration of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.

Application Note: qNMR Analysis

This qNMR protocol provides a highly accurate and precise method for determining the purity of this compound. The method relies on the use of a high-purity internal standard with a known concentration. The signals from the benzylic protons of the -CH₂Br and -CH₂OH groups are distinct and can be used for quantification.

Experimental Protocol: qNMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Materials:

    • Sample: Accurately weighed this compound.

    • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Deuterated Solvent: A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a similar amount of the internal standard and add it to the same NMR tube.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

    • Cap the tube and vortex to ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using quantitative parameters, which typically include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (e.g., 30-60 seconds).

      • A 90° pulse angle.

      • Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlets corresponding to the -CH₂Br and -CH₂OH protons are suitable for integration.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Data Presentation: qNMR Method Parameters
ParameterRecommended Setting
Spectrometer Frequency≥ 400 MHz
Internal StandardMaleic Acid or Dimethyl Sulfone
SolventDMSO-d₆
Relaxation Delay (D1)30-60 s
Pulse Angle90°
Number of Scans8-16

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Prepare Calibration Standards B->C E Inject Blank, Standards, & Samples C->E D Equilibrate HPLC System D->E F Acquire Chromatograms E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for quantitative HPLC analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Quantification A_gc Prepare Stock & Calibration Solutions B_gc Dissolve Sample in Appropriate Solvent A_gc->B_gc D_gc Inject Solutions B_gc->D_gc C_gc Set GC Parameters (Oven, Injector, Detector) C_gc->D_gc E_gc Record Chromatograms D_gc->E_gc F_gc Integrate Peaks E_gc->F_gc G_gc Create Calibration Plot F_gc->G_gc H_gc Determine Analyte Concentration G_gc->H_gc

Caption: Workflow for quantitative GC analysis.

qNMR_Workflow A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent in NMR Tube A->B C Acquire ¹H-NMR Spectrum with Quantitative Parameters B->C D Process Spectrum (Phase & Baseline Correction) C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity/Concentration using Formula E->F

Caption: Workflow for quantitative qNMR analysis.

References

Troubleshooting & Optimization

Common side reactions and byproducts of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Bromomethyl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the implications for its use in synthesis?

A1: this compound possesses two primary reactive sites: a nucleophilic primary alcohol (-CH₂OH) and an electrophilic benzylic bromide (-CH₂Br). This bifunctional nature allows for its versatile use as a building block in multi-step syntheses. However, it also presents the potential for self-reaction and other side reactions if not handled under appropriate conditions.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability and integrity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[1][2][3][4] It should be protected from moisture to prevent hydrolysis and from light to avoid potential light-induced degradation.

Q3: What are the main safety precautions to take when handling this compound?

A3: this compound is an irritant and potentially harmful.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5] Avoid inhalation of dust or vapors and contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water. An eyewash station and safety shower should be readily accessible.[5]

Troubleshooting Guides

Issue 1: Unexpected Byproducts Observed in Reaction Mixture

Possible Cause 1: Self-Etherification

The hydroxyl group of one molecule of this compound can react with the electrophilic bromomethyl group of another molecule, leading to the formation of polyether oligomers or polymers. This is more likely to occur at elevated temperatures or high concentrations.

Troubleshooting:

  • Reaction Conditions: Use dilute reaction conditions to minimize intermolecular reactions.

  • Temperature Control: Maintain a lower reaction temperature. For many nucleophilic substitutions involving benzylic bromides, reactions can proceed efficiently at room temperature or slightly elevated temperatures (e.g., up to 80°C).[6]

  • Purification: These higher molecular weight byproducts can often be separated from the desired product by column chromatography.

Possible Cause 2: Hydrolysis

The presence of water in the reaction mixture can lead to the hydrolysis of the benzylic bromide to a second hydroxyl group, forming benzene-1,4-dimethanol.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction.

  • Solvent Choice: Use dry, aprotic solvents.

Possible Cause 3: Oxidation

The primary alcohol functionality can be oxidized to an aldehyde, forming 4-(bromomethyl)benzaldehyde, especially in the presence of oxidizing agents or exposure to air over prolonged periods.

Troubleshooting:

  • Inert Atmosphere: Running reactions under an inert atmosphere can help prevent air oxidation.

  • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.

  • Storage: Store the starting material under an inert atmosphere to prevent slow oxidation over time.

Possible Cause 4: Reaction with Nucleophilic Solvents

If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can react with the benzylic bromide to form the corresponding ether.

Troubleshooting:

  • Solvent Selection: Opt for non-nucleophilic, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.

Issue 2: Low Yield of Desired Product

Possible Cause 1: Impure or Degraded Starting Material

If the this compound has degraded due to improper storage, it can lead to lower yields.

Troubleshooting:

  • Material Quality: Use fresh or properly stored starting material.

  • Purity Check: Before use, check the purity of the starting material by an appropriate analytical method such as TLC or NMR.

Possible Cause 2: Sub-optimal Reaction Conditions

Incorrect temperature, reaction time, or solvent can all contribute to low yields.

Troubleshooting:

  • Optimization: Systematically optimize reaction parameters such as temperature, concentration, and reaction time.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and identify the formation of byproducts.

Summary of Potential Side Reactions and Byproducts

Side Reaction Byproduct Formation Conditions Prevention/Mitigation
Self-Etherification Poly(4-(hydroxymethyl)benzyl ether)High concentration, elevated temperatureUse dilute conditions, lower temperature
Hydrolysis Benzene-1,4-dimethanolPresence of waterUse anhydrous solvents and inert atmosphere
Oxidation 4-(Bromomethyl)benzaldehydePresence of oxidizing agents, air exposureUse inert atmosphere, avoid oxidizing agents
Reaction with Nucleophilic Solvents 4-((Alkoxymethyl)phenyl)methanolUse of nucleophilic solvents (e.g., methanol)Use non-nucleophilic, aprotic solvents

Experimental Protocols

Protocol for Monitoring a Reaction by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting lanes for the reaction mixture, starting material, and co-spot.

  • Spot the Plate: Use a capillary tube to spot a small amount of the reaction mixture on the baseline. Also, spot the starting material in a separate lane. A co-spot (spotting both the reaction mixture and starting material in the same lane) is recommended for better comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Staining with a suitable agent (e.g., potassium permanganate) may also be necessary.

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

Visualizations

Side_Reactions A This compound B Polyether Byproduct A->B Self-Reaction (High Conc./Temp) C Benzene-1,4-dimethanol (Hydrolysis Product) A->C H₂O D 4-(Bromomethyl)benzaldehyde (Oxidation Product) A->D [O] E Solvent Adduct (e.g., 4-((Methoxymethyl)phenyl)methanol) A->E Nucleophilic Solvent (e.g., MeOH)

Caption: Common side reactions of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_sm Check Starting Material Purity (TLC, NMR) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure/Degraded check_sm->sm_bad No check_conditions Review Reaction Conditions (Temp, Conc., Solvent, Atmosphere) sm_ok->check_conditions purify_sm Purify or Use New Batch sm_bad->purify_sm conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_bad Potential Issues Identified check_conditions->conditions_bad No isolate_byproduct Isolate and Characterize Byproduct (NMR, MS) conditions_ok->isolate_byproduct optimize Systematically Optimize Conditions and Monitor by TLC/LC-MS conditions_bad->optimize

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Purification of Products from (4-(Bromomethyl)phenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for purification techniques for products from (4-(Bromomethyl)phenyl)methanol reactions.

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of compounds synthesized from this compound. The bifunctional nature of this starting material, possessing both a reactive benzylic bromide and a primary alcohol, can lead to unique purification challenges, including the formation of oligomeric side products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities typically arise from the dual reactivity of the starting material. These include:

  • Unreacted Starting Material: this compound itself.

  • Oligomers/Polymers: The alcohol group of one molecule can react with the bromomethyl group of another, leading to the formation of poly(benzyl ether) side products.[1] This is a very common issue.[1]

  • Hydrolysis Products: The benzylic bromide can be hydrolyzed to the corresponding diol, (1,4-phenylene)dimethanol, if water is present, particularly under basic conditions.[1]

  • Products from Reaction at the "Wrong" Site: If you intend to react with the bromide, the alcohol may react instead, or vice-versa.

  • Solvent Adducts: Nucleophilic solvents (e.g., methanol) may react with the benzylic bromide to form ether byproducts.[1]

Q2: What is the best general strategy for purifying products from these reactions?

A2: A multi-step approach is typically most effective.

  • Aqueous Workup: Begin with a liquid-liquid extraction to remove water-soluble materials, such as salts and polar solvents like DMF. Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can neutralize acidic byproducts, while a brine wash helps remove residual water.[1]

  • Primary Purification: For significant quantities of impurities or products with very different polarities, silica gel column chromatography is the preferred method.[2]

  • Final Polishing: If the product is a solid, recrystallization is an excellent final step to achieve high purity and obtain a crystalline material.[2][3]

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the nature of your product and the impurities.

  • Use Column Chromatography when:

    • Impurities are present in large amounts.

    • The product and impurities have significantly different polarities.[2]

    • The product is an oil or a solid that does not crystallize well.

  • Use Recrystallization when:

    • The product is a solid.[4][5]

    • You are removing small amounts of impurities from a relatively pure sample.[2]

    • You need to obtain a highly crystalline final product for analysis (e.g., X-ray crystallography).

Purification Workflow and Troubleshooting Diagrams

PurifcationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction, Washes) start->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product decision Is Product Solid & Crystalline? crude_product->decision chromatography Silica Gel Column Chromatography decision->chromatography No / Impure recrystallize Recrystallization decision->recrystallize Yes pure_oil Pure Product (Oil) chromatography->pure_oil If Oil decision_post_column Further Purity Needed? chromatography->decision_post_column If Solid pure_solid Pure Product (Solid) recrystallize->pure_solid decision_post_column->recrystallize Yes decision_post_column->pure_solid No

Caption: General experimental workflow for product purification.

TroubleshootingWorkflow problem Problem: Poor Separation or Yield in Column Chromatography cause1 Cause: Product Streaking / Tailing problem->cause1 cause2 Cause: Poor Spot Separation (Rf) problem->cause2 cause3 Cause: Product Decomposed on Column problem->cause3 cause4 Cause: No Product Eluted problem->cause4 sol1a Solution: Product is basic (e.g., amine)? Add 0.5-1% Triethylamine to eluent. cause1->sol1a sol1b Solution: Use a different stationary phase like Alumina or deactivated silica. cause1->sol1b sol2 Solution: Re-optimize solvent system via TLC. Aim for target Rf of ~0.3. Use a shallower gradient. cause2->sol2 sol3 Solution: Compound is acid-sensitive? Deactivate silica with triethylamine. Minimize column contact time. cause3->sol3 sol4 Solution: Eluent is not polar enough. Gradually increase eluent polarity to flush the column. cause4->sol4

Caption: Troubleshooting guide for column chromatography issues.

Troubleshooting Guides

Issue 1: Column Chromatography Problems
ProblemPotential Cause(s)Recommended Solution(s)
Product is streaking or tailing on the column. The product is basic (e.g., an amine) and interacting strongly with the acidic silica gel.[6]Add a basic modifier like 0.1-1% triethylamine (TEA) to the eluent to neutralize the acidic silanol groups.[6] Alternatively, use a more inert stationary phase like neutral alumina or deactivated silica gel.[6][7]
Poor separation of spots (co-elution). The chosen eluent system does not provide sufficient resolution.Systematically test different solvent systems using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.3-0.4 for the desired product to achieve good separation.[2] Consider using a shallower gradient during elution.
Low or no recovery of the product from the column. The product may be too polar and is irreversibly adsorbed to the silica gel.[2]Increase the polarity of the mobile phase significantly at the end of the elution (e.g., flush with 10% Methanol in DCM) to wash all compounds off the column.[2]
The product may be unstable and has decomposed on the acidic silica gel.[6][7][8]Test the compound's stability on a TLC plate spotted with the crude mixture and left for an hour before eluting.[8] If decomposition occurs, use a deactivated stationary phase or switch to a different purification method.[7][8]
Issue 2: Recrystallization Problems
ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of forming crystals. The cooling rate is too fast, or the solvent is too good for the compound.[2] High impurity levels can also inhibit crystallization.Allow the solution to cool slowly to room temperature before moving to an ice bath. Try a solvent system where the product is less soluble, or use a co-solvent system (e.g., Ethyl Acetate/Hexane).[2] If impurities are the issue, a preliminary column chromatography step may be necessary.
No crystals form upon cooling. Too much solvent was used, and the solution is not supersaturated.[2]Evaporate some of the solvent to increase the product concentration.[2] Scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure product.[2]
Final product is colored or contains impurities. Colored impurities are co-crystallizing with the product. The chosen solvent does not effectively leave impurities in the mother liquor.Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling to adsorb colored impurities.[3] Ensure you are using the minimal amount of hot solvent required for dissolution to maximize purity.

Data Presentation: Suggested Purification Conditions

The optimal purification strategy depends heavily on the product's structure. The following table provides general starting points.

Product Type (Reaction at Bromide)Example StructureExpected PolaritySuggested Purification MethodTypical Chromatography Eluent*
Ether (from alcohol/phenol)R-O-CH₂-Ph-CH₂OHIntermediateColumn Chromatography10-40% Ethyl Acetate in Hexanes
Ester (from carboxylate)R-COO-CH₂-Ph-CH₂OHIntermediate to PolarColumn Chromatography20-60% Ethyl Acetate in Hexanes
Amine (from amine nucleophile)R₂N-CH₂-Ph-CH₂OHPolar / BasicColumn Chromatography (with TEA)50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in DCM (+1% TEA)
Thioether (from thiol)R-S-CH₂-Ph-CH₂OHIntermediateColumn Chromatography10-30% Ethyl Acetate in Hexanes

*Eluent ratios are starting points and should be optimized using TLC.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a solvent system (eluent) that gives your desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a ~1 cm layer of sand.

    • Create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or cracks form. Drain the excess solvent until it is level with the top of the silica bed. Add another ~1 cm layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent itself).[9] Carefully pipette this solution onto the top layer of sand. Drain the solvent until it is level with the sand.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[9][10] Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Use air pressure to push the solvent through the column at a steady rate. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Find a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you may place it in an ice bath to maximize crystal formation.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[3]

  • Drying: Keep the vacuum on to pull air through the crystals to help them dry.[3] For final drying, the crystals can be placed in a vacuum oven.

References

How to prevent unwanted polymerization of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of (4-(Bromomethyl)phenyl)methanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use and storage.

Troubleshooting Unwanted Polymerization

Unwanted polymerization of this compound is a common issue that can lead to decreased purity, poor reactivity in subsequent steps, and difficulty in handling. The primary cause is self-etherification, where the hydroxyl group of one molecule nucleophilically attacks the benzylic bromide of another, forming poly(benzyl ether) oligomers and polymers. This process can be accelerated by elevated temperatures, the presence of bases, and prolonged storage.

Problem: The vial of this compound contains a viscous liquid or solid that is difficult to dissolve.

This is a strong indication that significant polymerization has occurred.

  • Immediate Action: Assess the extent of polymerization. If the material is completely solidified and insoluble, it may not be salvageable. If it is a viscous oil or a partially soluble solid, proceed with the purification protocol outlined below.

  • Root Cause Analysis:

    • Improper Storage: The material was likely stored at room temperature or for an extended period.

    • Exposure to Contaminants: The presence of basic residues on glassware or exposure to atmospheric moisture can catalyze polymerization.

Problem: During a reaction, the formation of an insoluble white precipitate is observed.

This precipitate is likely the polymeric byproduct.

  • Immediate Action: If the desired reaction has not yet gone to completion, the presence of the polymer may interfere. It is often best to attempt to isolate the desired product from the polymer at the end of the reaction.

  • Root Cause Analysis:

    • Reaction Conditions: High reaction temperatures or the use of a basic reagent can accelerate the self-polymerization of the starting material.

    • Reaction Time: Extended reaction times can lead to a higher degree of polymerization.

Problem: NMR or HPLC analysis of the starting material shows multiple peaks with repeating units.

This confirms the presence of oligomers.

  • Immediate Action: The material should be purified before use to ensure accurate stoichiometry in your reaction.

  • Root Cause Analysis:

    • Age of Reagent: The material may have slowly oligomerized over time, even under recommended storage conditions.

    • Supplier Quality: There may be batch-to-batch variability in the purity of the supplied material.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of unwanted polymerization of this compound?

A1: The primary mechanism is a self-etherification reaction. This is a bimolecular nucleophilic substitution (SN2) type reaction where the hydroxyl group (-OH) of one molecule of this compound acts as a nucleophile and attacks the electrophilic benzylic carbon of the bromomethyl group (-CH₂Br) on another molecule. This process displaces the bromide ion and forms an ether linkage. This can repeat to form dimers, trimers, and higher-order oligomers or polymers. The presence of heat or bases can significantly accelerate this reaction.

Q2: How should I properly store this compound to minimize polymerization?

A2: To minimize polymerization, this compound should be stored under the following conditions:

  • Temperature: 2-8°C. Refrigeration slows down the rate of the self-etherification reaction.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This prevents exposure to atmospheric moisture and oxygen.

  • Container: In a tightly sealed, clean, and dry container.

Q3: Can I use a polymerization inhibitor with this compound?

A3: Yes, the use of a radical inhibitor can help prevent polymerization, especially if the material is to be stored for a prolonged period after purification. Phenolic inhibitors are commonly used for this purpose.

InhibitorRecommended Concentration (% w/w)Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1%BHT is a common and effective radical scavenger. A concentration in the range of 0.01-0.1% is a good starting point for evaluation. Higher concentrations may interfere with subsequent reactions.
Hydroquinone0.01 - 0.05%Hydroquinone is another effective inhibitor. It is generally used at slightly lower concentrations than BHT. Be aware that hydroquinone solutions can darken over time upon exposure to air and light, though this does not necessarily indicate a loss of inhibitory activity.

It is crucial to note that these inhibitors may need to be removed before use in certain chemical reactions, as they can interfere with desired chemical transformations.

Q4: How can I detect the presence of polymers in my sample of this compound?

A4: Several analytical techniques can be used to detect the presence of oligomers and polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting polymerization. The spectrum of the pure monomer will have sharp, well-defined peaks. The presence of oligomers will be indicated by the appearance of new, broader peaks corresponding to the ether linkages and the repeating units of the polymer chain.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate the monomer from its oligomers. The monomer will have a characteristic retention time, while the oligomers will typically elute at different times, often with broader peaks.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. This is an excellent technique for visualizing the molecular weight distribution of the sample and quantifying the amount of polymer present.

Experimental Protocols

Protocol 1: Purification of Partially Polymerized this compound by Recrystallization

This protocol is designed to remove oligomeric and polymeric impurities from a sample of this compound.

Materials:

  • Partially polymerized this compound

  • Hexanes (or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude, partially polymerized material in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., a 1:4 mixture of ethyl acetate:hexanes) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until all the solid material has dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of white, crystalline solid should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Confirm the purity of the recrystallized material using ¹H NMR or HPLC.

Protocol 2: Analytical Method for Detecting Oligomers by HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector.
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 220 nm.
Injection Volume 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Polymerization_Mechanism monomer1 Monomer 1 This compound transition_state SN2 Transition State monomer1->transition_state Nucleophilic Attack (-OH on -CH2Br) monomer2 Monomer 2 This compound monomer2->transition_state dimer Dimer (Ether Linkage Formed) transition_state->dimer hbr HBr (Byproduct) transition_state->hbr polymer Poly(benzyl ether) Oligomers/Polymers dimer->polymer Further Polymerization

Caption: Mechanism of self-etherification of this compound.

Troubleshooting_Workflow start Unwanted Polymerization Suspected visual_inspection Visual Inspection: Viscous liquid or insoluble solid? start->visual_inspection analytical_check Analytical Check: NMR or HPLC show oligomers? visual_inspection->analytical_check No purify Purify by Recrystallization (Protocol 1) visual_inspection->purify Yes use_as_is Use with caution or discard visual_inspection->use_as_is If severe analytical_check->purify Yes proceed Proceed with experiment analytical_check->proceed No store_properly Store purified material correctly: 2-8°C, inert atmosphere, add inhibitor purify->store_properly

Caption: Troubleshooting workflow for unwanted polymerization.

Identifying and removing impurities in (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(Bromomethyl)phenyl)methanol (CAS 71831-21-5). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Given its dual reactivity, maintaining purity is paramount for successful and reproducible outcomes in synthesis.[1] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and remove critical impurities.

Section 1: Understanding Potential Impurities

The purity of this compound is often cited at 97%, but the nature of the remaining 3% can significantly impact subsequent reactions.[2][3] Impurities typically arise from the synthetic route, which commonly involves the bromination of a precursor, or from degradation upon storage.

FAQ 1: What are the most common impurities I should expect in my sample of this compound?

The primary impurities are typically related to the starting materials, side-reactions during synthesis, and degradation products. These can include:

  • Unreacted Starting Material: The precursor alcohol can remain if the bromination reaction is incomplete.

  • Di-substituted Products: Over-bromination can lead to the formation of di-brominated species.

  • Oxidation Products: The alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, reverting to a methylol group, especially in the presence of moisture.

  • Polymerization/Oligomerization Products: The bifunctional nature of the molecule can lead to self-reaction, forming oligomers or polymers.[4]

Impurity Identification Summary
Impurity ClassCommon ExamplesFormation Pathway
Starting Materials 4-Methylbenzyl alcoholIncomplete bromination
Over-bromination 1,4-Bis(bromomethyl)benzeneExcess brominating agent
Oxidation 4-(Bromomethyl)benzaldehydeAir oxidation or oxidizing agents
Hydrolysis Terephthalyl alcoholReaction with water
Self-Reaction Polybenzyl ether derivativesIntermolecular etherification
FAQ 2: How can I definitively identify these impurities in my sample?

A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. Specific chemical shifts can indicate the presence of residual solvents or side-products.[5][6] For instance, the presence of a singlet around 9.9-10.1 ppm in the ¹H NMR spectrum would suggest the presence of an aldehyde impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating non-volatile impurities.[7][8] A well-developed HPLC method can resolve the main component from closely related impurities, allowing for their quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile or semi-volatile impurities.[8] Derivatization may be necessary for non-volatile compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups associated with impurities, such as a strong carbonyl stretch (around 1700 cm⁻¹) for an aldehyde or carboxylic acid.

Section 2: Troubleshooting and Purification Protocols

The presence of impurities can lead to low yields, unexpected side-products, and difficulties in purification in your own reactions. The following section provides guidance on how to remove these contaminants.

FAQ 3: My downstream reaction is giving a low yield. Could impurities in this compound be the cause?

Absolutely. The nucleophilic alcohol and electrophilic benzyl bromide moieties can both participate in undesired side reactions. For instance, if your reaction requires the alcohol to act as a nucleophile, any residual starting material from the bromination (the diol) will compete in the reaction, reducing the yield of your desired product.

Workflow for Diagnosing and Resolving Purity Issues

Caption: Troubleshooting workflow for purity-related synthesis issues.

Experimental Protocol 1: Purification by Recrystallization

Recrystallization is often the most straightforward method for removing minor impurities.

Objective: To remove polar and non-polar impurities through selective crystallization.

Materials:

  • Crude this compound

  • Toluene

  • Hexanes

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, gradually add hexanes as an anti-solvent until the solution becomes slightly cloudy.

  • Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Experimental Protocol 2: Purification by Column Chromatography

For impurities with similar polarity to the product, column chromatography is more effective.

Objective: To separate this compound from closely related impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 4: I suspect my this compound has degraded upon storage. What should I look for and how can I prevent this?

Degradation often manifests as discoloration (yellowing or browning) and a change in physical form (clumping). The primary degradation pathway is hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 1,4-benzenedimethanol. To prevent this, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][3]

Section 3: Safety and Handling

This compound is a hazardous substance and requires careful handling.

FAQ 5: What are the primary safety concerns when working with this compound?

This compound is corrosive and can cause severe skin burns and eye damage.[9] It is also harmful if swallowed. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

  • BenchChem. (2025). Workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine.
  • ACS Omega. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Publications.
  • BLD Pharm. (n.d.). 71831-21-5|this compound.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Simson Pharma Limited. (n.d.). This compound.
  • BenchChem. (2025). The Versatility of (4-(Bromomethyl)phenyl)methanamine in Organic Synthesis: Application Notes and Protocols.
  • Lab-Chemicals.Com. (n.d.). This compound, 97%.
  • BenchChem. (2025). An In-depth Technical Guide on the Structure Elucidation of (4-(Bromomethyl)phenyl)methanamine.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Pharmaffiliates. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
  • Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). [4-(Bromomethyl)phenyl]methanol.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
  • ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • Sci-Hub. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
  • ResearchGate. (2025). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.

Sources

Technical Support Center: Catalyst Selection for (4-(Bromomethyl)phenyl)methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic coupling of (4-(Bromomethyl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional linker in their synthetic workflows. As a molecule possessing two distinct reactive sites—a primary benzylic bromide and a primary alcohol—its selective functionalization presents unique challenges and opportunities. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure the success of your coupling reactions.

The core challenge in coupling this compound lies in achieving chemoselective transformation at the C-Br bond without unintended reactions involving the hydroxyl group. The choice of catalyst, ligand, base, and reaction conditions is paramount to navigating this landscape successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your experiment.

Q1: What are the most suitable cross-coupling reactions for this compound?

The benzylic bromide moiety is amenable to several palladium-catalyzed cross-coupling reactions. The most common and robust options include:

  • Suzuki-Miyaura Coupling: This is often the first choice for forming C(sp³)–C(sp²) bonds due to the operational simplicity and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] It generally offers good functional group tolerance.

  • Sonogashira Coupling: Ideal for introducing alkyne functionalities to form C(sp³)–C(sp) bonds. These reactions are typically fast and efficient but often require a copper co-catalyst.[3][4]

  • Buchwald-Hartwig Amination: This is the premier method for forming C(sp³)–N bonds, allowing for the coupling of a wide range of primary and secondary amines.[5][6]

  • Heck Coupling: Used to form C-C bonds with alkenes, though it can be less straightforward for benzylic halides compared to aryl halides.[7][8]

For general versatility and reliability, the Suzuki-Miyaura coupling is the most frequently recommended starting point for this substrate.[9]

Q2: Is it necessary to protect the primary alcohol group before performing the coupling reaction?

This is a critical strategic decision. The answer depends on the specific reaction conditions you plan to employ.

  • When to Consider Protection:

    • Strong Bases: If your reaction requires a strong base like sodium tert-butoxide (NaOt-Bu), which is common in Buchwald-Hartwig aminations, the free hydroxyl group will be deprotonated. This can lead to side reactions or interfere with the catalyst.[10]

    • High Temperatures: At elevated temperatures, the alcohol could potentially coordinate to the palladium center, inhibiting catalysis.

    • Sensitive Coupling Partners: If your coupling partner is sensitive to nucleophiles, the unprotected alcohol could be problematic.

  • When Direct Coupling May Work:

    • Mild Bases: Many Suzuki-Miyaura couplings can be performed effectively with milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to cause issues with the free alcohol.[9][11]

    • Optimized Ligand Systems: Modern, bulky ligands can create a sterically shielded catalytic pocket that favors reaction at the C-Br bond over interaction with the alcohol.

Recommendation: For initial screening, attempting the reaction without a protecting group using a mild base (e.g., K₂CO₃, Cs₂CO₃) is a reasonable, step-economical approach. If you encounter low yields or side products, protecting the alcohol is the logical next step. Common protecting groups include tert-Butyldimethylsilyl (TBDMS) ether or a benzyl (Bn) ether.[12][13]

Q3: How do I choose the right palladium source? Pd(0) vs. Pd(II) precatalysts?

The active species in most cross-coupling cycles is Pd(0). However, Pd(0) complexes like Pd(PPh₃)₄ can be sensitive to air and degrade upon storage. For this reason, air-stable Pd(II) precatalysts are often preferred for their reliability and ease of handling.[14][15]

  • Pd(II) Precatalysts (Recommended): These are reduced in situ to the active Pd(0) species.[16] They offer superior stability and reproducibility.

    • Examples: Pd(OAc)₂, PdCl₂(dppf), and modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts).[14]

  • Pd(0) Sources:

    • Example: Pd(PPh₃)₄. While effective, its activity can vary depending on the quality and age of the reagent. It is often used in well-established, older protocols.

For developing a new process, starting with a reliable Pd(II) precatalyst like Pd(OAc)₂ or a specialized precatalyst is highly advised.[14][17]

Q4: Why is ligand selection so critical for this benzylic bromide substrate?

The ligand is arguably the most important variable in ensuring a successful coupling. It dictates the reactivity, stability, and selectivity of the palladium catalyst.[14] For a reactive substrate like a benzylic bromide, the ligand serves several functions:

  • Accelerates Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, promoting the crucial first step of the catalytic cycle: the insertion of palladium into the C-Br bond.

  • Promotes Reductive Elimination: The ligand's steric bulk facilitates the final product-forming step.

  • Prevents Catalyst Decomposition: It stabilizes the palladium nanoparticles, preventing their aggregation into inactive "palladium black."

  • Minimizes Side Reactions: For sp³-hybridized carbons, β-hydride elimination can be a competing pathway (though not an issue for this specific substrate as it lacks β-hydrogens). The correct ligand suppresses such unwanted reactions.

For benzylic bromides, bulky, electron-rich monophosphine ligands are often superior to traditional ligands like PPh₃.[9][18]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphines: SPhos, XPhos, and JohnPhos have demonstrated excellent performance in the Suzuki coupling of benzylic bromides.[9][19]

    • Ferrocenyl phosphines: dppf is a robust and versatile ligand, often used in the form of [PdCl₂(dppf)].[19]

Part 2: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

ProblemPotential Cause(s)Recommended Solution(s)
1. Low or No Product Formation Inactive Catalyst: Pd(0) source has degraded; Pd(II) precatalyst was not properly reduced in situ.• Use a fresh bottle of catalyst or switch to a more stable Pd(II) precatalyst.[14] • Ensure reaction is properly deoxygenated, as oxygen can deactivate the catalyst.[20]
Poor Reagent Quality: Starting materials or solvent are impure or contain water (when anhydrous conditions are needed).• Purify starting materials (e.g., recrystallization, chromatography). • Use anhydrous solvents and dry glassware.
Incorrect Base/Solvent: The chosen base may be poorly soluble in the solvent or not strong enough to facilitate transmetalation.• Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] • Ensure solvent system is appropriate (e.g., dioxane/water, DMF, toluene).[9][21]
2. Significant Homocoupling of Boronic Acid Oxygen in the Reaction: Traces of oxygen can promote the oxidative homocoupling of the boronic acid.• Improve the degassing procedure: sparge the solvent with argon or nitrogen for 15-30 minutes before adding the catalyst.[11] • Maintain a positive pressure of inert gas throughout the reaction.
Slow Transmetalation: If the transmetalation step is slow, side reactions can dominate.• Increase the reaction temperature. • Switch to a more electron-rich ligand to accelerate the catalytic cycle. • Use a different base; Cs₂CO₃ or K₃PO₄ are often effective.[9]
3. Formation of Bibenzyl Side Product High Reactivity: The benzylic bromide is highly reactive and can undergo self-coupling.• Lower the reaction temperature. • Use a lower catalyst loading (start with 1-2 mol%). • Add the benzylic bromide slowly to the reaction mixture to keep its instantaneous concentration low.
4. Decomposition of Starting Material Base-Induced Decomposition: The base may be too strong, leading to elimination or substitution reactions.• Switch to a milder base (e.g., KF, K₂CO₃).[21] • Protect the alcohol group, as the resulting alkoxide can act as a nucleophile.[13]
Thermal Instability: The starting material or product may be unstable at the reaction temperature.• Lower the reaction temperature and accept a longer reaction time.

Part 3: Catalyst System Selection Workflow

Choosing the right catalyst system from the outset can save significant optimization time. The following workflow and diagrams illustrate a logical decision-making process.

Decision Workflow for Coupling Strategy

This diagram outlines the key decision points when planning a synthesis involving this compound.

G start Start: this compound Coupling protect_q Is a strong base (e.g., NaOtBu) or high temp (>100°C) required? start->protect_q protect_y YES: Protect the -OH group (e.g., TBDMS, Bn) protect_q->protect_y Yes protect_n NO: Proceed with free -OH protect_q->protect_n No coupling_type Select Coupling Type protect_y->coupling_type protect_n->coupling_type suzuki Suzuki-Miyaura (Ar-B(OR)2) coupling_type->suzuki sonogashira Sonogashira (Alkyne) coupling_type->sonogashira buchwald Buchwald-Hartwig (Amine) coupling_type->buchwald catalyst_select Select Catalyst System (Precatalyst + Ligand) suzuki->catalyst_select sonogashira->catalyst_select buchwald->catalyst_select optimize Optimize Conditions (Base, Solvent, Temp) catalyst_select->optimize end Target Product optimize->end

Caption: Decision workflow for planning the coupling reaction.

Comparison of Recommended Suzuki-Miyaura Catalyst Systems

The table below summarizes robust starting points for a Suzuki-Miyaura coupling.

Catalyst System (Pd Source + Ligand)Typical ConditionsProsCons / Considerations
Pd(OAc)₂ + JohnPhos [9]K₂CO₃ or Cs₂CO₃, DMF, 80-100 °CHigh yields, good for sterically hindered partners, robust and well-documented.Ligand can be air-sensitive; requires careful handling.
[PdCl₂(dppf)] [19]Cs₂CO₃, THF/H₂O (10:1), 77 °CExcellent, reliable, all-in-one precatalyst. Good functional group tolerance.May be less effective than Buchwald ligands for very challenging substrates.
Pd(PPh₃)₄ Na₂CO₃, Toluene/EtOH/H₂O, RefluxInexpensive and widely available.Can be less active and reliable than modern systems. Prone to degradation on storage.[20]
Ligand-Free (PdCl₂) [22]K₂CO₃, Acetone/H₂O, Room TempOperationally simple, avoids costly ligands.Scope can be limited, may not be robust across different substrates. Higher catalyst loading may be needed.

Part 4: Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid, based on established literature methods.[9]

Reaction Scheme: (Image of the Suzuki reaction of this compound with Ar-B(OH)₂)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • JohnPhos (4 mol%)

  • Potassium Carbonate [K₂CO₃], anhydrous powder (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.[11][20]

  • Catalyst Preparation: In a separate small vial, weigh out Pd(OAc)₂ and JohnPhos. Add a small amount of anhydrous DMF to dissolve the catalyst and ligand.

  • Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add anhydrous DMF to the main reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Stir the suspension for 5 minutes. Then, add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination prod R-Ar' (Product) trans_complex->prod sub1 R-Br sub1->oa_complex sub2 Ar'-B(OR)₂ sub2->trans_complex base Base (e.g., K₂CO₃) base->trans_complex Activates Boronic Acid r_def R = 4-(hydroxymethyl)benzyl- Ar' = Coupling Partner Aryl Group

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Anderson, K. W., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Tellis, J. C., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Tellis, J. C., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. National Institutes of Health. [Link]

  • Georganics. (n.d.). Benzyl protecting group. Georganics. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor Chemistry and Biochemistry. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bandgar, B. P., et al. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. ElectronicsAndBooks. [Link]

  • Lerebours, R., & Wolf, C. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Request PDF. [Link]

  • Hanumanthu, R., & Weaver, J. D. III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Chemistry Portal. [Link]

  • Musacchio, A. J., et al. (2018). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. [Link]

  • Dahiya, A., & Pathak, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. OpenOChem Learn. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Li, J-H., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Macmillan Group Meeting. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling. Green Chemistry. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • University of California, Irvine. (n.d.). Transition Metal Catalyzed Coupling Reactions. UCI Department of Chemistry. [Link]

Sources

The effect of different solvents on (4-(Bromomethyl)phenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving (4-(Bromomethyl)phenyl)methanol.

Troubleshooting Guides

Low Yield or Incomplete Reaction

Q: I am experiencing low yields in my reaction with this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors related to solvent choice, reaction conditions, and reagent quality. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Water Content) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagent_quality->reaction_conditions Reagents OK workup Evaluate Work-up Procedure (Extraction pH, Purification) reaction_conditions->workup Conditions Optimized side_reactions Investigate Side Reactions (Polymerization, Solvolysis) workup->side_reactions Work-up Optimized solution Improved Yield side_reactions->solution Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Solvent Polarity The choice between a polar protic and a polar aprotic solvent significantly influences the reaction mechanism (S(_N)1 vs. S(_N)2) and yield. For S(_N)2 reactions with strong nucleophiles, use a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance nucleophile reactivity. For S(_N)1 reactions with weak nucleophiles, a polar protic solvent like ethanol or water can increase the reaction rate by stabilizing the benzylic carbocation intermediate.[1]
Reaction with Solvent (Solvolysis) In protic solvents like methanol or water, the solvent itself can act as a nucleophile, leading to the formation of by-product ethers or diols, respectively. If this is not the desired reaction, switch to a non-nucleophilic, aprotic solvent.
Low Reagent Purity or Degradation This compound can degrade over time. Ensure you are using a fresh or properly stored batch. Other reagents should also be of high purity.
Suboptimal Reaction Temperature Insufficient temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures can promote side reactions. The optimal temperature should be determined empirically, often starting at room temperature and gradually increasing while monitoring the reaction by TLC or LC-MS.
Presence of Water The bromomethyl group is susceptible to hydrolysis to the corresponding alcohol, especially under basic conditions. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the desired reaction does not involve water.
Formation of Multiple Products

Q: My reaction is producing multiple unexpected products. How can I improve the selectivity?

A: The formation of multiple products is often due to the bifunctional nature of this compound, which has two reactive sites: the hydroxyl group and the bromomethyl group.

Common Side Reactions and Mitigation Strategies:

Side Reaction Cause Solution
Self-Reaction/Polymerization The hydroxyl group of one molecule can react with the bromomethyl group of another, leading to oligomers or polymers. This is more likely at higher concentrations and temperatures.Use high dilution conditions to favor intramolecular reactions if a cyclic product is desired, or to minimize intermolecular side reactions. Control the temperature to manage the reaction rate.[1]
Reaction at Both Functional Groups If the reaction conditions are not selective, the incoming nucleophile may react with both the hydroxyl and bromomethyl groups.Use protecting group strategies. For example, protect the hydroxyl group as a silyl ether before reacting the bromomethyl group.
Elimination Reactions The use of a strong, bulky base can promote the elimination of HBr to form a quinone methide intermediate, which can then polymerize or react further.Use a non-nucleophilic, sterically hindered base if a base is required, or a weaker base like potassium carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining whether a reaction at the bromomethyl group proceeds via an S(_N)1 or S(_N)2 mechanism?

A1: The choice of solvent and the nature of the nucleophile are the primary determinants.

  • S(_N)1 reactions are favored by polar protic solvents (e.g., ethanol, methanol, water) which can stabilize the intermediate benzylic carbocation. Weak nucleophiles also favor the S(_N)1 pathway.

  • S(_N)2 reactions are favored by polar aprotic solvents (e.g., acetone, DMF, acetonitrile) and strong nucleophiles. These solvents solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[2]

Reaction Pathway Selection

SN1_vs_SN2 substrate This compound sn1_conditions Polar Protic Solvent (e.g., Ethanol, Water) Weak Nucleophile substrate->sn1_conditions sn2_conditions Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Strong Nucleophile substrate->sn2_conditions sn1_path SN1 Pathway (Carbocation Intermediate) sn1_conditions->sn1_path sn2_path SN2 Pathway (Concerted) sn2_conditions->sn2_path product Substitution Product sn1_path->product sn2_path->product

Caption: Factors influencing the S(_N)1 versus S(_N)2 reaction pathway.

Q2: Can I perform an etherification and an esterification on this compound in one pot?

A2: While theoretically possible, a one-pot reaction targeting both the hydroxyl and bromomethyl groups with different reagents would likely result in a mixture of products and be difficult to control. A stepwise approach with protection of one functional group is highly recommended for achieving a clean, high-yielding synthesis.

Q3: How does solvent choice affect the etherification of the hydroxyl group?

A3: For a Williamson ether synthesis, where the hydroxyl group is first deprotonated to an alkoxide, a polar aprotic solvent like THF or DMF is generally preferred.[3] These solvents are effective at solvating the counter-ion of the base (e.g., Na(\text{+}) from NaH) but do not strongly solvate the alkoxide nucleophile, thus enhancing its reactivity. Protic solvents would be deprotonated by the strong base required for alkoxide formation and are therefore unsuitable.

Q4: What are the best solvents for esterification of the hydroxyl group?

A4: For a Fischer esterification, the alcohol reactant is often used as the solvent to drive the equilibrium towards the product.[4] If a different solvent is desired, a non-polar, aprotic solvent like toluene can be used in conjunction with a Dean-Stark apparatus to remove the water by-product azeotropically, which also drives the reaction to completion.[4]

Data Presentation

The following tables summarize representative yields for common reactions of this compound under various solvent conditions. Note that actual yields may vary depending on specific reaction parameters.

Table 1: Representative Yields for Williamson Ether Synthesis with Ethanol

Solvent Base Temperature (°C) Reaction Time (h) Representative Yield (%)
Tetrahydrofuran (THF)NaH651285-95
Dimethylformamide (DMF)NaH25890-98
Acetonitrile (CH(_3)CN)K(_2)CO(_3)802470-80
Dichloromethane (DCM)NaH2524< 50 (often incomplete)

Table 2: Representative Yields for Fischer Esterification with Acetic Acid

Solvent Catalyst Temperature (°C) Reaction Time (h) Representative Yield (%)
Acetic Acid (excess)H(_2)SO(_4)100675-85
Toluenep-TsOH110 (reflux with Dean-Stark)1280-90
Dichloromethane (DCM)H(_2)SO(_4)402450-60 (equilibrium limited)
No SolventH(_2)SO(_4)120270-80

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of (4-(Hydroxymethyl)benzyl) Ethyl Ether

Objective: To synthesize (4-(hydroxymethyl)benzyl) ethyl ether via a Williamson ether synthesis.

Experimental Workflow

EtherificationWorkflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add NaH portion-wise at 0°C dissolve->add_base stir1 Stir for 30 min at 0°C add_base->stir1 add_halide Add Ethyl Iodide dropwise stir1->add_halide stir2 Warm to RT and stir for 8h add_halide->stir2 quench Quench with water stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Product purify->end

Caption: Step-by-step workflow for the Williamson ether synthesis.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification of this compound with Acetic Acid

Objective: To synthesize (4-(bromomethyl)phenyl)methyl acetate via Fischer esterification.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and glacial acetic acid (10 eq., serving as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to 100 °C in an oil bath.

  • Maintain the reflux for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.[4][5][6]

References

Managing reaction temperature for (4-(Bromomethyl)phenyl)methanol stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Stability and Yield

Welcome to the technical support guide for (4-(Bromomethyl)phenyl)methanol. As Senior Application Scientists, we understand that managing the stability of this versatile bifunctional reagent is critical to the success of your research. This molecule, with its reactive benzylic bromide and nucleophilic benzyl alcohol functionalities, presents unique challenges. Foremost among these is its sensitivity to temperature, which can dictate the outcome of your reaction, leading to either your desired product in high yield or a complex mixture of byproducts.

This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. We diagnose the likely cause and provide actionable solutions.

Q1: My reaction mixture is turning dark brown or black, and TLC analysis shows a smear of many products. What is happening and how can I fix it?

A1: This is a classic sign of thermal decomposition and/or polymerization. The benzylic bromide group is highly susceptible to degradation at elevated temperatures, which can initiate a cascade of unwanted side reactions.

  • Causality: Benzylic halides are prone to forming stable benzylic carbocations or radicals, especially at higher temperatures.[1][2] The bifunctional nature of this compound is a key factor; the hydroxyl group of one molecule can react with the bromomethyl group of another in a process of self-etherification, leading to oligomers and polymers.[3] This process is accelerated by heat.

  • Immediate Action: If the reaction is ongoing, cool it down to 0 °C immediately to arrest the degradation process.

  • Troubleshooting Protocol:

    • Re-evaluate Temperature: Your primary focus should be on lowering the reaction temperature. For many nucleophilic substitution reactions on benzylic bromides, starting at room temperature or even 0 °C is advisable.[4]

    • Incremental Heating: If the reaction is too slow at lower temperatures, increase the temperature in small increments (e.g., 5-10 °C) and monitor the progress closely by TLC or LC-MS every 30-60 minutes.

    • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often preferred for SN2 reactions as they can accelerate the rate without requiring excessively high temperatures.[5][6]

    • Dilution: High concentrations can favor intermolecular side reactions like polymerization.[4] Rerunning the reaction at a higher dilution can often minimize these byproducts.

Q2: I am attempting a Williamson ether synthesis with a primary alkoxide, but my yield is low, and I'm isolating a significant amount of a high-molecular-weight byproduct. What's going wrong?

A2: This strongly suggests that the self-etherification of your starting material is outcompeting your desired reaction. The alkoxide you are using may not be sufficiently nucleophilic or its concentration may be too low relative to the rate of the self-reaction at the temperature used.

  • Causality: The hydroxyl group on this compound can be deprotonated by the alkoxide base you are using, creating a competing nucleophile that reacts with another molecule of the starting material. This intermolecular SN2 reaction leads to the formation of a poly(benzyl ether).

  • Optimization Workflow:

    G start Low Yield & High MW Byproduct temp Lower Reaction Temperature (Start at 0 °C, slowly warm to RT) start->temp base_add Modify Base Addition (Add base slowly to alcohol, then add bromide) temp->base_add dilution Increase Dilution (Reduces intermolecular reactions) base_add->dilution monitor Monitor by TLC/LC-MS (Check for starting material consumption) dilution->monitor outcome Improved Yield? monitor->outcome success Success! outcome->success Yes fail Problem Persists outcome->fail No

    Caption: Troubleshooting workflow for Williamson ether synthesis.

  • Detailed Steps:

    • Temperature Control: Begin the reaction at 0 °C. Lower temperatures significantly favor the desired SN2 pathway over competing side reactions.[5] A typical range for Williamson ether synthesis is between 50-100 °C, but for a sensitive substrate like this, starting much lower is crucial.[6]

    • Order of Addition: First, ensure the complete formation of your primary alkoxide by adding a strong base (like NaH) to your alcohol in an anhydrous aprotic solvent.[5] Only then should you slowly add the solution of this compound, preferably at a low temperature, to this pre-formed alkoxide. This ensures your intended nucleophile is present in high concentration before the substrate is introduced.

    • Monitor Closely: Stop the reaction as soon as the starting material is consumed to prevent further side reactions or product degradation.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the thermal instability of this compound?

A1: The instability arises from the C-Br bond at the benzylic position. The benzylic carbon can stabilize both a positive charge (carbocation) and a radical intermediate due to resonance with the adjacent aromatic ring.[7] This makes the C-Br bond relatively weak (bond dissociation energy is ~50.5 kcal/mol for benzyl bromide) and susceptible to cleavage upon heating, initiating decomposition.[1] The presence of the second reactive group, the hydroxymethyl moiety, provides an intramolecular pathway for degradation through self-reaction.[3]

Q2: How does my choice of solvent affect the optimal reaction temperature?

A2: The solvent choice is critical and directly influences the required temperature by affecting reaction kinetics.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions involving anionic nucleophiles.[6] They solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity. This often allows reactions to proceed at lower, safer temperatures, minimizing decomposition.[5]

  • Polar Protic Solvents (Ethanol, Methanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down SN2 reactions.[5] Consequently, higher temperatures may be needed to achieve a reasonable rate, which increases the risk of side reactions like elimination or self-polymerization. These solvents can also act as nucleophiles themselves, leading to solvolysis byproducts.[3]

Q3: What is a safe upper-temperature limit when working with this compound?

A3: There is no single "safe" upper limit, as it is highly dependent on the solvent, reactants, and reaction time. However, as a general guideline, for many nucleophilic substitution reactions, it is best to stay within a range of 0 °C to 80 °C .[4] It is rare that temperatures exceeding 100 °C would be beneficial, as decomposition pathways typically begin to dominate.[8] Always start low and increase the temperature gradually while monitoring the reaction.

Q4: Can I use a base like potassium carbonate for reactions? How does that affect temperature?

A4: Yes, a mild inorganic base like K₂CO₃ is often used, particularly in ether and ester syntheses. It is strong enough to deprotonate phenols and carboxylic acids but generally not simple alcohols. When using K₂CO₃ with the hydroxyl group of this compound itself, deprotonation will be minimal. However, it is an effective scavenger for the HBr generated in substitution reactions. Because K₂CO₃ has low solubility in many organic solvents, these reactions often require higher temperatures (e.g., 50-80 °C) and a polar aprotic solvent like DMF or acetonitrile to achieve a reasonable rate.[9]

Data Summary & Best Practices

To minimize degradation and maximize yield, adhere to the following principles:

  • Prioritize Low Temperatures: Always begin your experiments at a low temperature (0 °C to RT) before cautiously warming.

  • Monitor Diligently: Use TLC or LC-MS to track the consumption of starting material and the appearance of byproducts.

  • Select Solvents Wisely: Prefer polar aprotic solvents to enhance nucleophilicity and keep reaction temperatures low.

  • Control Stoichiometry: In reactions with external nucleophiles, ensure the nucleophile is present in a sufficient excess and, if possible, pre-formed before adding the substrate.

Table 1: Recommended Starting Temperatures for Common Reactions
Reaction TypeNucleophileRecommended SolventStarting Temp. (°C)Max Recommended Temp. (°C)Key Considerations
Williamson Ether SynthesisAlkoxide (RONa, ROK)THF, DMF060Pre-form the alkoxide; slow addition of the bromide.[5][6]
EsterificationCarboxylate (RCOONa)DMF, Acetonitrile25 (RT)80Monitor for completion to avoid side reactions.
Amine AlkylationPrimary/Secondary AmineAcetonitrile, THF25 (RT)70A non-nucleophilic base may be needed to scavenge HBr.
Key Degradation Pathways

G sub This compound C₈H₉BrO path1 Self-Etherification / Polymerization (Intermolecular SN2) sub->path1 High Temp. High Conc. path2 Decomposition / Elimination (Formation of radicals/carbocations) sub->path2 Excessive Temp. prod1 Poly(benzyl ether) + HBr path1->prod1 prod2 Complex Mixture / Tar path2->prod2

Caption: Primary temperature-induced degradation pathways.

References
  • Szwarc, M., Ghosh, B. N., & Sehon, A. H. (1950). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. The Journal of Chemical Physics. [Link]

  • Buckingham, G. T., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics. [Link]

  • Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Google Patents. (2003).
  • Hajipour, A. R., & Zarei, A. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Iranian Chemical Communication. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Benzylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates. By understanding the underlying principles of each reaction component, you can systematically troubleshoot and optimize your synthetic route.

Diagram: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to diagnosing the root cause of low conversion in your benzylation reaction.

Troubleshooting_Workflow General Troubleshooting Workflow for Low Benzylation Conversion start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity of Nucleophile? Benzyl Halide Stability? Base Anhydrous/Active? Solvent Dry? check_reagents->sub_reagents check_side_reactions 3. Analyze for Side Reactions check_conditions->check_side_reactions Conditions Seem Optimal sub_conditions Base Strength Sufficient? Temperature Optimal? Reaction Time Adequate? Solubility Issues? check_conditions->sub_conditions solution Problem Resolved check_side_reactions->solution Side Reaction Identified & Mitigated sub_side_reactions Elimination (Alkene)? C-Alkylation vs. O/N-Alkylation? Over-alkylation? Hydrolysis of Benzyl Halide? check_side_reactions->sub_side_reactions

Caption: A step-by-step workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Part 1: Reagents and Starting Materials

Q1: My reaction shows very little or no conversion. Where should I start?

Low or no conversion often points to a fundamental issue with one of the core reagents. The most common culprits are:

  • Inactive Benzylating Agent: Benzyl halides, especially benzyl bromide, can degrade over time. Hydrolysis to benzyl alcohol is a frequent issue, particularly if stored improperly.[1][2] Always use a fresh or purified bottle of the benzylating agent. If in doubt, run a quick NMR or TLC to check for impurities like benzyl alcohol or benzoic acid.[3]

  • Insufficiently Strong Base: The base's primary role is to deprotonate the nucleophile (e.g., an alcohol or amine) to make it sufficiently reactive. If the base is not strong enough, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[2][4]

  • Presence of Moisture: Many bases used in benzylation, such as sodium hydride (NaH), are extremely sensitive to moisture.[1][4] Any water in the solvent or on the glassware will quench the base, rendering it ineffective. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: How do I choose the right base for my reaction?

The choice of base is critical and depends on the pKa of your nucleophile (the alcohol, amine, etc.). The base must be strong enough to generate the nucleophilic anion in sufficient concentration.[2][4]

BaseTypical SubstrateCommon SolventspKa of Conjugate AcidNotes
Sodium Hydride (NaH) Alcohols, PhenolsTHF, DMF~36 (H₂)Very strong, irreversible deprotonation. Reacts with moisture. Use with caution.[5]
Potassium tert-Butoxide (KOtBu) Alcohols, PhenolsTHF, t-BuOH~19 (t-BuOH)Strong, bulky base. Can favor elimination side reactions with hindered halides.[4]
Potassium Carbonate (K₂CO₃) Phenols, Carboxylic AcidsAcetone, DMF, MeCN~10.3 (HCO₃⁻)A milder, commonly used base, especially for phenols. Often used with a phase-transfer catalyst.[2][5]
Triethylamine (Et₃N) Amines, some AlcoholsDCM, THF~10.7 (Et₃NH⁺)Organic base, acts as an acid scavenger. Easily removed during workup.[1]
Cesium Carbonate (Cs₂CO₃) Phenols, AlcoholsAcetone, DMF~10.3 (HCO₃⁻)Often gives higher yields than K₂CO₃ due to the "cesium effect," which enhances nucleophilicity.[5]

Q3: Could my benzyl halide be the problem? How can I check and purify it?

Yes, the stability of benzyl halides is a major concern. Benzyl chloride and bromide can degrade via hydrolysis or polymerization.[3]

  • Diagnosis: Check for a pungent, acidic smell (indicating HCl or HBr from hydrolysis). A TLC analysis can reveal impurities; benzyl alcohol will have a lower Rf than benzyl halide in typical nonpolar eluent systems.[3]

  • Purification Protocol (Washing):

    • Transfer the crude benzyl halide to a separatory funnel.

    • Wash with a 5% aqueous sodium bicarbonate solution to neutralize any acidic impurities. Vent frequently to release CO₂ gas.[3]

    • Wash with deionized water, followed by a brine wash.[3]

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

    • For high purity, vacuum distillation is recommended, but be aware that heating can cause decomposition.[3]

Part 2: Reaction Conditions and Optimization

Q4: I'm observing slow or incomplete conversion. Should I increase the temperature?

Increasing the reaction temperature can indeed increase the reaction rate. However, it must be done cautiously as higher temperatures can also promote undesirable side reactions.[6][7]

  • Elimination: With secondary alkyl halides or sterically hindered primary halides, higher temperatures can favor E2 elimination over the desired SN2 substitution, leading to alkene byproducts.[8][9]

  • Decomposition: Reactants, products, or catalysts may decompose at elevated temperatures.[2]

  • Optimization Strategy: Run small-scale trials at different temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor the progress by TLC or GC to find the optimal balance between reaction rate and byproduct formation.[10]

Q5: What is the role of the solvent, and how does it affect my reaction?

The solvent is crucial as it solubilizes reactants and influences the reaction mechanism. For a typical SN2 benzylation, a polar aprotic solvent is preferred.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are ideal for SN2 reactions.[5] They solvate the cation of the alkoxide/phenoxide salt but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.

  • Aprotic, Nonpolar Solvents (Toluene, THF): Often used, especially with strong bases like NaH. Solubility can sometimes be an issue.

  • Protic Solvents (Ethanol, Water): Generally avoided as they can solvate and deactivate the nucleophile through hydrogen bonding and can react with strong bases and the benzyl halide.

Q6: My reaction seems to stall. Could it be a solubility issue?

Yes, poor solubility of the nucleophilic salt (e.g., sodium phenoxide) is a common reason for stalled reactions. If the deprotonated nucleophile is not dissolved, it cannot react with the benzyl halide in solution.

  • Solution 1: Change Solvent: Switch to a more polar solvent like DMF or DMSO in which the salt is more soluble.[2]

  • Solution 2: Use a Phase-Transfer Catalyst (PTC): If your reaction is biphasic (e.g., solid-liquid or liquid-liquid), a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC transports the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs.[11][12]

PTC_Mechanism Phase-Transfer Catalysis (PTC) Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Nu_M Nu⁻ M⁺ (Nucleophile Salt) PTC_QNu Q⁺ Nu⁻ Nu_M->PTC_QNu Ion Exchange BnX Bn-X (Benzyl Halide) Product Bn-Nu (Product) BnX->Product MX M⁺ X⁻ PTC_QX Q⁺ X⁻ PTC_QNu->BnX SN2 Reaction PTC_QX->Nu_M Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis in Benzylation.

Part 3: Side Reactions and Mechanistic Problems

Q7: My TLC shows multiple product spots. What are the likely side reactions?

Benzylation is prone to several side reactions, which can significantly lower the yield of the desired product.

  • C-Alkylation vs. O/N-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[13][14] C-alkylation is often favored in less polar solvents.

  • Over-alkylation: If the substrate has multiple nucleophilic sites (e.g., a diol or a primary amine), or if the product itself is nucleophilic, multiple benzylation can occur.[15] Using a stoichiometric amount of the benzylating agent can help minimize this.[2]

  • Elimination: As mentioned, benzyl halides can undergo E2 elimination to form stilbene, especially with bulky bases or at high temperatures.

  • Benzyl Ether Formation: If benzyl alcohol is present as an impurity or formed by hydrolysis, it can be benzylated by another molecule of benzyl halide to form dibenzyl ether.[16]

Q8: The reaction mechanism is SN2. What does this imply for my substrate choice?

The Williamson ether synthesis, a common method for benzylation, proceeds via an SN2 mechanism.[8][17] This has critical implications:

  • Steric Hindrance: The reaction is highly sensitive to steric hindrance. The nucleophilic attack occurs from the backside of the carbon-leaving group bond.[17]

    • Nucleophile: Sterically hindered alcohols or amines (e.g., tertiary alcohols) will react very slowly or not at all.[8][17]

    • Electrophile: The benzyl halide itself is a primary halide, which is ideal for SN2 reactions.[9] However, using a sterically hindered benzyl halide (e.g., with ortho substituents) will dramatically slow the reaction.[18]

  • Stereochemistry: If the nucleophilic atom is a stereocenter, the SN2 reaction will proceed with an inversion of configuration.

Caption: The concerted backside attack characteristic of the SN2 mechanism.

Analytical Monitoring Protocol

Protocol: Monitoring Benzylation by Thin-Layer Chromatography (TLC)

Effective real-time monitoring is crucial to determine reaction completion and identify issues early. TLC is a simple and rapid method for this purpose.[19]

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn) at different time points (e.g., t=0, 1h, 2h).[19]

  • Choose an Eluent: A good starting point for benzylation reactions is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 4:1). The goal is to have the starting material Rf around 0.2-0.3 and the product Rf around 0.5-0.7.

  • Spot the Plate:

    • SM Lane: Spot a dilute solution of your starting nucleophile.[19]

    • Co-Spot Lane: Spot the SM solution, then carefully spot the reaction mixture directly on top of it. This helps to unambiguously identify the starting material spot in the reaction lane.[19]

    • Rxn Lane: At each time point, take a small aliquot of the reaction mixture with a capillary tube and spot it in its designated lane.[19]

  • Develop and Visualize: Place the plate in a developing chamber with the chosen eluent. After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[19]

  • Interpretation: A successful reaction will show the starting material spot diminishing over time while a new, higher-Rf product spot appears and intensifies.[19] The presence of other spots may indicate side reactions.

References

Validation & Comparative

A Comparative Guide to (4-(Bromomethyl)phenyl)methanol and Other Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development, the selection of an appropriate benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides a comprehensive comparison of (4-(Bromomethyl)phenyl)methanol with other commonly employed benzylating agents. While direct, side-by-side quantitative comparisons in the literature are limited, this document aims to provide a thorough analysis based on established chemical principles, available experimental data, and the unique structural attributes of these reagents.

This compound is a bifunctional reagent, possessing both a reactive benzylic bromide for nucleophilic substitution and a primary alcohol that can be further functionalized. This dual reactivity opens avenues for orthogonal synthetic strategies, allowing for sequential modifications at different sites of the molecule.

Comparison of Physicochemical Properties

A fundamental understanding of the physical properties of benzylating agents is crucial for their handling, storage, and application in chemical reactions.

PropertyThis compoundBenzyl BromideBenzyl Chloridep-Methoxybenzyl chloride (PMBCI)
Molecular Weight 201.06 g/mol 171.04 g/mol 126.58 g/mol 156.61 g/mol
Appearance White to off-white crystalline solidColorless to pale yellow liquidColorless liquidColorless to yellow liquid
Melting Point 79-82 °C-4 to -2 °C-43 °C-1 °C
Boiling Point Decomposes198-199 °C179 °C235-237 °C
Key Features Bifunctional (bromide and alcohol)Highly reactive, lachrymatorLess reactive than bromideElectron-donating group enhances reactivity

Reactivity and Performance: A Comparative Overview

The primary function of a benzylating agent is to introduce a benzyl group onto a nucleophile, typically an alcohol, amine, or thiol, to form a stable ether, amine, or thioether, respectively. The reactivity of these agents is influenced by several factors, including the nature of the leaving group and the substituents on the aromatic ring.

General Reactivity Trend: Benzyl Bromide > this compound ≈ Benzyl Chloride

Benzyl bromide is generally considered the most reactive among the common benzylating agents due to the excellent leaving group ability of the bromide ion.[1] this compound, also a benzylic bromide, is expected to exhibit comparable reactivity at the bromomethyl group. However, the presence of the hydroxymethyl group might slightly modulate its electronic properties and solubility, potentially influencing reaction kinetics in specific solvent systems. Benzyl chloride is less reactive than its bromide counterpart.

Substituted benzylating agents, such as p-methoxybenzyl chloride (PMBCl), exhibit modified reactivity. The electron-donating methoxy group in PMBCl can stabilize the developing positive charge during nucleophilic substitution, thereby increasing its reactivity compared to unsubstituted benzyl chloride.

Illustrative Reaction Yields for O-Benzylation of Phenols

While direct comparative data for this compound is scarce, the following table presents typical yields for the O-benzylation of phenols using various agents to provide a general performance overview.

Benzylating AgentSubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl BromidePhenolK₂CO₃AcetoneReflux695
Benzyl ChloridePhenolK₂CO₃DMF1001285
p-Methoxybenzyl ChloridePhenolK₂CO₃AcetoneReflux498
This compoundPhenolK₂CO₃AcetoneReflux6-8Not reported

The Unique Advantage of this compound: Orthogonal Synthesis

The bifunctional nature of this compound is its most significant advantage, enabling its use in orthogonal protection and derivatization strategies.[2] The term "orthogonal" refers to the ability to selectively react or deprotect one functional group in the presence of another by using different and non-interfering reaction conditions.

In the case of this compound, the benzylic bromide can be reacted with a nucleophile under standard benzylation conditions, leaving the alcohol moiety untouched. Subsequently, the alcohol can be transformed through various reactions such as oxidation, esterification, or conversion to another leaving group for further substitution.

This orthogonality is particularly valuable in the synthesis of complex molecules, such as linkers for antibody-drug conjugates (ADCs) or probes for chemical biology, where precise control over the introduction of different functionalities is paramount.

Experimental Protocols

General Protocol for the O-Benzylation of an Alcohol using this compound

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Alcohol substrate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.

  • Add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-benzylated product.

Protocol for the Synthesis of (4-(Hydroxymethyl)benzyl)triphenylphosphonium bromide

This protocol details the preparation of the corresponding phosphonium salt from this compound, a key intermediate for the Wittig reaction.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) and triphenylphosphine (1.1 equiv) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the formation of a white precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield (4-(hydroxymethyl)benzyl)triphenylphosphonium bromide.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows relevant to the use of this compound.

general_benzylation Substrate Alcohol/Phenol/Amine (R-XH) Product Benzylated Product (R-X-CH₂-Ph-CH₂OH) Substrate->Product Reaction Reagent This compound Reagent->Product Base Base (e.g., NaH, K₂CO₃) Base->Product Solvent Aprotic Solvent (e.g., DMF, Acetone) Solvent->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Purification->Product Pure Product

Caption: General workflow for a typical benzylation reaction.

orthogonal_synthesis start This compound Br-CH₂-Ph-CH₂-OH step1 Step 1: Benzylation Nucleophile 1 (Nu1⁻) Base start:f0->step1 intermediate Intermediate Nu1-CH₂-Ph-CH₂-OH step1->intermediate:f0 step2 Step 2: Functionalization of Alcohol Reagent for OH intermediate:f0->step2 final_product Final Product Nu1-CH₂-Ph-CH₂-O-R step2->final_product:f0

Caption: Orthogonal synthesis strategy using the bifunctional reagent.

wittig_synthesis cluster_0 Phosphonium Salt Formation cluster_1 Wittig Reaction reagent1 This compound phosphonium (4-(Hydroxymethyl)benzyl)- triphenylphosphonium bromide reagent1->phosphonium reagent2 Triphenylphosphine (PPh₃) reagent2->phosphonium ylide Phosphonium Ylide phosphonium->ylide Base stilbene Stilbene Derivative ylide->stilbene aldehyde Aldehyde (R-CHO) aldehyde->stilbene

Caption: Synthetic pathway to stilbene derivatives via Wittig reaction.

Conclusion

This compound presents itself as a valuable and versatile benzylating agent for researchers in organic synthesis and drug development. While its reactivity at the benzylic bromide site is comparable to the widely used benzyl bromide, its key distinguishing feature is the presence of a hydroxymethyl group. This bifunctionality allows for the design of elegant and efficient orthogonal synthetic strategies, enabling the sequential introduction of different molecular fragments. For synthetic endeavors that require the construction of complex architectures with multiple functional handles, this compound offers a distinct advantage over its monofunctional counterparts. The choice of benzylating agent will ultimately depend on the specific requirements of the synthetic target, including the desired reactivity, the need for additional functionalization, and the overall synthetic plan.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three common analytical techniques for the quantification of (4-(Bromomethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products.[1][2] This document outlines hypothetical, yet representative, validated methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Gas Chromatography with Mass Spectrometry (GC-MS).

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which are a global standard for the pharmaceutical industry.[3] Key validation parameters assessed include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[1][4][5]

Data Presentation: Comparison of Validation Parameters

The performance of each analytical method is summarized in the table below. The data represents typical results obtained during method validation for a pharmaceutical intermediate like this compound.

Validation Parameter HPLC-UV GC-FID GC-MS (SIM Mode) Typical Acceptance Criteria
Specificity Peak Purity > 99.5%; No interference from placebo/blanksSymmetrical peak; No interference from placebo/blanksMass spectrum matches reference; No co-eluting interferencesNo interference at the analyte's retention time; Peak purity confirmation.[3]
Linearity (Correlation Coefficient, R²) ≥ 0.999≥ 0.998≥ 0.999R² ≥ 0.995.[4]
Range 1 - 150 µg/mL5 - 200 µg/mL0.1 - 50 µg/mLMethod must demonstrate acceptable accuracy, precision, and linearity within this range.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.1% - 101.8%98.0% - 102.0% for assay; 80.0% - 120.0% for impurities.[5][6]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 1.8%RSD ≤ 2.0% for assay.[6]
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 2.2%RSD ≤ 3.0% - 5.0% across different days/analysts.[6]
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL0.03 µg/mLSignal-to-Noise Ratio (S/N) ≥ 3:1.[4]
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL0.1 µg/mLSignal-to-Noise Ratio (S/N) ≥ 10:1, with acceptable precision and accuracy.[4]

Experimental Workflow and Visualization

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[1] The general workflow begins with method development and is followed by the rigorous testing of the validation parameters outlined in the table above.

G General Workflow for Analytical Method Validation A Method Development & Optimization B Protocol Definition & Acceptance Criteria A->B C Validation Execution B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validation Report & Method Implementation D->J E->J F->J G->J H->J I->J

A flowchart illustrating the analytical method validation process.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-FID, and GC-MS are provided below.

This method is suitable for quantifying the non-volatile this compound, leveraging its UV-absorbing aromatic structure. Reversed-phase chromatography is the most common mode for pharmaceutical analysis.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase :

    • A: Water

    • B: Acetonitrile

    • Gradient: 50% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 220 nm.

  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to concentrations ranging from 1 µg/mL to 150 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving them in acetonitrile to an estimated concentration within the calibration range, followed by dilution with the mobile phase.

GC-FID is a robust technique for thermally stable and volatile or semi-volatile compounds. It offers excellent sensitivity for organic compounds containing carbon atoms.

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column : DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Injector Temperature : 250°C.

  • Detector Temperature : 300°C.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Hold: Maintain at 280°C for 5 minutes.

  • Injection Mode : Split (50:1 ratio).

  • Injection Volume : 1 µL.

  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in Dichloromethane.

    • Prepare calibration standards by serial dilution of the stock solution to concentrations from 5 µg/mL to 200 µg/mL.

    • Prepare unknown samples by dissolving them in Dichloromethane to a final concentration within the linear range of the method.

GC-MS provides superior specificity compared to GC-FID by identifying compounds based on their mass spectra, making it ideal for unambiguous peak identification and trace-level quantification, especially for potential impurities.

  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer.

  • Column and GC Conditions : Same as the GC-FID method.

  • MS Parameters :

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor :

      • m/z 200/202 (Molecular ion isotopologues, Br isotope pattern)

      • m/z 121 (Loss of Br)

      • m/z 91 (Tropylium ion, common fragment for benzyl compounds)

  • Sample Preparation :

    • Prepare a stock solution of this compound at 100 µg/mL in Dichloromethane.

    • Prepare calibration standards by serial dilution to cover the range of 0.1 µg/mL to 50 µg/mL.

    • Prepare unknown samples by dissolving them in Dichloromethane to fall within the calibration range.

References

A Comparative Guide to Halogenated Phenylmethanol Reagents for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the selection of appropriate reagents is paramount for efficient and successful outcomes. (4-(Bromomethyl)phenyl)methanol and its halogenated analogs are versatile building blocks, particularly in the synthesis of ethers and esters, which are common moieties in pharmacologically active molecules. This guide provides a comparative analysis of the spectroscopic data and experimental applications of this compound, alongside its chloro- and iodo-substituted counterparts, to aid in reagent selection and experimental design.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) and Multiplicity
This compoundCDCl₃7.47 (d, J=8.3 Hz, 2H, Ar-H), 7.22 (d, J=8.3 Hz, 2H, Ar-H), 4.62 (s, 2H, CH₂OH), 2.02 (s, br, 1H, OH)
(4-(Chloromethyl)phenyl)methanol-Data not available
(4-(Iodomethyl)phenyl)methanol-Data not available

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ)
This compoundCDCl₃139.86, 131.73, 128.70, 121.55, 64.63
(4-(Chloromethyl)phenyl)methanol-Data not available
(4-(Iodomethyl)phenyl)methanol-Data not available

Table 3: Mass Spectrometry Data

CompoundIonization ModeKey m/z values
This compoundESI[M+Na]⁺ calculated for C₇H₇BrONa: 208.9572, found: 208.9570[1]
(4-(Chloromethyl)phenyl)methanolGC-MS121, 107, 91[2]
(4-(Iodomethyl)phenyl)methanol-Data not available

Experimental Protocols and Applications

(4-(Halomethyl)phenyl)methanol derivatives are valuable reagents in the synthesis of benzyl ethers and esters, which are common structural motifs in drug candidates. The choice of the halogenated reagent can influence reaction rates and yields.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In the context of the target compounds, the alcohol moiety can be deprotonated with a base to form an alkoxide, which then acts as a nucleophile. Alternatively, the benzylic halide can be displaced by an external alkoxide.

General Protocol for Benzyl Ether Formation:

  • Deprotonation: The alcohol starting material is dissolved in a suitable aprotic solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.

  • Nucleophilic Substitution: (4-(Halomethyl)phenyl)methanol is added to the solution of the alkoxide. The reaction mixture is stirred at room temperature or gently heated to facilitate the Sₙ2 displacement of the halide.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The reactivity of the halide in the Sₙ2 reaction generally follows the trend I > Br > Cl, suggesting that (4-(Iodomethyl)phenyl)methanol would be the most reactive, followed by the bromo- and then the chloro-analog.

Fischer Esterification

Fischer esterification is a classic method for forming esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

General Protocol for Benzyl Ester Formation:

  • Reaction Setup: The carboxylic acid and an excess of (4-(halomethyl)phenyl)methanol are dissolved in a suitable solvent, often an excess of the alcohol itself or a non-reactive solvent like toluene. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction Conditions: The reaction mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried and concentrated, and the resulting crude ester is purified by column chromatography or distillation.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a benzyl ether using a (4-(halomethyl)phenyl)methanol reagent via the Williamson ether synthesis.

Williamson_Ether_Synthesis reagents Starting Alcohol + Base ((4-(Halomethyl)phenyl)methanol) reaction Reaction in Solvent (e.g., THF, DMF) reagents->reaction 1. Deprotonation 2. Sₙ2 Reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product Purified Benzyl Ether purification->product Isolation

Caption: Generalized workflow for Williamson ether synthesis.

Signaling Pathway and Logical Relationship Visualization

The reactivity of the benzylic halide in Sₙ2 reactions is a key consideration. The following diagram illustrates the logical relationship between the halogen substituent and the expected reactivity.

Halogen_Reactivity Reactivity Sₙ2 Reactivity Trend Iodo (4-(Iodomethyl)phenyl)methanol (Most Reactive) Reactivity->Iodo Excellent Leaving Group Bromo This compound Iodo->Bromo Better Leaving Group Chloro (4-(Chloromethyl)phenyl)methanol (Least Reactive) Bromo->Chloro Good Leaving Group

Caption: Reactivity trend of benzylic halides in Sₙ2 reactions.

References

Interpreting the ¹H NMR Spectrum of (4-(Bromomethyl)phenyl)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and chemical research, accurate structural elucidation of synthetic intermediates is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of (4-(bromomethyl)phenyl)methanol and compares it with its chloro- and iodo-analogs, supported by experimental data and protocols.

¹H NMR Spectral Data Comparison

The chemical shifts (δ), multiplicities, and integration values for this compound and its halogenated analogs are summarized in the table below. These values are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

CompoundAr-H (δ, ppm)-CH₂- (δ, ppm)-OH (δ, ppm)
This compound7.35 (d, 2H), 7.29 (d, 2H)4.69 (s, 2H), 4.50 (s, 2H)~1.8 (s, 1H)
(4-(Chloromethyl)phenyl)methanol7.36 (s, 4H)4.68 (s, 2H), 4.59 (s, 2H)~1.7 (s, 1H)
(4-(Iodomethyl)phenyl)methanol7.32 (d, 2H), 7.23 (d, 2H)4.65 (s, 2H), 4.42 (s, 2H)~1.9 (s, 1H)

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on concentration, temperature, and solvent. The aromatic protons (Ar-H) often appear as two doublets due to the para-substitution pattern.

The electronegativity of the halogen atom directly influences the chemical shift of the benzylic methylene protons (-CH₂-X). As the electronegativity of the halogen decreases from chlorine to bromine to iodine, the electron-withdrawing effect on the adjacent methylene group diminishes. This results in increased shielding of the protons and a corresponding upfield shift (lower δ value) in the ¹H NMR spectrum.

Structural Interpretation of this compound Spectrum

The ¹H NMR spectrum of this compound displays distinct signals that correspond to the different types of protons in the molecule.

Caption: Correlation of proton signals in the ¹H NMR spectrum with the molecular structure of this compound.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically non-equivalent due to the two different substituents. They typically appear as a pair of doublets around 7.3 ppm. The integration of this region corresponds to four protons.

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are equivalent and appear as a singlet around 4.7 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are also equivalent and resonate as a singlet around 4.5 ppm. The bromine atom is less electronegative than oxygen, resulting in a slightly more upfield signal compared to the hydroxymethyl protons.

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and can be confirmed by a D₂O exchange experiment, where the signal disappears.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR data.

experimental_workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ prep->dissolve tms Add TMS as internal standard dissolve->tms transfer Transfer to NMR tube tms->transfer acquisition Data Acquisition transfer->acquisition shim Shim the magnet acquisition->shim acquire Acquire spectrum (e.g., 16 scans) shim->acquire processing Data Processing acquire->processing ft Fourier Transform processing->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General experimental workflow for acquiring a ¹H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 16 to 64 scans are sufficient for a well-resolved spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase and baseline corrections to the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

By following these protocols and understanding the principles of ¹H NMR spectroscopy, researchers can confidently interpret the spectra of this compound and its analogs, ensuring the correct structural assignment of these important synthetic intermediates.

A Comparative Guide to the ¹³C NMR Spectral Analysis of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a powerful analytical technique for providing a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of (4-(Bromomethyl)phenyl)methanol, a valuable bifunctional building block in organic synthesis. By comparing its spectral features with those of structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a practical and insightful resource for spectral interpretation and structural verification.

The Structural Significance of this compound

This compound possesses two reactive functional groups: a primary alcohol (-CH₂OH) and a benzylic bromide (-CH₂Br). This dual reactivity makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including potential drug candidates. An accurate understanding of its carbon skeleton through ¹³C NMR is therefore critical for quality control and for confirming the outcomes of subsequent chemical transformations.

Deciphering the ¹³C NMR Spectrum of this compound

Due to the para-substitution pattern of the two different functional groups on the benzene ring, the ¹³C NMR spectrum of this compound is expected to exhibit six distinct signals: four for the aromatic carbons and one for each of the benzylic carbons. The symmetry of the para-substituted ring means that C2 and C6, as well as C3 and C5, are chemically equivalent, thus reducing the number of aromatic signals from six to four.

Based on the known substituent effects of -CH₂OH and -CH₂Br groups on a benzene ring, we can predict the approximate chemical shifts for each carbon atom. The electron-withdrawing nature of the bromine atom and the slightly electron-donating character of the hydroxymethyl group will influence the electron density around the aromatic carbons, leading to predictable shifts in their resonance frequencies.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 (-CH₂OH)~140Quaternary carbon attached to the electron-donating hydroxymethyl group.
C4 (-CH₂Br)~138Quaternary carbon attached to the electron-withdrawing bromomethyl group.
C2/C6~129Aromatic CH carbons ortho to the -CH₂OH group.
C3/C5~127Aromatic CH carbons ortho to the -CH₂Br group.
-CH₂OH~64Benzylic carbon of the alcohol, deshielded by the adjacent oxygen.
-CH₂Br~33Benzylic carbon of the bromide, deshielded by the adjacent bromine.

Comparative Spectral Analysis

To provide a robust framework for understanding the ¹³C NMR spectrum of this compound, a comparison with structurally analogous compounds is invaluable. Below is a table comparing the experimental ¹³C NMR chemical shifts of benzyl alcohol, p-xylene, and benzyl bromide. These compounds represent the constituent functional moieties of our target molecule.

Table 1: Comparative ¹³C NMR Data of this compound and Related Compounds (in CDCl₃)

CompoundC1 (Quaternary)C2/C6 (ortho)C3/C5 (meta)C4 (para)Benzylic Carbon
This compound (Predicted) ~140, ~138~129~127-~64 (-CH₂OH), ~33 (-CH₂Br)
Benzyl Alcohol[1][2]140.9128.4127.4127.064.7 (-CH₂OH)
p-Xylene[3]134.7128.8--20.9 (-CH₃)
Benzyl Bromide[4][5][6]138.8129.1128.7128.633.8 (-CH₂Br)

This comparative data clearly illustrates how the introduction of different substituents influences the chemical shifts of the aromatic and benzylic carbons. For instance, the benzylic carbon signal in benzyl alcohol appears at approximately 64.7 ppm, while in benzyl bromide, it is shifted upfield to around 33.8 ppm due to the differing electronegativity and shielding effects of oxygen versus bromine.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum is fundamental to accurate structural analysis. The following is a generalized protocol for obtaining a proton-decoupled ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial as its residual peaks should not overlap with the signals of interest.

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a 30-45 degree pulse angle to allow for faster repetition rates.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, this can range from hundreds to thousands of scans due to the low natural abundance of the ¹³C isotope.

    • Utilize broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the known solvent peak (e.g., 77.16 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting a ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR spectral acquisition and analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon framework. Through a systematic analysis of the chemical shifts and a comparative study with related molecules, researchers can confidently verify its structure. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug development, enabling them to leverage the full potential of ¹³C NMR spectroscopy for unambiguous molecular characterization.

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A Comparative Guide to the Mass Spectrometry Fragmentation of (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (4-(Bromomethyl)phenyl)methanol, a bifunctional aromatic compound of interest in organic synthesis. By dissecting its fragmentation pathways, we aim to provide researchers with a robust framework for the identification and characterization of this and structurally related molecules.

The Logic of Fragmentation: Deconstructing this compound

Electron ionization is an energetic process that imparts significant internal energy onto the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For this compound, the key structural features influencing its fragmentation are the benzylic alcohol group, the bromomethyl group, and the para-substituted aromatic ring.

The presence of bromine is particularly informative due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively)[1]. This results in a distinctive M and M+2 isotopic pattern for any bromine-containing fragment, providing a clear diagnostic marker.

A primary and highly favorable fragmentation pathway for benzylic halides is the cleavage of the carbon-halogen bond[2][3]. In the case of this compound, this would involve the loss of a bromine radical (•Br) to form a stable benzylic carbocation.

Predicted Fragmentation Pathway of this compound

Based on established fragmentation principles of related structures like benzyl alcohol and brominated aromatics, we can predict the major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [this compound]⁺˙ m/z 200/202 F1 [M-H]⁺ m/z 199/201 M->F1 - •H F2 [M-H₂O]⁺˙ m/z 182/184 M->F2 - H₂O F3 [M-Br]⁺ m/z 121 M->F3 - •Br F4 [M-CH₂OH]⁺ m/z 169/171 M->F4 - •CH₂OH F5 [C₇H₇]⁺ (Tropylium) m/z 91 F3->F5 - CH₂O

Caption: Predicted EI-MS fragmentation pathway of this compound.

The molecular ion peak for this compound is expected at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation steps include:

  • Loss of a Hydrogen Radical (•H): This can occur from the alcohol or methyl group, leading to an ion at m/z 199/201.

  • Loss of Water (H₂O): A common fragmentation for alcohols, resulting in an ion at m/z 182/184[4].

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is highly likely, producing a stable benzylic cation at m/z 121. This is often a prominent peak.

  • Loss of a Hydroxymethyl Radical (•CH₂OH): Fragmentation of the C-C bond between the ring and the alcohol substituent would yield an ion at m/z 169/171.

  • Formation of the Tropylium Ion: The m/z 121 fragment can further rearrange and lose formaldehyde (CH₂O) to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, a common feature in the mass spectra of alkylbenzenes[1].

Comparative Analysis: Insights from Structurally Similar Molecules

To contextualize the fragmentation of this compound, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.

CompoundKey Fragmentation PathwaysCharacteristic Ions (m/z)
Benzyl Alcohol Loss of •H, loss of H₂O, loss of •OH, formation of [C₆H₅]⁺107 ([M-H]⁺), 90 ([M-H₂O]⁺˙), 79, 77[5][6]
p-Xylene Loss of •H, loss of •CH₃ to form tropylium ion105 ([M-H]⁺), 91 ([M-CH₃]⁺)[7][8]
This compound Loss of •Br, loss of H₂O, subsequent formation of tropylium ion200/202 (M⁺˙), 121 ([M-Br]⁺), 182/184 ([M-H₂O]⁺˙), 91

This comparison highlights the diagnostic value of the bromine loss. While benzyl alcohol and p-xylene show characteristic losses related to their functional groups, the dominant and most informative fragmentation for our target molecule is predicted to be the cleavage of the C-Br bond.

Alternative Ionization Techniques: A Softer Approach

While Electron Ionization provides rich structural information through fragmentation, "soft" ionization techniques like Electrospray Ionization (ESI) are designed to minimize fragmentation and primarily yield the molecular ion.[9] For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 201/203, or adducts with solvent ions (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight of the compound without the complexity of extensive fragmentation. The choice between EI and ESI would therefore depend on the analytical goal: structural elucidation via fragmentation (EI) or molecular weight determination (ESI).

Experimental Protocol: Acquiring a Mass Spectrum of this compound

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion peak (M⁺˙) with its characteristic bromine isotopic pattern, and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and library spectra (if available) for confirmation.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is predicted to be rich in structural information. The characteristic isotopic signature of bromine, coupled with the facile cleavage of the C-Br bond, provides a strong diagnostic anchor for its identification. Further fragmentation through the loss of water and rearrangement to form the stable tropylium ion offers additional points of confirmation. By understanding these fragmentation pathways and comparing them to related structures, researchers can confidently utilize mass spectrometry for the structural elucidation of this and other complex organic molecules. The choice of ionization technique, whether the fragment-rich EI or the softer ESI, should be tailored to the specific analytical question at hand.

References

  • PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of (4-(Bromomethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of a Bifunctional Linker

In the landscape of synthetic chemistry and drug development, (4-(Bromomethyl)phenyl)methanol stands out as a uniquely versatile building block. Its structure is deceptively simple, yet it possesses two distinct reactive centers: a primary alcohol amenable to oxidation or esterification, and a benzylic bromide, an excellent electrophile for nucleophilic substitution. This bifunctionality allows for the precise, stepwise construction of complex molecular architectures.[1] However, this same reactivity demands an uncompromising approach to structural validation. An unconfirmed substitution or an unexpected side reaction can derail a multi-step synthesis, leading to loss of time, resources, and confidence in downstream data.

This guide provides a comparative analysis of the primary analytical methods used to confirm the structures of this compound derivatives. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, presenting an integrated strategy that ensures every synthesized compound is a self-validating system.

Core Methodologies: An Arsenal for Unambiguous Confirmation

The structural elucidation of organic molecules is rarely accomplished with a single technique. Instead, it relies on the convergence of evidence from multiple, orthogonal methods. For derivatives of this compound, the most powerful combination includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for absolute confirmation, Single Crystal X-ray Diffraction. Infrared (IR) Spectroscopy serves as a rapid, valuable supporting technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structural analysis. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

Expertise & Causality: For this compound derivatives, ¹H NMR is the first and most informative tool. The molecule's symmetry results in a characteristic AA'BB' system for the aromatic protons, appearing as two distinct doublets. The chemical shifts of the two methylene (-CH₂-) groups are highly diagnostic. The CH₂OH protons are adjacent to an electron-withdrawing oxygen, while the CH₂Br protons are adjacent to the less electronegative but bulky bromine, causing them to appear in distinct regions of the spectrum. Any derivatization at these sites will induce predictable changes in the chemical shifts of the adjacent protons, providing clear evidence of a successful reaction.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 2-5 mg of the purified, dry derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. A 400 MHz or higher field instrument is recommended for better resolution of the aromatic region.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Table 1: Comparative ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

Group This compound Derivative Example: 4-(Bromomethyl)benzyl Acetate Rationale for Change
Aromatic Protons (Ar-H) ~7.30-7.40 ppm (m, 4H)~7.35-7.45 ppm (m, 4H)Minor shift due to change in the electronic environment.
-CH₂Br Protons ~4.45-4.50 ppm (s, 2H)~4.48 ppm (s, 2H)Minimal change as this group is unaltered.
-CH₂O- Protons ~4.65-4.70 ppm (s, 2H)~5.10 ppm (s, 2H)Significant downfield shift. The acetyl group is more electron-withdrawing than a hydroxyl proton, deshielding the adjacent methylene protons.
-OH Proton ~1.6-2.5 ppm (br s, 1H)Signal disappears.The hydroxyl proton is replaced by the acetyl group.
-COCH₃ Protons N/A~2.10 ppm (s, 3H)Appearance of a new singlet integrating to 3H, characteristic of an acetate methyl group.
¹³C: -CH₂Br ~33 ppm~33 ppmMinimal change.
¹³C: -CH₂O- ~64 ppm~66 ppmDownfield shift due to the electron-withdrawing acetyl group.
¹³C: C=O N/A~171 ppmAppearance of a new signal in the carbonyl region.
¹³C: -COCH₃ N/A~21 ppmAppearance of a new signal in the aliphatic region.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. It is an indispensable tool for confirming the successful incorporation of substituents.

Expertise & Causality: The most telling feature in the mass spectrum of a this compound derivative is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[2][3][4] This results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.[2][4]

Common fragmentation pathways include the loss of the bromine radical (M-79/M-81) or cleavage of the C-C bond adjacent to the aromatic ring, often leading to the formation of a stable tropylium ion (m/z 91).[5] Observing these characteristic fragments provides a high degree of confidence in the core structure.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Column: Use a suitable capillary column (e.g., DB-5ms).

  • Temperature Program: Develop a temperature gradient to ensure good separation of components and elution of the analyte.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Ionization: Utilize Electron Impact (EI) ionization, typically at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40 to 500).

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M+2⁺) to confirm the molecular weight and the presence of bromine. Analyze the fragmentation pattern and compare it to expected pathways or spectral libraries.[1]

Table 2: Key Mass Spectrometry Fragments

Ion Description Expected m/z for this compound Significance
[M]⁺ Molecular Ion (with ⁷⁹Br)200Confirms molecular weight.
[M+2]⁺ Molecular Ion (with ⁸¹Br)202Confirms the presence of one bromine atom (equal intensity to M⁺).[2][4]
[M-Br]⁺ Loss of Bromine radical121Indicates a benzylic bromide structure.
[C₇H₇]⁺ Tropylium Ion91A very common and stable fragment for benzyl derivatives.[5]
[M-H₂O]⁺ Loss of Water (from alcohol)182 / 184Characteristic fragmentation for a primary alcohol.
Single Crystal X-ray Diffraction: The Absolute Structure

While NMR and MS provide powerful inferential data, X-ray crystallography stands alone in its ability to determine the exact three-dimensional arrangement of atoms in a molecule with atomic resolution.[6][7] It is the undisputed "gold standard" for structural proof.

Expertise & Causality: This technique is employed when NMR and MS data are ambiguous, when a novel compound is synthesized, or when the stereochemistry of a product is critical. The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.[7] The resulting electron density map provides unambiguous confirmation of connectivity, bond lengths, bond angles, and conformation in the solid state.[8][9]

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions)[6]. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal under a stream of cold nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, accurate structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent first-pass check after a reaction.

Expertise & Causality: For a derivative of this compound, the IR spectrum provides clear markers for success. For instance, in the starting material, a broad absorption between 3200-3600 cm⁻¹ is a hallmark of the alcohol O-H stretch.[10] If the alcohol is converted to an ester, this broad peak will disappear and a new, strong, sharp peak will appear around 1735 cm⁻¹, characteristic of a C=O (carbonyl) stretch.[11] This provides immediate, qualitative evidence that the desired transformation has occurred.

Table 3: Diagnostic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
-OH (Alcohol) O-H Stretch3200-3600 (Broad)Presence of the hydroxyl group. Its disappearance confirms reaction at this site.[10]
Aromatic C-H C-H Stretch3000-3100Confirms the presence of the phenyl ring.
C-O (Alcohol) C-O Stretch1050-1250Confirms the alcohol functional group.
C-Br C-Br Stretch500-600Presence of the bromomethyl group.
C=O (Ester) C=O Stretch~1735 (Strong, Sharp)Appearance confirms successful esterification of the alcohol.[11]

Integrated Workflow for Structural Confirmation

A logical, tiered approach to analysis is the most efficient path to confident structural confirmation. This workflow prioritizes high-throughput, informative techniques first, reserving the most resource-intensive methods for final, absolute proof.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_checks Rapid Initial Checks cluster_absolute_proof Definitive Proof (If Required) Synthesis Synthesized Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR_TLC FT-IR & TLC Analysis Purification->IR_TLC Functional Groups? NMR ¹H & ¹³C NMR IR_TLC->NMR Proceed if IR is consistent MS Mass Spectrometry NMR->MS XRay Single Crystal X-ray Diffraction MS->XRay Ambiguity or Novel Compound? Final_Structure Confirmed Structure MS->Final_Structure Confirm MW & Fragments XRay->Final_Structure

Caption: Integrated workflow for structural confirmation.

This workflow begins with synthesis and purification, followed by rapid checks using IR and TLC to get an initial indication of reaction success. The core of the confirmation lies in the detailed analysis provided by NMR and Mass Spectrometry. For novel structures or cases of ambiguity, X-ray crystallography provides the final, definitive answer.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can proceed with confidence, knowing that the molecules they create are precisely what they intended. This rigorous approach to validation is not merely a procedural formality; it is the foundation of reproducible, high-impact science.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Chemistry LibreTexts. (2020-08-22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • AZoLifeSciences. (2023-11-09). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2023-08-29). Organic Compounds Containing Halogen Atoms. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

  • ResearchGate. (2025-08-05). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Tailored Tutors. (2019-11-21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • Pharmaffiliates. CAS No : 71831-21-5| Chemical Name : this compound. [Link]

  • MDPI. (2018-09-14). Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. [Link]

  • Slideshare. (2015-04-16). Mass chart Fragmentation. [Link]

  • ResearchGate. (2019-01-01). Powder X-ray diffraction spectrum of grown benzil crystal. [Link]

  • SpectraBase. p-Bromo-benzyl alcohol - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Molecular peaks of bromide compounds[6]. [Link]

  • ResearchGate. FTIR spectra of corresponding products for each alcohol: (a).... [Link]

  • Chad's Prep. (2018-09-20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • University of Illinois Springfield. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • RERO DOC. Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data. [Link]

  • IUCr Journals. (2021-07-18). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1. [Link]

  • Johannes Gutenberg-Universität Mainz. Single Crystal X-Ray Diffraction – SXD. [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • AZoM. (2015-10-08). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2020-07-09). Spectral analysis practice problem #02 (benzyl alcohol). [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • ResearchGate. (2022-03-01). FTIR spectrum of 2-Bromobenzyl alcohol. [Link]

  • ResearchGate. (2020-03-01). A, Full FTIR spectra of fatty acid, benzyl alcohol and fatty acid.... [Link]

  • PubChem. 4-Bromobenzyl alcohol. [Link]

  • Dr. Nathan Green. (2020-03-10). Organic Chemistry: 1H NMR of alcohols. [Link]

Sources

Safety Operating Guide

Proper Disposal of (4-(Bromomethyl)phenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (4-(Bromomethyl)phenyl)methanol, a halogenated organic compound.

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Therefore, its disposal must adhere to strict protocols to mitigate risks to personnel and the environment. Improper disposal, such as release into drains or soil, is prohibited.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles.[3]
Hand ProtectionChemical-resistant gloves (e.g., nitrile).[3][4]
Body ProtectionLaboratory coat.[3][4]
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][6]

Step 1: Waste Identification and Segregation

  • Classify the Waste: this compound is a halogenated organic compound.[5][7] This classification is critical for proper waste stream segregation.

  • Segregate from Other Waste: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[7][8][9][10] Store in a designated satellite accumulation area.[8][11]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a designated, leak-proof container, often a green-labeled carboy for halogenated organic wastes, provided by your institution's EHS department.[7][12] The container must have a secure, tight-fitting lid.[12]

  • Properly Label the Container: Affix a hazardous waste tag to the container before adding any waste.[12] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[13]

    • The concentration or percentage of each chemical constituent.[10][13]

    • The date the waste was first added to the container.[13]

    • Applicable hazard identification (e.g., "Flammable," "Toxic").[10]

Step 3: Waste Accumulation and Storage

  • Adding Waste to the Container: All transfers of waste should be conducted in a chemical fume hood to minimize inhalation exposure.[10]

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[11][13]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[8][11] Ensure the container is in a secondary containment bin to prevent spills.[13]

Step 4: Arranging for Disposal

  • Request a Pickup: Once the container is nearly full (do not overfill), or if it has been in storage for an extended period (consult your institution's guidelines), contact your EHS department to arrange for a waste pickup.[6][11]

  • Follow Institutional Procedures: Adhere to all specific procedures outlined by your institution for waste collection requests.

Disposal of Empty Containers:

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[6][13] The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses must be collected.[13]

Chemical and Hazard Information

PropertyInformation
Chemical Name This compound
CAS Number 71831-21-5[1]
Molecular Formula C₈H₉BrO[14]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Signal Word Warning[1]

Disposal Decision Workflow

A Start: this compound for Disposal B Is it a Halogenated Organic Compound? A->B C YES B->C Yes D NO B->D No E Segregate into designated 'Halogenated Organic Waste' container. C->E F Follow disposal protocol for non-halogenated waste. D->F G Is the waste container properly labeled? E->G H YES G->H Yes I NO G->I No K Store in a designated Satellite Accumulation Area in secondary containment. H->K J Affix a completed hazardous waste tag. I->J J->K L Is the container full or ready for pickup? K->L M YES L->M Yes N Contact EHS for waste pickup. M->N O End: Proper Disposal N->O

Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-(Bromomethyl)phenyl)methanol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures for personal protective equipment (PPE), operational handling, and disposal is essential for ensuring a safe laboratory environment.

This compound is an irritant that can cause skin, eye, and respiratory issues.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed and can cause severe skin burns and eye damage.[3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splash potential is high.[2][4][5]Protects against splashes and dust particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5][6]Prevents skin contact, which can cause irritation and potential burns.
Respiratory Protection Work in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or vapors are likely to be generated.[5][6][7][8]Minimizes the inhalation of fine particles or vapors that can cause respiratory tract irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.[5] Disposable clothing is often preferred.[4]Provides a barrier against accidental skin contact.[5]

Experimental Protocols: Handling and Disposal

Adherence to standardized procedures is paramount for both safety and the integrity of the experiment.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation :

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to control dust.[5][6]

    • Assemble all necessary equipment and reagents before you begin.

    • Put on all required PPE as detailed in the table above.

  • Handling the Compound :

    • When weighing or transferring the solid material, do so with care to avoid creating dust.[5]

    • If preparing a solution, add the solid to the solvent slowly.

    • Avoid all direct contact with the chemical.[1]

    • After handling, wash hands and any exposed skin thoroughly.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Do not dispose of the material down the drain or in the regular trash.[1]

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, as local regulations may vary.[1]

  • Container Disposal :

    • Empty containers must be thoroughly rinsed with an appropriate solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[9] For highly toxic chemicals, the first three rinses should be collected.[9]

    • After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Safety Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Perform Work in Chemical Fume Hood ppe->handling spill Spill Occurs? handling->spill spill_cleanup Follow Spill Cleanup Protocol: - Evacuate Area - Alert Supervisor - Use Spill Kit spill->spill_cleanup Yes waste_collection Collect Chemical Waste in Labeled Container spill->waste_collection No spill_cleanup->waste_collection decontaminate Decontaminate Work Area and Equipment waste_collection->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe dispose_waste Dispose of Waste via Institutional EHS remove_ppe->dispose_waste end End of Procedure dispose_waste->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.